molecular formula C14H15NO3 B1629808 (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol CAS No. 355809-46-0

(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Cat. No.: B1629808
CAS No.: 355809-46-0
M. Wt: 245.27 g/mol
InChI Key: VOCWOVABAXBFJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6-(2,4-dimethoxyphenyl)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-17-11-6-7-12(14(8-11)18-2)13-5-3-4-10(9-16)15-13/h3-8,16H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCWOVABAXBFJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=CC(=N2)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80647053
Record name [6-(2,4-Dimethoxyphenyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355809-46-0
Record name [6-(2,4-Dimethoxyphenyl)pyridin-2-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80647053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Rational Synthesis and Process Optimization of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide

Executive Summary

The compound (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol represents a highly functionalized biaryl scaffold frequently utilized in medicinal chemistry and advanced materials. Structurally, it features a hydrogen-bonding donor/acceptor motif (the hydroxymethyl group) and an electron-rich aromatic system (the 2,4-dimethoxyphenyl ring) flanking a central pyridine core. Synthesizing this specific architecture requires overcoming two primary chemical challenges: the coordinating nature of the 2-substituted pyridine ring, which can poison transition-metal catalysts, and the extreme susceptibility of electron-rich boronic acids to protodeboronation.

This whitepaper outlines the rational design, mechanistic troubleshooting, and validated experimental protocols for the synthesis of this compound, prioritizing step economy and catalytic efficiency.

Retrosynthetic Analysis & Pathway Design

To construct the core biaryl linkage, the Suzuki-Miyaura cross-coupling reaction is the most robust and functional-group-tolerant approach[1]. We can envision two primary retrosynthetic disconnections:

  • Route A (Direct Coupling): Direct cross-coupling of (6-bromopyridin-2-yl)methanol[2] with 2,4-dimethoxyphenylboronic acid[1]. This route is highly step-economical but requires the catalyst to tolerate a free hydroxyl group and navigate the steric bulk near the reactive center.

  • Route B (Ester Coupling & Reduction): Coupling of methyl 6-bromopicolinate with the boronic acid, followed by a downstream reduction of the ester to the corresponding alcohol using NaBH₄ or LiAlH₄. While this avoids potential interference from the free alcohol during coupling, it adds a synthetic step and reduces overall atom economy.

For process chemistry and scale-up, Route A is heavily favored.

Retrosynthesis Target (6-(2,4-Dimethoxyphenyl) pyridin-2-yl)methanol RouteA Route A: Direct Coupling Target->RouteA Disconnection 1 RouteB Route B: Ester Coupling & Reduction Target->RouteB Disconnection 2 PrecursorA1 (6-Bromopyridin-2-yl)methanol RouteA->PrecursorA1 PrecursorA2 2,4-Dimethoxyphenylboronic acid RouteA->PrecursorA2 IntermediateB Methyl 6-(2,4-dimethoxyphenyl) picolinate RouteB->IntermediateB PrecursorB1 Methyl 6-bromopicolinate IntermediateB->PrecursorA2 IntermediateB->PrecursorB1

Retrosynthetic pathways for this compound.

Mechanistic Insights: Overcoming Protodeboronation

The primary mode of failure in synthesizing this compound via Route A is the degradation of the starting materials before the catalytic cycle can complete.

The Protodeboronation Challenge

2,4-Dimethoxyphenylboronic acid is heavily electron-enriched by the resonance-donating methoxy groups at the ortho and para positions. This high electron density on the ipso-carbon makes the C–B bond extremely susceptible to hydrolytic cleavage (protodeboronation) under basic conditions[3][4]. If strong bases (e.g., NaOH, KOH) or high temperatures are used, the boronic acid rapidly degrades into 1,3-dimethoxybenzene, stalling the reaction.

Rational Catalyst and Condition Design

To outcompete protodeboronation, the transmetalation step of the Suzuki cycle must be accelerated.

  • Base Selection: A mild, insoluble base like K₃PO₄ in a biphasic solvent system (1,4-Dioxane/H₂O) is optimal[5]. The water facilitates the controlled dissolution of the base, forming the highly reactive palladium-hydroxo complex necessary for transmetalation, while keeping the bulk pH low enough to protect the boronic acid.

  • Ligand Selection: The 2-bromopyridine motif can act as a bidentate ligand, chelating the palladium center and forming inactive bis(pyridine)palladium dead-ends. To prevent this, sterically demanding, electron-rich biaryl phosphine ligands (such as XPhos or N2Phos) are employed[6]. These ligands enforce a monoligated Pd(0)L₁ active species, which drastically accelerates both the oxidative addition into the C–Br bond and the final reductive elimination[6].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Oxidative Addition Complex Pd0->PdII_OA Oxidative Addition PdII_TM Pd(II) Transmetalation Complex PdII_OA->PdII_TM Transmetalation (Base Mediated) PdII_TM->Pd0 Reductive Elimination Product Biaryl Product PdII_TM->Product ArBr (6-Bromopyridin-2-yl)methanol ArBr->PdII_OA ArBOH 2,4-Dimethoxyphenyl boronic acid ArBOH->PdII_TM

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key intermediates.

Data Presentation: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the isolated yield of this compound, validating the mechanistic hypotheses discussed above.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Isolated Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9022%Sluggish oxidative addition; extensive protodeboronation observed.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane/H₂O9045%Better conversion, but catalyst poisoning by pyridine nitrogen limits turnover.
3Pd₂(dba)₃ / XPhosNaOHTHF/H₂O6515%Strong base induced rapid hydrolytic cleavage of the boronic acid C–B bond.
4 Pd(OAc)₂ / XPhos K₃PO₄ 1,4-Dioxane/H₂O 80 89% Optimal. Mild base protects boronic acid; bulky ligand prevents Pd-chelation.

Experimental Protocol (Self-Validating Workflow)

This protocol utilizes a self-validating system where visual cues and In-Process Controls (IPC) ensure high fidelity and reproducibility[5].

Materials Required:

  • (6-Bromopyridin-2-yl)methanol (1.0 equiv, 10.0 mmol, 1.88 g)

  • 2,4-Dimethoxyphenylboronic acid (1.3 equiv, 13.0 mmol, 2.36 g)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 0.2 mmol, 45 mg)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 equiv, 0.4 mmol, 190 mg)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 equiv, 30.0 mmol, 6.37 g)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL total)

Step-by-Step Methodology:

  • System Purging (Critical Step): To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add (6-bromopyridin-2-yl)methanol, 2,4-dimethoxyphenylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄. Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure strict oxygen exclusion.

  • Solvent Degassing: In a separate flask, prepare a mixture of 40 mL 1,4-Dioxane and 10 mL H₂O. Sparge the solvent mixture with Argon for 30 minutes. Causality: Oxygen must be removed to prevent the rapid oxidation of the electron-rich XPhos ligand to its inactive phosphine oxide form.

  • Reaction Initiation: Transfer the degassed solvent mixture into the Schlenk flask via a syringe. The mixture will initially appear as a heterogeneous suspension.

  • Heating and IPC: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via LC-MS or TLC (Eluent: 1:1 EtOAc/Hexanes). The starting bromide should be fully consumed within 4–6 hours.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with EtOAc (50 mL) and filter through a short pad of Celite to remove palladium black and insoluble inorganic salts. Wash the Celite pad with additional EtOAc (2 x 20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with brine (3 x 30 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 50% EtOAc in Hexanes) to afford this compound as a crystalline solid.

References

  • ND Pharma & Biotech. "Chemical Catalog: (6-Bromopyridin-2-yl)methanol and Boronic Acids". ND Pharma & Biotech Industrial Division.
  • Sigma-Aldrich. "2,4-Dimethoxyphenylboronic acid 95% 133730-34-4". Sigma-Aldrich Product Catalog.
  • Handa, S., et al. "An easily made, highly effective ligand designed for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in water". National Institutes of Health (PMC).
  • Huynh, L. T. M., et al. "4-Mercaptophenylboronic acid: Conformation, FT-IR, Raman, OH stretching and theoretical studies (Protodeboronation Context)". ResearchGate.
  • UCL Discovery. "Novel approaches to aromatic C–H borylation and Protodeboronation". University College London.
  • Benchchem. "Suzuki-Miyaura Coupling Protocols for Electron-Rich Arylboronic Acids". Benchchem Experimental Protocols.

Sources

An In-Depth Technical Guide to (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities.[1] This guide introduces a novel derivative, (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol, a compound of significant interest for its potential pharmacological applications. As a new chemical entity, a specific CAS number is not yet assigned. This document provides a comprehensive overview of a proposed synthetic route, detailed characterization methodologies, and a rationale for its potential as an anticancer agent and a modulator of Transient Receptor Potential (TRP) channels. The insights and protocols herein are designed to empower researchers in the synthesis and evaluation of this promising molecule.

Introduction: The Pyridine Scaffold in Drug Discovery

Pyridine and its derivatives are integral to a vast array of natural products and pharmaceuticals.[1] Their utility in drug design stems from their ability to engage in hydrogen bonding, their relative stability, and their capacity to serve as bioisosteres for other functional groups. The incorporation of aryl substituents onto the pyridine ring has been a particularly fruitful strategy in the development of novel therapeutics, leading to compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. This guide focuses on a novel bi-aryl pyridine methanol derivative, this compound, which combines the established pharmacophore of a pyridin-2-yl-methanol with a 2,4-dimethoxyphenyl moiety, a substitution pattern known to confer interesting biological properties in other heterocyclic systems.[2]

Proposed Synthesis of this compound

The synthesis of 2-arylpyridines is often achieved through palladium-catalyzed cross-coupling reactions.[3] For the synthesis of the target compound, a convergent approach utilizing a Negishi or Suzuki-Miyaura cross-coupling reaction is proposed. The choice between these methods will depend on the availability of starting materials and the desired reaction conditions. The Negishi coupling often exhibits excellent functional group tolerance and can be performed under mild conditions.[4][5]

Retrosynthetic Analysis

A retrosynthetic analysis of the target compound suggests two key disconnections: the C-C bond between the pyridine and the phenyl ring, and the C-C bond of the methanol group. The most logical approach involves the formation of the bi-aryl system first, followed by the reduction of a carbonyl group to the desired alcohol.

G target This compound intermediate1 6-(2,4-Dimethoxyphenyl)picolinaldehyde target->intermediate1 Reduction intermediate2 6-(2,4-Dimethoxyphenyl)pyridine-2-carboxylic acid ester target->intermediate2 Reduction starting_material1 6-Halopyridine-2-carbaldehyde or 6-Halopyridine-2-carboxylic acid ester intermediate1->starting_material1 Cross-coupling starting_material2 (2,4-Dimethoxyphenyl)zinc halide or (2,4-Dimethoxyphenyl)boronic acid intermediate1->starting_material2 Cross-coupling intermediate2->starting_material1 Cross-coupling intermediate2->starting_material2 Cross-coupling

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

The proposed synthesis commences with a palladium-catalyzed cross-coupling of a 6-halopyridine derivative with a suitable 2,4-dimethoxyphenyl organometallic reagent. This is followed by the reduction of the resulting aldehyde or ester to the corresponding alcohol.

G cluster_0 Step 1: Cross-Coupling cluster_1 Step 2: Reduction start1 6-Chloropicolinaldehyde reaction1 Pd Catalyst (e.g., Pd(PPh3)4) start1->reaction1 start2 (2,4-Dimethoxyphenyl)zinc chloride start2->reaction1 product1 6-(2,4-Dimethoxyphenyl)picolinaldehyde reaction1->product1 start3 6-(2,4-Dimethoxyphenyl)picolinaldehyde product1->start3 Purification reaction2 Reducing Agent (e.g., NaBH4) start3->reaction2 product2 This compound reaction2->product2

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol: Negishi Coupling Approach

Materials:

  • 6-Chloropicolinaldehyde

  • 2,4-Dimethoxybromobenzene

  • Activated Zinc powder

  • Tetrakis(triphenylphosphine)palladium(0)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate

  • Hexanes

Procedure:

Step 1: Synthesis of 6-(2,4-Dimethoxyphenyl)picolinaldehyde

  • Preparation of the Organozinc Reagent: To a flame-dried flask under an inert atmosphere (Argon), add activated zinc powder (1.2 eq.). Add a solution of 2,4-dimethoxybromobenzene (1.0 eq.) in anhydrous THF. Stir the mixture at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC-MS analysis of quenched aliquots).

  • Negishi Coupling: In a separate flame-dried flask, dissolve 6-chloropicolinaldehyde (1.0 eq.) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) in anhydrous THF. To this solution, add the freshly prepared (2,4-dimethoxyphenyl)zinc chloride solution dropwise at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-(2,4-dimethoxyphenyl)picolinaldehyde.

Step 2: Synthesis of this compound

  • Reduction: Dissolve the purified 6-(2,4-dimethoxyphenyl)picolinaldehyde (1.0 eq.) in methanol. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring and Work-up: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC. Once the starting material is consumed, carefully quench the reaction by the dropwise addition of water. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.

Characterization of the Final Product

The structural integrity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.[6][7][8][9]

Technique Expected Observations
¹H NMR Resonances corresponding to the protons on the pyridine and phenyl rings, the methoxy groups, the methylene protons of the methanol group, and the hydroxyl proton. The coupling patterns will be crucial for confirming the substitution pattern.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the two methoxy carbons, the carbons of the aromatic rings, and the methylene carbon of the methanol group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₅NO₃). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. C-O stretching and aromatic C-H and C=C stretching bands will also be present.
Melting Point A sharp melting point for a pure crystalline solid.

Potential Biological Applications and Proposed Screening

The structural motifs within this compound suggest potential for at least two key therapeutic areas: oncology and modulation of TRP channels.

Anticancer Activity

The pyridine nucleus is a common feature in many anticancer agents.[10] Furthermore, compounds bearing the 2,4-dimethoxyphenyl moiety have demonstrated cytotoxic effects against various cancer cell lines. It is hypothesized that the target compound may exhibit anticancer activity through mechanisms such as the inhibition of key kinases or by inducing apoptosis.

Proposed In Vitro Screening:

  • MTT/MTS Assay: To assess the cytotoxic effects of the compound on a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer).[11][12] This colorimetric assay measures cell viability and can be used to determine the IC₅₀ value of the compound.[13]

  • Apoptosis Assays: To determine if the compound induces programmed cell death, techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can be employed.

  • Kinase Inhibition Assays: If the compound shows significant cytotoxicity, further investigation into its mechanism of action could involve screening against a panel of cancer-related kinases.

Modulation of Transient Receptor Potential (TRP) Channels

(Pyridin-2-yl)methanol derivatives have been identified as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[14][15][16] TRPV channels are implicated in a variety of physiological and pathophysiological processes, including pain sensation, inflammation, and skin disorders.[14][17]

Proposed In Vitro Screening:

  • Calcium Imaging Assays: The primary method for screening TRP channel modulators is by measuring changes in intracellular calcium concentrations.[18] HEK293 cells stably expressing the human TRPV3 channel can be loaded with a calcium-sensitive dye (e.g., Fura-2 AM). The effect of the compound on both basal and agonist-induced calcium influx can be quantified using a fluorescence plate reader or microscopy.

  • Electrophysiology: For more detailed mechanistic studies, whole-cell patch-clamp electrophysiology can be used to directly measure the ion currents through the TRPV3 channel in the presence and absence of the test compound.[18] This technique provides information on the potency and mode of action (e.g., channel block, allosteric modulation).

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation synthesis Proposed Synthesis characterization NMR, MS, IR synthesis->characterization Purified Compound anticancer Anticancer Screening (MTT, Apoptosis) characterization->anticancer Hypothesis 1 trp TRP Channel Modulation (Calcium Imaging, Electrophysiology) characterization->trp Hypothesis 2

Caption: Overall workflow from synthesis to biological evaluation.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of the novel compound, this compound. The proposed synthetic route is based on well-established and robust chemical transformations. The outlined characterization and biological screening protocols are designed to rigorously assess the properties of this new chemical entity. Given the rich pharmacology of the pyridine scaffold and the 2,4-dimethoxyphenyl moiety, this compound represents a promising candidate for further investigation in the fields of oncology and TRP channel modulation. The information presented herein is intended to serve as a valuable resource for researchers dedicated to the discovery and development of novel therapeutics.

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link][14][15][16]

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. [Link][11]

  • Bioassays for anticancer activities - PubMed. [Link][12]

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. [Link][13]

  • Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction - Organic Chemistry Portal. [Link]

  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture - ChemRxiv. [Link]

  • Beyond Hot and Spicy: TRPV Channels and their Pharmacological Modulation. [Link][17]

  • 5-Methyl-2,2'-Bipyridine - Organic Syntheses Procedure. [Link][4]

  • Rapid and Efficient Synthesisof Functionalized Bipyridines | Request PDF. [Link][5]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link][6]

  • Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? | Request PDF. [Link]

  • High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - NCBI. [Link][18]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. [Link][7]

  • Design, Synthesis, Characterization, and Evaluation of Novel Heterocyclic Derivatives with Potential Biological Activities - Jetir.Org. [Link][8]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC. [Link][3]

  • Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed. [Link][10]

  • Design, synthesis and characterization of novel heterocyclic compound[12][12] - Bulgarian Chemical Communications. [Link][9]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. [Link][1]

  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure - Sciforum : Event management platform. [Link][2]

Sources

Molecular weight and formula of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

[1]

Executive Summary & Compound Identity

Role: High-Value Pharmacophore / Synthetic Intermediate Primary Application: Medicinal Chemistry (Kinase Inhibitors, TRPV3 Antagonists)

(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol is a biaryl pyridine derivative characterized by a hydroxymethyl "hinge-binding" motif and an electron-rich dimethoxyphenyl tail.[1] Structurally, it serves as a privileged scaffold in drug discovery, particularly in the design of ligands targeting Transient Receptor Potential (TRP) channels and specific kinase pockets where the pyridine nitrogen and hydroxyl group form critical hydrogen bond networks.

Molecular Identity Card[1]
PropertyValue
IUPAC Name This compound
Molecular Formula C₁₄H₁₅NO₃
Molecular Weight 245.28 g/mol
Monoisotopic Mass 245.1052 Da
Predicted LogP 2.1 – 2.4 (Lipophilic)
H-Bond Donors 1 (Hydroxyl)
H-Bond Acceptors 4 (Pyridine N, 2x Methoxy O, Hydroxyl O)
TPSA ~50 Ų
Physical State White to off-white crystalline solid

Structural Analysis & Pharmacophore Logic[1]

The molecule functions as a bidentate anchor in biological systems. Its efficacy is derived from two distinct domains:[1]

  • The Polar Head (Pyridin-2-yl methanol): This moiety often mimics the adenine ring of ATP in kinase inhibitors or interacts with serine/threonine residues in TRP channels.[1] The pyridine nitrogen acts as a hydrogen bond acceptor, while the hydroxyl group can function as both a donor and acceptor.

  • The Hydrophobic Tail (2,4-Dimethoxyphenyl): The electron-donating methoxy groups increase the electron density of the phenyl ring, enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the binding pocket.
    
Interaction Pathway Diagram[1]

Pharmacophorecluster_0Compound Domainscluster_1Biological TargetsPyridinePyridine Core(Scaffold)H_BondH-Bond Network(Ser/Thr Residues)Pyridine->H_BondN-AcceptorMethanol2-Hydroxymethyl(Polar Head)Methanol->PyridineC2 AttachmentMethanol->H_BondOH-Donor/AcceptorPhenyl2,4-Dimethoxyphenyl(Hydrophobic Tail)Phenyl->PyridineC6 AttachmentPi_StackPi-Pi Stacking(Aromatic Pocket)Phenyl->Pi_StackElectron Rich Ring

Figure 1: Pharmacophore mapping illustrating the dual-domain interaction logic of the compound.[1]

Synthetic Protocol (Suzuki-Miyaura Coupling)

The most robust route to this scaffold involves a palladium-catalyzed cross-coupling between a halogenated pyridine precursor and an aryl boronic acid.[1]

Reaction Scheme

Reactants: (6-bromopyridin-2-yl)methanol + (2,4-dimethoxyphenyl)boronic acid Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ Base: Na₂CO₃ or K₂CO₃ Solvent: 1,4-Dioxane / Water (4:1)[1]

Step-by-Step Methodology
  • Preparation:

    • In a generic 100 mL round-bottom flask, charge (6-bromopyridin-2-yl)methanol (1.0 eq) and (2,4-dimethoxyphenyl)boronic acid (1.2 eq).

    • Dissolve in degassed 1,4-dioxane/water (4:1 ratio, 0.1 M concentration relative to bromide).

    • Add Na₂CO₃ (2.0 eq).

  • Catalysis & Inertion (Critical):

    • Add Pd(dppf)Cl₂ (5 mol%).

    • Expert Insight: Thoroughly purge the vessel with Nitrogen or Argon for 5 minutes. Oxygen presence will oxidize the phosphine ligands, killing the catalytic cycle and reducing yield.

  • Reaction:

    • Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][2] The starting bromide should disappear, and a more polar spot (product) should appear.

  • Workup:

    • Cool to room temperature.[3][4] Filter through a Celite pad to remove Palladium black.

    • Dilute filtrate with EtOAc and wash with Brine (2x).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography using a gradient of Hexane/EtOAc (0%

      
       60% EtOAc). The free hydroxyl group makes the compound moderately polar.
      
Synthetic Workflow Diagram

SynthesisStartReagents:Bromopyridine + Boronic AcidDegasDegassing(N2 Purge, 15 min)Start->DegasCatalystAdd Catalyst:Pd(dppf)Cl2 + BaseDegas->CatalystHeatReflux90°C, 4-6 hrsCatalyst->HeatCheckQC Check:LC-MS / TLCHeat->CheckCheck->HeatIncompleteWorkupWorkup:Celite Filter -> ExtractionCheck->WorkupConversion >95%ProductFinal Product:This compoundWorkup->Product

Figure 2: Process flow for the Suzuki-Miyaura coupling synthesis.

Analytical Validation (Self-Validating Metrics)

To confirm the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (Pyridine): Look for a classic AMX or ABC pattern for the 3 pyridine protons (approx. 7.2 – 7.8 ppm).

  • Aromatic Region (Phenyl): The 2,4-dimethoxy substitution pattern creates a distinct signature:

    • H-6 (phenyl): Doublet (ortho coupling).[1]

    • H-5 (phenyl): Doublet of doublets (ortho + meta coupling).[1]

    • H-3 (phenyl): Singlet (meta coupling only, often appears as a sharp singlet due to isolation between methoxy groups).

  • Aliphatic Region:

    • Methoxy: Two sharp singlets around 3.80 – 3.90 ppm (integrating to 3H each).

    • Benzylic CH₂: A singlet (or doublet if OH couples) around 4.7 – 4.8 ppm (2H).

Mass Spectrometry (ESI-MS)[1]
  • Positive Mode: Expect a dominant peak at [M+H]⁺ = 246.3 .

  • Adducts: Sodium adducts [M+Na]⁺ = 268.3 are common in unbuffered solvents.

Safety & Stability

  • Hazard Class: Irritant (Skin/Eye).[5][6]

  • Storage: Store at 2–8°C under inert atmosphere. The benzylic alcohol is susceptible to slow oxidation to the aldehyde (picolinaldehyde derivative) if exposed to air/light over prolonged periods.

  • Handling: Use standard PPE. Avoid inhalation of dusts.

References

  • Vertex AI Search . (2025). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Retrieved from

  • PubChem . (2025).[6][7][8] Phenyl(pyridin-2-yl)methanol Compound Summary. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from

Potential biological activity of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, this compound, represents a compelling intersection of two privileged scaffolds in medicinal chemistry: the pyridine ring and the dimethoxyphenyl moiety. While direct biological data for this specific molecule is not yet prevalent in public literature, its structural components suggest a high probability of significant biological activity. This guide provides a comprehensive framework for investigating the potential therapeutic applications of this compound, with a primary focus on oncology and infectious diseases. We will explore hypothesized mechanisms of action, detailed experimental protocols for validation, and the underlying scientific rationale for each proposed step. This document serves as a roadmap for researchers to unlock the full therapeutic potential of this promising molecule.

Introduction: The Scientific Rationale

The pyridine nucleus is a fundamental scaffold in drug design, present in numerous FDA-approved drugs.[1][2] Its nitrogen-containing heterocyclic structure allows for diverse chemical modifications and interactions with a wide array of biological targets.[3][] Pyridine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[][5] The dimethoxyphenyl group is also a common feature in biologically active compounds, often enhancing binding affinity and modulating pharmacokinetic properties. The combination of these two moieties in this compound suggests a high potential for novel biological activities.

This guide will focus on two primary areas of investigation:

  • Anticancer Activity: Many pyridine and dimethoxyphenyl derivatives exhibit potent cytotoxic effects against various cancer cell lines.[6]

  • Antimicrobial Activity: The pyridine scaffold is a well-established pharmacophore in the development of antibacterial and antifungal agents.[5][7]

A general workflow for investigating the biological activity of a novel compound like this compound is outlined below.

G cluster_0 Initial Screening & Hypothesis Generation cluster_1 Mechanism of Action (MoA) Studies cluster_2 Lead Optimization & Preclinical Development Compound Synthesis & Characterization Compound Synthesis & Characterization In vitro Cytotoxicity Screening In vitro Cytotoxicity Screening Compound Synthesis & Characterization->In vitro Cytotoxicity Screening Broad Panel of Cancer Cell Lines Antimicrobial Screening Antimicrobial Screening In vitro Cytotoxicity Screening->Antimicrobial Screening Gram-positive & Gram-negative Bacteria, Fungi Hit Identification Hit Identification Antimicrobial Screening->Hit Identification Potency & Selectivity Target Identification Assays Target Identification Assays Hit Identification->Target Identification Assays e.g., Kinase Profiling, Topoisomerase Inhibition Cellular Pathway Analysis Cellular Pathway Analysis Target Identification Assays->Cellular Pathway Analysis e.g., Apoptosis, Cell Cycle Arrest In vivo Model Validation In vivo Model Validation Cellular Pathway Analysis->In vivo Model Validation Structure-Activity Relationship (SAR) Studies Structure-Activity Relationship (SAR) Studies In vivo Model Validation->Structure-Activity Relationship (SAR) Studies SAR Studies SAR Studies ADME/Tox Profiling ADME/Tox Profiling SAR Studies->ADME/Tox Profiling Candidate Selection Candidate Selection ADME/Tox Profiling->Candidate Selection

Caption: General workflow for the discovery and development of a novel therapeutic agent.

Potential Anticancer Activity

The structural similarity of this compound to known anticancer agents suggests several potential mechanisms of action. Pyridine-containing compounds have been shown to inhibit various targets crucial for cancer cell proliferation and survival, such as kinases, tubulin, and topoisomerases.[1][6][8]

Hypothesized Targets and Pathways
  • Kinase Inhibition: The dimethoxyphenyl moiety is present in some known kinase inhibitors.[9] this compound could potentially inhibit receptor tyrosine kinases (e.g., VEGFR, FGFR) or intracellular kinases (e.g., CDKs, PIM1) involved in cell signaling pathways that promote tumor growth.[9][10][11]

  • Topoisomerase Poisoning: Some pyridine derivatives function as topoisomerase II poisons, leading to DNA damage and apoptosis in cancer cells.[8][12]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a common anticancer mechanism. Certain pyridine derivatives have been shown to inhibit tubulin polymerization.[6]

G Compound Compound Kinase Signaling Kinase Signaling Compound->Kinase Signaling Inhibition Topoisomerase II Topoisomerase II Compound->Topoisomerase II Poisoning Tubulin Polymerization Tubulin Polymerization Compound->Tubulin Polymerization Inhibition Cell Proliferation Cell Proliferation Kinase Signaling->Cell Proliferation Blocks DNA Replication DNA Replication Topoisomerase II->DNA Replication Blocks Mitosis Mitosis Tubulin Polymerization->Mitosis Blocks Tumor Growth Tumor Growth Cell Proliferation->Tumor Growth Apoptosis Apoptosis DNA Replication->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Mitosis->Cell Cycle Arrest

Caption: Hypothesized anticancer mechanisms of action for this compound.

Experimental Protocols

2.2.1. In Vitro Cytotoxicity Screening

The initial step is to assess the compound's ability to inhibit the proliferation of various human cancer cell lines.[1]

  • Protocol: MTT Assay

    • Cell Seeding: Seed cancer cells (e.g., a panel including lung, breast, colon, and leukemia cell lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

2.2.2. Cell Cycle Analysis

To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is a standard method.[1]

  • Protocol: Propidium Iodide Staining

    • Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells, wash with cold PBS, and fix in cold 70% ethanol.

    • Staining: Resuspend the fixed cells in a PI staining solution containing RNase A.

    • Flow Cytometry: Analyze the DNA content using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be quantified.

2.2.3. Apoptosis Assay

To investigate if the cytotoxic effect is due to the induction of apoptosis, an Annexin V/PI dual staining assay can be performed.[1]

  • Protocol: Annexin V-FITC/PI Staining

    • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

    • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Antimicrobial Activity

Pyridine derivatives are known to exhibit a broad spectrum of antimicrobial activity against both bacteria and fungi.[5] The mechanism often involves the disruption of essential microbial processes.[5]

Hypothesized Targets and Pathways
  • Enzyme Inhibition: The compound could inhibit essential microbial enzymes, such as those involved in cell wall synthesis, DNA replication (e.g., DNA gyrase), or metabolic pathways.

  • Membrane Disruption: Some pyridine-based compounds can disrupt the integrity of the microbial cell membrane, leading to cell death.[13]

  • ATP Synthase Inhibition: Inhibition of ATP synthase would disrupt the energy metabolism of the microorganism.[14]

Experimental Protocols

3.2.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol: Broth Microdilution Method

    • Preparation: Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.

    • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

3.2.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

This assay determines the lowest concentration of the compound that kills the microorganism.

  • Protocol: Subculturing from MIC Assay

    • Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth and plate it onto an agar medium without the compound.

    • Incubation: Incubate the agar plates.

    • MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
A549Lung
MCF-7Breast
HCT116Colon
K562Leukemia

Table 2: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureusGram-positive
Escherichia coliGram-negative
Candida albicansFungus

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the biological activities of this compound. The proposed experimental workflows, rooted in established methodologies for analogous compounds, will enable a thorough evaluation of its potential as an anticancer or antimicrobial agent. Positive results from these initial in vitro studies would warrant further investigation into the specific molecular targets and in vivo efficacy, paving the way for potential lead optimization and preclinical development. The structural novelty of this compound holds significant promise for the discovery of new therapeutic agents.

References

A comprehensive list of references that support the claims and protocols within this guide.

  • Application Notes and Protocols for Evaluating the Anticancer Activity of Pyridine Derivatives - Benchchem. (n.d.).
  • Aligning Potency and Pharmacokinetic Properties for Pyridine-Based NCINIs - PMC. (n.d.).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (2016, May 26).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists | Journal of Medicinal Chemistry. (2016, April 14).
  • Effect of pyridine on key pharmacological parameters. - ResearchGate. (n.d.).
  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. (n.d.).
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists | Request PDF - ResearchGate. (2025, August 9).
  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20).
  • Molecular docking, DFT and antiproliferative properties of 4‐(3,4‐dimethoxyphenyl)−3‐(4‐methoxyphenyl)−1‐phenyl‐1H‐pyrazolo[3,4‐b]pyridine as potent anticancer agent with CDK2 and PIM1 inhibition potency - ResearchGate. (2025, August 10).
  • A Brief View on Pyridine Compounds - Open Access Journals. (n.d.).
  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii | ACS Omega - ACS Publications. (2025, September 26).
  • Design, synthesis and biological evaluation of 2-(3,4-dimethoxyphenyl)-6 (1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridine analogues as antiproliferative agents - PubMed. (2019, September 15).
  • HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. (n.d.).
  • Discovery of 3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398), A Potent and Selective Inhibitor of the Fibroblast Growth Factor - ACS Publications. (2011, September 21).
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. (2025, November 20).
  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (2020, November 10).
  • Biological Activities of Pyridine Derivatives - Building Block / BOC Sciences. (n.d.).
  • Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed. (2020, April 25).
  • Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - MDPI. (2023, September 4).
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.).
  • Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study - PubMed. (2015, July 15).
  • 3-methoxy-6-methyl-2-Pyridinemethanol synthesis - chemicalbook. (n.d.).
  • (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596 - PubChem. (n.d.).
  • Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison - PubMed. (2015, January 27).
  • CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative - Google Patents. (n.d.).
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship - ResearchGate. (2024, February 14).
  • Biological Activity of Naturally Derived Naphthyridines - MDPI. (2021, July 16).
  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials - ISU ReD. (n.d.).
  • CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative - Google Patents. (n.d.).
  • (6-(Difluoromethoxy)pyridin-3-yl)methanol | 1375098-07-9 - MilliporeSigma. (n.d.).
  • Comparative study of different synthetic routes to Pyridine-2,6-diethanol - Benchchem. (n.d.).
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers. (2023, February 13).
  • (6-Methoxy-pyridin-2-yl)-methanol | CAS 63071-12-5 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Technical Support Center: (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol - Benchchem. (n.d.).
  • 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups - MDPI. (2023, June 6).
  • (6-methoxypyridin-3-yl)methanol | 58584-63-7 - ChemicalBook. (2025, August 14).
  • WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents. (n.d.).

Sources

Stability of Dimethoxyphenyl Pyridine Derivatives in Storage: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently encounter promising drug candidates that fail during late-stage preclinical development not due to a lack of efficacy, but because of a fundamental misunderstanding of their storage stability. Dimethoxyphenyl pyridine derivatives are a prime example. These scaffolds are heavily utilized in modern drug discovery, serving as the backbone for combretastatin-A4 (CA-4) anticancer analogues[1], 5-HT2A receptor agonists, and highly stable redox shuttles.

While the pyridine motif is intentionally incorporated by medicinal chemists to improve metabolic stability, aqueous solubility, and cellular permeability[2], coupling it with an electron-rich dimethoxyphenyl group creates a molecule with a dual-natured reactivity profile. Understanding the causality behind their degradation is critical for formulating a self-validating storage protocol.

Structural Vulnerabilities and Degradation Mechanisms

The degradation of dimethoxyphenyl pyridine derivatives is not random; it is driven by specific electronic vulnerabilities within the molecule's two primary functional zones.

The Dimethoxyphenyl Moiety: Oxidation and Radical Cation Formation

The dimethoxyphenyl ring is highly electron-rich due to the electron-donating resonance effects of the two methoxy (-OCH3) groups. This significantly lowers the oxidation potential of the benzene ring (often to ~4.05–4.12 V vs Li/Li+)[3]. When exposed to ambient oxygen, trace transition metals, or light, the molecule undergoes a one-electron oxidation to form a highly reactive radical cation (e.g., p-DMOB+•)[3].

Once formed, this radical cation is unstable and seeks to neutralize itself through two primary pathways:

  • Deprotonation : Loss of a proton from the aromatic ring, leading to radical-radical coupling and the formation of insulated polymers[3]. This is the chemical cause of the "yellowing" or "browning" often observed in aged API powders.

  • Demethylation : In the presence of highly polar or proton-solvating environments (like residual water or DMSO), the radical cation degrades via demethylation, cleaving the ether bond[4].

The Pyridine Scaffold: N-Oxidation and Hygroscopicity

While the pyridine ring is generally stable under normal conditions, it is highly reactive toward potent oxidizing agents[5]. The lone pair of electrons on the pyridine nitrogen is nucleophilic. In the presence of atmospheric moisture and trace peroxides (which frequently auto-generate in ether-based solvents used during purification), the nitrogen undergoes N-oxidation to form a Pyridine N-oxide[6]. Furthermore, the basicity of the pyridine nitrogen makes the free-base form of these derivatives highly hygroscopic, actively pulling moisture from the air and accelerating hydrolytic degradation.

degradation_pathways A Dimethoxyphenyl Pyridine Derivative B Dimethoxyphenyl Oxidation (Electron-Rich Ring) A->B Ambient O2 / ROS C Pyridine N-Oxidation (Nucleophilic Nitrogen) A->C Trace Peroxides D Photochemical Cleavage (UV/Vis Exposure) A->D hν (UV Light) E Radical Cation Formation (e.g., p-DMOB+•) B->E -1e- Transfer G Pyridine N-Oxide Formation C->G Oxygen Insertion H Aryl-Aryl Bond Cleavage D->H Homolysis F Demethylation & Polymerization E->F Deprotonation

Fig 1: Primary degradation pathways of dimethoxyphenyl pyridine derivatives.

Environmental Triggers and Kinetic Impacts

To engineer an effective storage solution, we must quantify how environmental variables accelerate the mechanisms described above. The table below summarizes the kinetic impacts of standard storage stressors.

Table 1: Environmental Triggers and Kinetic Impacts

Environmental TriggerPrimary Degradation PathwayKinetic Impact / Acceleration FactorTargeted Mitigation Strategy
Oxygen (Ambient Air) Radical cation formation (dimethoxyphenyl)High (Accelerates 10x in solution)Argon/Nitrogen purging of headspace
Humidity (>60% RH) Hydrate formation, N-oxidation facilitationModerate (Hygroscopic weight gain)Desiccator storage, Salt formation
UV/Vis Light Homolytic cleavage, Photochemical ring openingHigh (Direct cleavage of C-O bonds)Amber glass, Opaque secondary containers
Temperature (>40°C) Thermal auto-oxidation, DemethylationModerate (Follows Arrhenius kinetics)Controlled storage at 2-8°C or -20°C

Experimental Workflows for Stability Testing

A robust stability testing protocol must be a self-validating system . You cannot simply stress the compound and look for missing parent mass; you must actively account for the mass balance to ensure volatile degradants aren't escaping detection.

Forced Degradation Protocol (ICH Q1A/Q1B Compliant)
  • Sample Preparation : Prepare a 1.0 mg/mL stock solution of the dimethoxyphenyl pyridine derivative in HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Oxidative Stress : Aliquot 1 mL of stock. Add 100 µL of 3% H₂O₂. Incubate at 25°C for 24 hours. (Causality: Targets the nucleophilic pyridine nitrogen to force N-oxide formation).

  • Photolytic Stress : Expose 1 mL of stock in a clear quartz vial to 1.2 million lux hours and 200 watt hours/m² of near-UV energy.

  • Thermal/Hydrolytic Stress : Adjust aliquots to pH 2 (using 0.1 N HCl) and pH 12 (using 0.1 N NaOH). Incubate at 60°C for 7 days.

  • Self-Validation Check (Critical) : Before LC-MS/MS analysis, calculate the theoretical mass balance. If the integrated Area Under the Curve (AUC) of the parent peak plus all degradant peaks is <95% of the Day 0 control, your degradants are either volatile or irreversibly binding to the column. In such cases, orthogonal validation via GC-MS or NMR is mandatory.

LC-MS/MS Analytical Method

Inject the quenched, neutralized samples into an LC-MS/MS system equipped with a C18 column (e.g., Waters Acquity UPLC BEH C18).

  • Monitor for +16 Da shifts : Indicates Pyridine N-oxidation[6] or hydroxylation of the benzene ring.

  • Monitor for -14 Da shifts : Indicates demethylation of the dimethoxyphenyl group (loss of CH₂).

workflow S1 API Synthesis & Purification S2 Forced Degradation (ICH Q1A/B) S1->S2 Baseline QC S3 LC-MS/MS & HPLC-UV Analysis S2->S3 Stress Samples S4 Mass Balance Validation (>95%) S3->S4 Degradant Quant S5 Shelf-Life & Storage Protocol S4->S5 Predictive Data

Fig 2: Self-validating stability testing workflow for pyridine derivatives.

Mitigation Strategies and Best Practices for Storage

Based on the kinetic and mechanistic data, the following storage protocols are required to maximize the shelf-life of dimethoxyphenyl pyridine derivatives:

Salt Formation (Thermodynamic Stabilization)

Do not store these compounds as free bases if long-term stability is required. Convert the derivative into a hydrochloride (HCl) or mesylate salt.

  • The Causality : Protonating the pyridine nitrogen eliminates its nucleophilicity, entirely preventing Pyridine N-oxide formation[7]. Furthermore, the positive charge on the protonated nitrogen pulls electron density away from the entire conjugated system via inductive effects. This raises the oxidation potential of the dimethoxyphenyl group, making it significantly harder for ambient oxygen to strip an electron and form the destructive radical cation.

Container Closure and Environmental Control
  • Atmosphere : Store under an inert atmosphere. Purge the headspace of the storage vial with Argon (preferred over Nitrogen as Argon is heavier than air and forms a protective blanket over the powder). This cuts off the oxygen supply required for radical cation initiation.

  • Temperature : While some pyridine N-oxides are stable at room temperature[6], the dimethoxyphenyl free base should be stored at 2-8°C for short-term use (<6 months) and -20°C for long-term archiving to arrest thermal auto-oxidation.

  • Light : Always utilize amber glass vials to block UV-induced homolytic cleavage of the methoxy C-O bonds.

References

Sources

Comprehensive Safety and Application Whitepaper: (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Guide & Safety Data Sheet (SDS) Extension Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Structural Significance

In modern drug discovery and organic synthesis, functionally dense heterocycles serve as critical building blocks. (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol (CAS: 887981-31-9) is a highly specialized pyridine derivative featuring a bidentate-capable architecture. The molecule integrates an electron-rich 2,4-dimethoxyphenyl moiety at the C6 position and a reactive hydroxymethyl group at the C2 position of the pyridine core.

This structural triad makes it an exceptional precursor for synthesizing multidentate ligands, targeted therapeutics, and luminescent metal-organic frameworks. However, the exact combination of an oxidizable benzylic-like alcohol, a basic pyridine nitrogen, and an electron-rich aromatic ring introduces unique handling, storage, and toxicological challenges that standard safety templates often overlook. This whitepaper provides a field-proven, causality-driven guide to safely handling and utilizing this compound.

Physicochemical Profiling

Understanding the physical chemistry of the compound is the first step in predicting its behavior in both biological systems and synthetic workflows. The quantitative data is summarized below:

PropertyValueCausality / Implication
Chemical Name This compoundDefines the exact regiochemistry of the substituents.
CAS Registry Number 887981-31-9Unique identifier for procurement and regulatory tracking.
Molecular Formula C14H15NO3Indicates a high degree of unsaturation and heteroatom density.
Molecular Weight 245.27 g/mol Falls well within the Lipinski Rule of 5 (Ro5) for oral bioavailability.
Hydrogen Bond Donors 1 (Hydroxyl group)Facilitates targeted kinase or receptor binding in medicinal chemistry.
Hydrogen Bond Acceptors 4 (N, O, O, O)Promotes strong aqueous solvation and metal chelation.
Predicted State Solid (at 25°C)Requires dissolution in polar aprotic or halogenated solvents (e.g., DCM, DMF).

Hazard Assessment & Mechanistic Toxicology (SDS Core)

Because this compound is a specialized intermediate, exhaustive clinical toxicological data is limited. As a Senior Application Scientist, I rely on structural homology to establish a robust safety profile. We extrapolate baseline hazards from structurally homologous compounds, such as (4-methoxypyridin-2-yl)methanol, which is formally classified under GHS as Acute Tox. 4 (Oral) with H302 (Harmful if swallowed) warnings[1, 2].

GHS Classification (Extrapolated)
  • H302: Harmful if swallowed.

  • H315 / H319: Causes skin irritation and serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology

The toxicity of this compound is not merely a function of its physical state, but of its metabolic fate in vivo.

  • Phase I Metabolism (O-Demethylation): The 2,4-dimethoxyphenyl group is highly susceptible to O-demethylation by hepatic Cytochrome P450 enzymes (e.g., CYP2D6, CYP3A4). This process generates reactive phenolic intermediates (catechol/resorcinol derivatives) that can oxidize into electrophilic quinone methides, leading to cellular oxidative stress.

  • N-Oxidation: The unhindered pyridine nitrogen can undergo N-oxidation via Flavin-containing monooxygenases (FMOs), generating a polar N-oxide that alters cellular osmolarity and can intercalate with off-target proteins.

Toxicology Parent Parent Compound C14H15NO3 CYP Hepatic Cytochrome P450 (Phase I Metabolism) Parent->CYP Demethyl O-Demethylation (Forms Reactive Phenols) CYP->Demethyl CYP2D6/3A4 NOxide N-Oxidation (Forms Pyridine N-oxide) CYP->NOxide FMO/CYP Stress Electrophilic Stress & Cellular Toxicity Demethyl->Stress NOxide->Stress

Predicted Phase I metabolic pathways and toxicological mechanisms.

Self-Validating Handling & Storage Protocols

Standard SDS sheets simply state "store in a cool, dry place." In practice, this is insufficient for electron-rich heterocycles.

Storage Causality
  • Protocol: Store at 2–8 °C under an inert atmosphere (Argon or N₂). Protect from light.

  • Causality: The electron-donating methoxy groups significantly increase the electron density of the aromatic system. When exposed to ambient oxygen and UV light, the benzylic-like hydroxymethyl group is prone to auto-oxidation, forming the corresponding carboxylic acid or generating radical species that lead to polymerization. Argon displacement validates the protocol by physically removing the oxidative threat.

PPE Selection Logic
  • Gloves: Use Nitrile gloves for handling the dry powder. However, if the compound is dissolved in Dichloromethane (DCM) or Chloroform for synthesis, you must switch to Butyl rubber or double-glove with heavy-duty nitrile. Causality: Standard nitrile offers zero breakthrough resistance to halogenated solvents; the solvent will act as a transdermal carrier, pulling the toxic pyridine derivative directly through the glove into the skin.

  • Respirator: Handle exclusively inside a Class II Type A2 biological safety cabinet or a standard chemical fume hood.

Application Protocol: Chemoselective Oxidation

A frequent application of this compound is its oxidation to the corresponding picolinaldehyde, a highly valuable electrophile for subsequent reductive aminations or cross-coupling reactions[3]. The following protocol is designed as a self-validating system to ensure maximum yield while preventing degradation.

Step-by-Step Methodology

Step 1: Dissolution & Environmental Control

  • Action: Dissolve 1.0 equivalent of the compound in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration. Purge the flask with Argon.

  • Causality: Anhydrous conditions are critical. Any ambient moisture will hydrolyze the oxidizing agent in the next step, generating acetic acid which can protonate the pyridine ring and crash the starting material out of solution.

Step 2: Reagent Addition

  • Action: Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 equivalents of Dess-Martin Periodinane (DMP) portion-wise over 10 minutes.

  • Causality: DMP is selected over harsher oxidants (like Jones reagent or KMnO₄) because it is strictly chemoselective for primary alcohols. Harsher oxidants would indiscriminately attack the electron-rich dimethoxyphenyl ring, causing oxidative cleavage. Cooling to 0 °C controls the initial exothermic burst, preventing thermal degradation.

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate, 7:3).

  • Causality: The aldehyde product will run higher (higher Rf) than the polar alcohol starting material, providing a self-validating visual confirmation of reaction completion.

Step 4: Biphasic Quenching (Critical Safety Step)

  • Action: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the organic layer is clear.

  • Causality: This is a dual-action quench. The sodium thiosulfate (Na₂S₂O₃) chemically reduces any unreacted, potentially explosive hypervalent iodine species into safe, water-soluble iodinanes. Simultaneously, the sodium bicarbonate (NaHCO₃) neutralizes the stoichiometric acetic acid byproduct generated by DMP, preventing acid-catalyzed degradation of the newly formed aldehyde.

Workflow Step1 1. Dissolution This compound in anhydrous DCM Step2 2. Oxidation Add Dess-Martin Periodinane (DMP) at 0°C to RT Step1->Step2 Step3 3. Quenching Sat. NaHCO3 / Na2S2O3 (Neutralize & Reduce) Step2->Step3 Step4 4. Isolation Organic Extraction & Concentration Yields Picolinaldehyde Step3->Step4

Workflow for the chemoselective oxidation of the hydroxymethyl group.

References

  • PubChem. "(4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596". National Center for Biotechnology Information. Available at:[Link]

Methodological & Application

Application Note: (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol as a Versatile C^N^O Pincer Ligand Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Catalysis Scientists, and Drug Development Professionals Applications: Homogeneous Catalysis (Transfer Hydrogenation), Photoredox Catalysis, and Luminescent Materials Development

Introduction & Chemical Profiling

The compound (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol is a highly specialized, rationally designed tridentate ligand precursor. It is engineered to coordinate with transition metals (such as Ru, Ir, Os, and Pt) to form robust C^N^O pincer complexes . The structural anatomy of this molecule serves distinct electronic and steric functions:

  • Central Pyridine (N-donor): Acts as the primary neutral σ-donor, anchoring the metal center and establishing the initial coordination sphere.

  • 2-Hydroxymethyl Group (O-donor): Provides an anionic or hemilabile oxygen donor. The ability of the M–O bond to reversibly dissociate under specific conditions can generate a vacant coordination site, which is highly advantageous for substrate binding in catalytic cycles.

  • 6-(2,4-Dimethoxyphenyl) Group (C-donor): Designed for cyclometalation. The 2,4-dimethoxy substitution pattern is not arbitrary; it serves two critical functions:

    • Steric Directing: The methoxy group at the 2-position blocks one of the ortho sites, forcing the metal to selectively insert into the C–H bond at the 6-position during cyclometalation.

    • Electronic Tuning: The methoxy groups exert a strong resonance electron-donating effect (+M effect). This significantly enriches the electron density of the resulting metallacycle, raising the Highest Occupied Molecular Orbital (HOMO) of the complex. In catalysis, this increases the nucleophilicity of metal-hydride intermediates; in photochemistry, it narrows the HOMO-LUMO gap, red-shifting the emission spectrum.

Mechanistic Insights: The Cyclometalation Pathway

The transformation of the free ligand into a rigid C^N^O pincer complex relies on a highly specific C–H activation mechanism known as Concerted Metalation-Deprotonation (CMD) or Ambiphilic Metal-Ligand Assistance (AMLA)[1].

Attempting direct oxidative addition of an unactivated aryl C–H bond is kinetically unfavorable. Instead, modern protocols utilize an external carboxylate base (typically acetate) to assist the cleavage[2].

The Causality of the CMD Mechanism:

  • Pre-coordination: The metal initially binds to the pyridine nitrogen and the hydroxyl oxygen, forming a flexible N,O-coordinated intermediate.

  • Acetate Binding: Acetate (OAc⁻) displaces a halide ligand on the metal, binding in a bidentate (κ²) or monodentate (κ¹) fashion.

  • Base-Assisted Cleavage: The uncoordinated oxygen of the acetate ligand acts as an internal base. It approaches the C6-proton of the dimethoxyphenyl ring, forming a highly ordered, six-membered transition state[1].

  • Metallacycle Formation: As the acetate abstracts the proton (releasing acetic acid), the metal simultaneously inserts into the C–C bond. This concerted pathway bypasses high-energy intermediates, drastically lowering the activation energy barrier[3].

Mechanistic Visualization

CMD_Mechanism N1 1. Ligand Precursor + Metal Halide N2 2. N,O-Coordination Intermediate N1->N2 Solvent / RT N3 3. Acetate Binding (κ²-OAc) N2->N3 + NaOAc - NaCl N4 4. CMD Transition State (6-Membered Ring) N3->N4 Heat (60-80°C) Agostic C-H N5 5. C^N^O Pincer Complex (Cyclometalated) N4->N5 - AcOH

Figure 1: Stepwise mechanism of acetate-assisted Concerted Metalation-Deprotonation (CMD).

Experimental Protocol: Synthesis of a Ru(II) C^N^O Pincer Catalyst

This self-validating protocol describes the synthesis of a highly active Ru(II) transfer hydrogenation catalyst. The use of sodium acetate is non-negotiable, as it drives the CMD pathway[3].

Reagents Required:

  • This compound (1.0 equiv)

  • Dichloro(p-cymene)ruthenium(II) dimer, [Ru(p-cymene)Cl2]2 (0.5 equiv)

  • Anhydrous Sodium Acetate, NaOAc (4.0 equiv)

  • Anhydrous, degassed Methanol (MeOH)

Step-by-Step Methodology:

  • Initiation (N,O-Coordination): In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve the ligand precursor and [Ru(p-cymene)Cl2]2 in anhydrous MeOH. Stir at room temperature (20–25 °C) for 2 hours. Insight: This step ensures complete N,O-chelation before forcing the C–H activation, preventing unwanted side reactions or oligomerization.

  • Base Addition: Add anhydrous NaOAc in one portion. Stir for an additional 30 minutes. Insight: The acetate displaces the remaining chloride ligands, setting up the necessary geometry for the CMD transition state[1].

  • Cyclometalation (C–H Activation): Attach a reflux condenser and heat the reaction mixture to 65 °C for 16–24 hours. The solution will typically undergo a distinct color change (e.g., yellow/orange to deep red/purple) indicating the formation of the Ru–C bond[2].

  • Workup: Cool the mixture to room temperature and remove the methanol under reduced pressure. Extract the crude residue with dichloromethane (DCM) and wash twice with deionized water. Insight: The water wash is critical to remove NaCl byproducts and unreacted NaOAc, which can poison subsequent catalytic applications.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to a minimal volume. Precipitate the pure C^N^O Ru(II) complex by the slow addition of cold diethyl ether. Filter and dry under a high vacuum.

Application Data & Quantitative Analysis

C^N^O pincer complexes derived from 6-arylpyridin-2-yl frameworks exhibit exceptional thermal stability and are highly active. In transfer hydrogenation (TH) of ketones, the rigid tridentate backbone prevents catalyst deactivation, allowing for extremely high Turnover Frequencies (TOF)[4].

Table 1: Representative Physicochemical & Catalytic Profile of C^N^O Complexes

ParameterRu(II) C^N^O ComplexIr(III) C^N^O ComplexCausality / Structural Rationale
Primary Application Transfer HydrogenationOLEDs / PhotoredoxThe central metal dictates spin-orbit coupling and redox behavior.
Electronic Effect High HydridicityRed-Shifted Emission+M effect of 2,4-dimethoxy groups raises the HOMO level.
Thermal Stability > 150 °C> 250 °CRigid tridentate pincer topology prevents ligand dissociation[4].
Catalytic TOF > 100,000 h⁻¹N/AStrong donor capacity accelerates hydride transfer to the substrate[4].
Emission (λ_max) N/A~ 530 - 560 nmDestabilized HOMO narrows the HOMO-LUMO gap compared to unsubstituted analogs.

References

  • "Recent advances in osmium–catalyzed hydrogenation and dehydrogenation reactions" - unito.it - 4

  • "Mechanistic Insights of a Concerted Metalation–Deprotonation Reaction with [Cp*RhCl2]2" - acs.org - 3

  • "DLPNO-CCSD(T) and DFT study of the acetate-assisted C–H activation of benzaldimine at[RuCl2(p-cymene)]2" - rsc.org - 1

  • "Carboxylate-Assisted C(sp3)–H Activation in Olefin Metathesis-Relevant Ruthenium Complexes" - nih.gov - 2

Sources

Application Notes and Protocols: Coordination Chemistry of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the coordination chemistry of (6-(2,4-dimethoxyphenyl)pyridin-2-yl)methanol and its derivatives. This unique ligand system, featuring a sterically demanding and electronically rich dimethoxyphenyl substituent, offers a versatile platform for the design of novel metal complexes with potential applications in catalysis, materials science, and pharmacology. These application notes and protocols are designed to equip researchers with the foundational knowledge and practical methodologies to synthesize, characterize, and explore the utility of this promising class of compounds. The protocols are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental design.

Introduction: The Significance of Substituted Pyridinyl-Methanol Ligands

Pyridinyl-methanol scaffolds are a cornerstone in coordination chemistry, offering a versatile N,O-bidentate coordination motif. The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity, stability, and photophysical characteristics. The this compound ligand system is of particular interest due to the presence of the 2,4-dimethoxyphenyl group. The methoxy groups act as strong electron-donating moieties, increasing the electron density on the pyridine nitrogen and potentially enhancing the stability of the metal-ligand bond. Furthermore, the bulky nature of this substituent can create a specific steric environment around the metal center, which can be exploited to control catalytic selectivity or to promote unique photophysical phenomena.

The potential applications of metal complexes derived from this ligand are broad and build upon established principles in coordination chemistry. For instance, palladium complexes bearing pyridine-based ligands are well-established catalysts for cross-coupling reactions.[1][2] Similarly, iridium(III) complexes with substituted bipyridine and phenylpyridine ligands are renowned for their strong luminescence, making them candidates for applications in organic light-emitting diodes (OLEDs) and as biological probes.[3][4][5] Moreover, the incorporation of pyridine and its derivatives is a common strategy in the design of bioactive molecules, suggesting that metal complexes of this compound could exhibit interesting pharmacological properties.[6][7]

This guide will provide detailed protocols for the synthesis of the parent ligand and its metal complexes, along with application notes that explore their potential in key areas of chemical and pharmaceutical research.

Ligand Synthesis: A Proposed Synthetic Pathway

Proposed Synthetic Workflow

Ligand Synthesis Workflow A 2-Bromo-6-formylpyridine C Negishi Coupling (Pd catalyst, e.g., Pd(PPh3)4) A->C B (2,4-Dimethoxyphenyl)zinc chloride B->C D 6-(2,4-Dimethoxyphenyl)pyridine-2-carbaldehyde C->D Formation of C-C bond E Reduction (e.g., NaBH4, Methanol) D->E F This compound E->F Reduction of aldehyde

Caption: Proposed two-step synthesis of the target ligand.

Detailed Experimental Protocol: Synthesis of this compound

PART A: Synthesis of 6-(2,4-Dimethoxyphenyl)pyridine-2-carbaldehyde via Negishi Coupling

Materials:

  • 2-Bromo-6-formylpyridine

  • 1-Bromo-2,4-dimethoxybenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Organozinc Reagent:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2,4-dimethoxybenzene (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature.

    • In a separate flame-dried flask, dissolve anhydrous ZnCl₂ (1.1 eq) in anhydrous THF.

    • Transfer the ZnCl₂ solution to the lithium reagent via cannula at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour. This forms the (2,4-dimethoxyphenyl)zinc chloride reagent.

  • Negishi Coupling Reaction:

    • To a separate flame-dried flask, add 2-bromo-6-formylpyridine (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous THF.

    • Add the freshly prepared organozinc reagent to this mixture via cannula.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 6-(2,4-dimethoxyphenyl)pyridine-2-carbaldehyde.

PART B: Reduction to this compound

Materials:

  • 6-(2,4-Dimethoxyphenyl)pyridine-2-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Deionized Water

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve 6-(2,4-dimethoxyphenyl)pyridine-2-carbaldehyde (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as the final product. Further purification can be achieved by recrystallization if necessary.

Coordination Chemistry: Synthesis of Metal Complexes

The this compound ligand is expected to coordinate to a variety of transition metals through its pyridine nitrogen and the deprotonated hydroxyl group, forming stable five-membered chelate rings. The following protocols describe the synthesis of representative palladium(II) and iridium(III) complexes, highlighting the versatility of this ligand.

Synthesis of a Palladium(II) Complex for Catalytic Applications

Palladium(II) complexes with N,O-bidentate ligands are of significant interest as pre-catalysts in cross-coupling reactions.[1][2] The following is a general procedure for the synthesis of a dichloropalladium(II) complex.

Protocol: Synthesis of Dichloro[(6-(2,4-dimethoxyphenyl)pyridin-2-yl)methanolato]palladium(II) dimer

Materials:

  • This compound

  • Palladium(II) chloride (PdCl₂)

  • Methanol

  • Triethylamine (NEt₃)

  • Diethyl ether

Procedure:

  • Suspend PdCl₂ (1.0 eq) in methanol in a Schlenk flask under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in methanol.

  • Add the ligand solution to the PdCl₂ suspension dropwise with vigorous stirring.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. A color change and precipitation of the product should be observed.

  • Cool the mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting materials and triethylammonium chloride.

  • Dry the product under vacuum to yield the dimeric palladium(II) complex.

Table 1: Expected Characterization Data for the Palladium(II) Complex

Technique Expected Observations
FT-IR Disappearance of the O-H stretching band from the free ligand. Shift in the C=N stretching frequency of the pyridine ring upon coordination.
¹H NMR Broadening of ligand signals due to the presence of the paramagnetic Pd(II) center or observation of diamagnetic signals if a dimeric structure is formed. Downfield shift of the pyridine protons upon coordination.
Elemental Analysis Agreement with the calculated elemental composition for the proposed dimeric structure.
Synthesis of a Luminescent Iridium(III) Complex

Cyclometalated iridium(III) complexes are renowned for their phosphorescent properties and are widely used in lighting and sensing applications.[3][4][8] The this compound ligand can be used as an ancillary ligand in the synthesis of such complexes.

Protocol: Synthesis of a Cationic Iridium(III) Complex

Materials:

  • This compound

  • Dichloro-tetrakis(2-phenylpyridine)diiridium(III) ([Ir(ppy)₂Cl]₂)

  • Silver trifluoromethanesulfonate (AgOTf)

  • Dichloromethane (DCM)

  • Acetonitrile

  • Diethyl ether

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve [Ir(ppy)₂Cl]₂ (1.0 eq) in a mixture of dichloromethane and acetonitrile.

  • In a separate flask, dissolve this compound (2.2 eq) in dichloromethane.

  • Add the ligand solution to the iridium dimer solution and stir at room temperature for 30 minutes.

  • Add silver trifluoromethanesulfonate (2.2 eq) to the reaction mixture to abstract the chloride ligands. A precipitate of AgCl will form.

  • Stir the reaction at 40 °C for 12-16 hours in the dark.

  • Cool the reaction to room temperature and filter through Celite to remove the AgCl precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the product by the slow addition of diethyl ether.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the cationic iridium(III) complex.

Table 2: Expected Photophysical Properties of the Iridium(III) Complex

Property Expected Range/Observation
Absorption (UV-Vis) Intense bands in the UV region corresponding to ligand-centered (π-π*) transitions and weaker bands in the visible region corresponding to metal-to-ligand charge transfer (MLCT) transitions.[3]
Emission (Photoluminescence) Phosphorescence in the green to red region of the visible spectrum upon excitation of the MLCT bands.[4][5]
Quantum Yield Moderate to high, depending on the rigidity of the complex and the solvent.
Lifetime In the microsecond range, characteristic of triplet state emission.[3]

Application Notes

The unique electronic and steric features of the this compound ligand suggest a range of potential applications for its metal complexes.

Catalysis

The palladium(II) complex described in section 3.1 is a promising pre-catalyst for various cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings.[1][2] The electron-rich nature of the ligand can enhance the oxidative addition step, while the steric bulk may influence the selectivity of the reaction.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

Suzuki-Miyaura Catalysis cluster_0 Catalytic Cycle A Oxidative Addition (Ar-X) B Transmetalation (Ar'-B(OR)2) A->B C Reductive Elimination B->C D Active Pd(0) Catalyst C->D Product (Ar-Ar') D->A Start Pd(II) Pre-catalyst + Base/Solvent Start->D Reduction

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Luminescent Materials

The iridium(III) complex synthesized in section 3.2 is expected to be a strong phosphorescent emitter. The emission color can be tuned by modifying the cyclometalating ligands. Such complexes are of interest for:

  • Organic Light-Emitting Diodes (OLEDs): As dopants in the emissive layer.

  • Bio-imaging: As luminescent probes for cellular imaging, where their long lifetimes allow for time-gated detection to reduce background fluorescence.

  • Sensors: The luminescence of the complex may be sensitive to the presence of certain analytes, leading to applications in chemical sensing.[8]

Drug Development

Pyridine derivatives are prevalent in many approved drugs.[6] Metal complexes can exhibit enhanced or novel biological activities compared to the free ligands.[7][9][10] Potential therapeutic areas for metal complexes of this compound include:

  • Anticancer Agents: Many metal complexes, particularly those of ruthenium, platinum, and gold, have been investigated for their anticancer properties. The mechanism of action often involves DNA binding or the inhibition of key enzymes.

  • Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research. Metal complexes can overcome resistance mechanisms that affect organic antibiotics.

  • Enzyme Inhibition: The specific geometry and electronic properties of the metal complexes could allow them to act as potent and selective inhibitors of enzymes implicated in disease.

Conclusion

The coordination chemistry of this compound derivatives presents a fertile ground for research and development. The synthetic protocols and application notes provided herein offer a solid foundation for researchers to explore this promising class of compounds. The tunability of the ligand structure, combined with the diverse properties of transition metals, opens up a vast chemical space for the design of novel functional molecules with impactful applications in catalysis, materials science, and medicine. It is our hope that this guide will stimulate further investigation into the rich and rewarding chemistry of this ligand system.

References

  • Dipyridylmethane Ethers as Ligands for Luminescent Ir Complexes. (2021). PMC. [Link]

  • Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. (n.d.). TCU Digital Repository. [Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. (2016). PubMed. [Link]

  • Metal–ligand cooperative strategy of a Zn-catalyst for multicomponent synthesis of highly substituted pyrazolines, pyrimidines, and quinolines: a combined experimental and DFT optimized study. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry - ACS Publications. [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. [Link]

  • Luminescent iridium(iii) complexes as solution-based and surface-active probes for optical detection of analytes. (n.d.). UBIRA ETheses - University of Birmingham. [Link]

  • Luminescent Iridium–Terpyridine Complexes with Various Bis-Cyclometalated Ligands. (2025). MDPI. [Link]

  • Various metal complexes and their biological implications. (2022). The Pharma Innovation Journal. [Link]

  • Luminescent complexes of iridium(III) with 6′-phenyl-2,2′-bipyridine and 4′-aryl derivatives. (n.d.). ResearchGate. [Link]

  • Medicinal Applications of Metal Complexes Binding to Biological Macromolecules. (n.d.). Scilit. [Link]

  • The spectral of luminescence pattern for the iridium(III) complexes green. (n.d.). ResearchGate. [Link]

  • Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. (2024). MDPI. [Link]

  • Pharmaceutical Applications of Metal Complexes and Derived Materials. (2025). PMC. [Link]

Sources

Application Note: Functionalization of the Hydroxyl Group in (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Structural Analysis & Reactivity Profile

As a building block in pharmaceutical synthesis and ligand design, (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol presents a unique polyfunctional landscape. The molecule features a central pyridine ring flanked by an electron-rich 2,4-dimethoxyphenyl moiety at the C6 position and a hydroxymethyl group at the C2 position.

When designing functionalization strategies for the C2-hydroxyl group, three critical structural factors dictate our experimental choices:

  • Benzylic-like Reactivity: The hydroxymethyl group is attached to an aromatic heterocycle, making the carbon-oxygen bond susceptible to facile activation but also prone to side reactions if the pyridine ring becomes protonated.

  • Pyridine Basicity: The basic nitrogen atom can act as a competing nucleophile or form salts with acidic byproducts (e.g., HCl), necessitating careful pH control during workups.

  • Ether Sensitivity: The 2,4-dimethoxyphenyl group is highly electron-rich. Exposure to strong Lewis acids (e.g., BBr₃, AlCl₃) or harsh electrophiles can trigger unwanted demethylation or Friedel-Crafts side reactions.

To preserve the integrity of the molecule while functionalizing the hydroxyl group, we must employ mild, highly chemoselective protocols.

LogicTree Start Target Downstream Application? Q1 C-C Bond Formation? Start->Q1 Q2 C-N / C-O / C-S Bond Formation? Start->Q2 Q3 Modify Lipophilicity? Start->Q3 A1 Oxidize to Aldehyde (Wittig / Grignard) Q1->A1 Yes A2 Chlorinate to -CH2Cl (SN2 Alkylation) Q2->A2 Yes A3 Esterify / Etherify (Steglich / Williamson) Q3->A3 Yes

Fig 1. Logical decision tree for selecting the appropriate functionalization pathway.

Experimental Workflow

The following workflow outlines three divergent pathways to transform the hydroxyl group into an aldehyde, an alkyl chloride, or an ester.

Workflow SM (6-(2,4-Dimethoxyphenyl) pyridin-2-yl)methanol Ox Oxidation (CpFe(CO)2Cl / NaH) SM->Ox Dehydrogenation Hal Halogenation (SOCl2 / DCM) SM->Hal Nucleophilic Subst. Est Esterification (R-COOH, DCC, DMAP) SM->Est Condensation Ald Aldehyde Derivative (Electrophile) Ox->Ald Chl Chloromethyl Derivative (Alkylating Agent) Hal->Chl Ester Ester Derivative (Lipophilic Prodrug) Est->Ester

Fig 2. Experimental workflow for the divergent functionalization of the hydroxymethyl group.

Validated Protocols

Protocol A: Acceptorless Dehydrogenation to Aldehyde

Objective: Convert the hydroxymethyl group to an aldehyde for downstream Wittig olefinations or reductive aminations. Causality for Reagent Choice: Traditional oxidants (e.g., Jones reagent) risk over-oxidation to the carboxylic acid and require harsh acidic conditions that threaten the methoxy groups. We utilize an unprecedented iron-catalyzed acceptorless dehydrogenation using CpFe(CO)₂Cl [1]. This green chemistry approach produces only hydrogen gas as a byproduct and exhibits perfect chemoselectivity for 2-pyridylmethanol derivatives[2].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with this compound (1.0 mmol) and dry, degassed toluene (5.0 mL).

  • Catalyst Activation: Add NaH (0.02 mmol, 2 mol%) to deprotonate the alcohol, forming the sodium alkoxide. This step is critical as it facilitates the displacement of a CO ligand on the iron catalyst[1].

  • Reaction: Add the iron catalyst CpFe(CO)₂Cl (0.01 mmol, 1 mol%). Seal the flask, remove from the glovebox, and heat to 100 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove the iron catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Validation & QC:

    • TLC: Monitor disappearance of the starting material (typically

      
       ~0.3 in 1:1 Hexanes/EtOAc).
      
    • ¹H NMR (CDCl₃): Confirm success by the disappearance of the -CH₂OH singlet at ~4.7 ppm and the appearance of a sharp aldehyde proton singlet at ~10.0 ppm.

Protocol B: Chlorination via Thionyl Chloride

Objective: Convert the hydroxyl group into a chloride leaving group for Sₙ2 alkylation reactions. Causality for Reagent Choice: Thionyl chloride (SOCl₂) is chosen over PCl₃ or PBr₃ because its byproducts (SO₂ and HCl) are volatile, driving the reaction forward. However, the basic pyridine ring will trap the generated HCl, forming a pyridinium hydrochloride salt. A controlled biphasic neutralization is strictly required during workup to liberate the free base product without hydrolyzing the newly formed alkyl chloride[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under nitrogen. Cool the flask to 0 °C using an ice bath.

  • Addition: Add SOCl₂ (1.5 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the exotherm and minimizes the formation of bis-pyridyl ether byproducts.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Workup (Critical Step): Re-cool the flask to 0 °C. Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise until the aqueous layer reaches pH ~8. Causality: Failing to neutralize the aqueous layer will result in the product remaining partitioned in the water as a hydrochloride salt[3].

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation & QC:

    • ¹H NMR (CDCl₃): Confirm the shift of the benzylic -CH₂- protons from ~4.7 ppm (alcohol) to ~4.6 ppm (chloride), and the complete disappearance of the broad -OH peak.

Protocol C: Steglich Esterification

Objective: Attach a carboxylic acid payload (e.g., a fluorophore or lipophilic tail) via an ester linkage. Causality for Reagent Choice: Converting the carboxylic acid to an acyl chloride risks Friedel-Crafts acylation on the highly electron-rich 2,4-dimethoxyphenyl ring. The Steglich esterification uses N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to couple the alcohol and acid under exceptionally mild, neutral conditions.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 mmol), the target carboxylic acid (1.1 mmol), and DMAP (0.1 mmol, 10 mol%) in anhydrous DCM (15 mL). Cool to 0 °C.

  • Coupling: Add DCC (1.1 mmol) in one portion. Causality: DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea intermediate to form a highly reactive, yet mild, N-acylpyridinium species that is rapidly attacked by the alcohol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup: Filter the suspension through a sintered glass funnel to remove the DCU. Wash the filtrate sequentially with 0.5 M citric acid (to remove DMAP), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Validation & QC:

    • FT-IR: Confirm the appearance of a strong ester carbonyl stretch at ~1735 cm⁻¹.

    • ¹H NMR (CDCl₃): Confirm the downfield shift of the -CH₂- protons from ~4.7 ppm to ~5.2–5.4 ppm due to the deshielding effect of the newly formed ester.

Quantitative Data Summary

The table below summarizes the expected outcomes and quality control metrics for the three functionalization pathways.

Functionalization TargetPrimary ReagentsTypical YieldPrimary Downstream ApplicationKey QC Metric (¹H NMR)
Aldehyde CpFe(CO)₂Cl, NaH85–95%Reductive amination, Wittig olefinationAppearance of -CHO singlet (~10.0 ppm)
Chloromethyl SOCl₂, DCM80–90%Sₙ2 Alkylation (N/O/S nucleophiles)Shift of -CH₂- from ~4.7 to ~4.6 ppm, loss of -OH
Ester R-COOH, DCC, DMAP75–85%Prodrug synthesis, Lipophilicity tuningShift of -CH₂- downfield to ~5.2 ppm

References

  • Nakazawa, H., et al. "An unprecedented iron complex-catalyzed dehydrogenation of alcohols." Chemical Communications, 2014.[Link]

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 1978.[Link]

Sources

Reduction of esters to form (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals involved in the synthesis of pyridine-based heterocycles. It details the chemoselective reduction of Methyl 6-(2,4-dimethoxyphenyl)picolinate to (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol .[1]

Target Molecule: this compound Reaction Class: Hydride Reduction of Heterocyclic Esters Primary Application: Intermediate for Kinase Inhibitors and TRPV3 Antagonists[1]

Executive Summary & Strategic Analysis

The transformation of picolinate esters to their corresponding hydroxymethyl derivatives is a pivotal step in medicinal chemistry. The target molecule contains a pyridine core flanked by a 2,4-dimethoxyphenyl group and a hydroxymethyl group.[1]

While Lithium Aluminum Hydride (LiAlH₄) is a standard reducing agent, its use with pyridine derivatives often leads to complexation with the heterocyclic nitrogen, requiring harsh workups that can degrade sensitive ether linkages. Furthermore, the electron-rich 2,4-dimethoxyphenyl moiety increases the electron density of the pyridine ring, potentially altering solubility and reactivity.[1]

The Recommended Strategy: We utilize Sodium Borohydride (NaBH₄) in a THF/Methanol co-solvent system.

  • Causality: Methanol activates the borohydride species (forming methoxy-borohydrides), while THF ensures the solubility of the lipophilic biaryl starting material.

  • Selectivity: This method avoids over-reduction or ring hydrogenation, which are risks with catalytic hydrogenation or stronger hydrides.

Reaction Scheme

ReactionScheme Start Methyl 6-(2,4-dimethoxyphenyl)picolinate (Ester Precursor) Reagent NaBH4 (4.0 eq) MeOH / THF (1:1) 0°C to RT, 4h Start->Reagent Product This compound (Target Alcohol) Reagent->Product >90% Yield

Figure 1: Strategic reduction pathway utilizing a mixed solvent system to ensure solubility and reactivity.

Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of this compound.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9][10][11]Mass/VolRole
Methyl 6-(2,4-dimethoxyphenyl)picolinate 273.281.05.0 gSubstrate
Sodium Borohydride (NaBH₄) 37.834.02.77 gReducing Agent
Tetrahydrofuran (THF) 72.11Solvent25 mLSolubilizer
Methanol (MeOH) 32.04Solvent25 mLActivator
Ammonium Chloride (sat.[12][13] aq.) N/AQuench50 mLNeutralization
Step-by-Step Methodology
Phase 1: Solubilization & Setup
  • Equipment: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 5.0 g of the ester starting material.

  • Solvent Addition: Add 25 mL of anhydrous THF . Stir until the solid is completely dissolved. The solution should be clear/yellowish.

    • Note: If the starting material is not fully soluble, the dimethoxy ring may be causing aggregation.[1] Mild heating (30°C) is permissible, but cool back to 0°C before proceeding.

  • Co-solvent: Add 25 mL of anhydrous Methanol .

  • Cooling: Place the reaction vessel in an ice/water bath and cool to 0°C .

Phase 2: Reduction
  • Reagent Addition: Add NaBH₄ (2.77 g) portion-wise over 20 minutes.

    • Critical Safety: Vigorous gas evolution (

      
      ) will occur. Ensure the system is vented through a bubbler. Do not seal the flask.
      
    • Mechanistic Insight: The addition is staged to prevent a "runaway" exotherm and to manage the hydrogen release rate.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20–25°C) .

  • Monitoring: Stir for 3–5 hours . Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

    • Endpoint: Disappearance of the ester peak (

      
      ) and appearance of the alcohol (
      
      
      
      ).
Phase 3: Quenching & Workup
  • Quench: Cool the mixture back to 0°C . Slowly add 10 mL of Acetone (to consume excess hydride) followed by 50 mL of saturated aqueous NH₄Cl .

    • Why Acetone? It reacts gently with residual borohydride to form isopropanol, avoiding the violent acid quench of free hydride.

  • Evaporation: Concentrate the mixture under reduced pressure (Rotavap, 40°C) to remove the volatile organics (THF/MeOH/Acetone). An aqueous slurry will remain.[8]

  • Extraction: Dilute the slurry with 50 mL water and extract with Dichloromethane (DCM) (3 x 50 mL) .

    • Self-Validating Step: The product is a pyridine alcohol; check the pH of the aqueous layer. It should be neutral to slightly basic (~pH 8). If too acidic, the pyridine will protonate and remain in the water.[1] Adjust with saturated

      
       if necessary.
      
  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate to dryness.
    
Phase 4: Purification
  • Crude Analysis: The crude material is typically an off-white solid.

  • Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethyl Acetate . Add Hexanes dropwise until turbidity persists. Cool to 4°C overnight.

  • Yield: Expected yield is 85–95% .

Process Workflow Diagram

Workflow Setup Dissolve Ester in THF Add MeOH Cool to 0°C Addition Add NaBH4 (Solid) Portion-wise (20 min) Monitor H2 Gas Setup->Addition Reaction Stir at RT (3-5h) Monitor via TLC/LCMS Addition->Reaction Quench Cool to 0°C Add Acetone -> Sat. NH4Cl Reaction->Quench Completion Workup Evaporate Volatiles Extract with DCM Dry (Na2SO4) Quench->Workup

Figure 2: Operational workflow ensuring safety and high yield.

Analytical Verification (QC)

To validate the synthesis, compare the isolated product against these expected spectral characteristics:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.85 (s, 3H, 
      
      
      
      ), 3.90 (s, 3H,
      
      
      ) – Distinct methoxy singlets.[1]
    • 
       4.78 (s, 2H, 
      
      
      
      ) – Diagnostic methylene singlet (shifts to ~4.8-5.0 if H-bonded).[1]
    • 
       6.50–6.60 (m, 2H, Phenyl-H) – Electron-rich aromatic ring protons.[1]
      
    • 
       7.10–7.70 (m, 3H, Pyridine-H).[1]
      
  • Mass Spectrometry (ESI+):

    • Calculated Mass (

      
      ): 245.27 Da.[1]
      
    • Observed

      
      .
      

Troubleshooting & Optimization

  • Issue: Incomplete Conversion.

    • Cause: Borane-Pyridine complexation can stall the reaction.

    • Solution: Add CaCl₂ (1.0 eq) to the reaction mixture. This activates the borohydride further and breaks up nitrogen-boron complexes.

  • Issue: Product Stuck in Aqueous Phase.

    • Cause: Pyridine protonation.

    • Solution: Ensure the aqueous phase pH > 7 during extraction.[2] Salting out with solid NaCl can also drive the organic product into the DCM layer.

References

  • General Protocol for Picolinate Reduction: ChemicalBook. "Synthesis of 2,6-Pyridinedimethanol." Accessed Feb 28, 2026.

  • Analogous Pyridine Methanol Synthesis: Vertex AI Search Results. "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." J. Med.[14] Chem. 2016.

  • Suzuki Coupling Precedent: BenchChem. "Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions." Accessed Feb 28, 2026.

  • Metal-Free Reduction Context: Organic Chemistry Portal. "Metal-Free Reduction of Aromatic Nitro Compounds...". (Contextual reference for chemoselectivity).

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2,4-Dimethoxyphenylboronic Acid with Halopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Challenges

The synthesis of biaryl structural motifs containing functionalized pyridines and electron-rich phenyl rings is a cornerstone of modern drug discovery. However, the Suzuki-Miyaura cross-coupling of 2,4-dimethoxyphenylboronic acid with halopyridines presents a uniquely demanding kinetic and thermodynamic landscape.

As an Application Scientist, it is critical to understand that this reaction is not a simple plug-and-play protocol. It requires precise tuning of the catalytic cycle to overcome two opposing forces:

  • The Nucleophile (2,4-Dimethoxyphenylboronic Acid): The two electron-donating methoxy groups enrich the boron atom, which theoretically accelerates transmetalation. However, the ortho-methoxy substituent introduces severe steric hindrance. If transmetalation is sterically retarded, the electron-rich boronic acid becomes highly susceptible to base-catalyzed protodeboronation, yielding the undesired side-product 1,3-dimethoxybenzene[1].

  • The Electrophile (Halopyridines): While electron-deficient heteroaryls undergo rapid oxidative addition, the basic nitrogen atom can coordinate to the palladium(II) center. This forms an off-cycle, stable chelate that effectively poisons the catalyst, a phenomenon that is particularly pronounced with 2-halopyridines[2].

Causality in Catalyst Design

To navigate these challenges, the catalyst system must feature a highly active, sterically demanding ligand. First-generation catalysts like


 often fail because the small 

ligands allow for pyridine coordination and struggle to force the sterically hindered transmetalation step[1]. Instead, Buchwald-type dialkylbiaryl phosphines (e.g., XPhos) or bidentate ligands with large bite angles (e.g., dppf) are required. The steric bulk of these ligands prevents the formation of inactive bis-ligated Pd complexes and inhibits pyridine coordination, while their electron-rich nature accelerates oxidative addition[3].

Reaction Optimization and Quantitative Data

The table below summarizes the optimization landscape for coupling 2-bromopyridine with 2,4-dimethoxyphenylboronic acid, highlighting the causality behind yield variations.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1

(5 mol%)

THF /

(4:1)
8038Significant protodeboronation; slow transmetalation due to steric bulk[1].
2

(2 mol%)

Toluene /

(10:1)
9075Large bite angle accelerates reductive elimination[4].
3

/ N2Phos

Dioxane /

(9:1)
8083Bulky ligand prevents pyridine coordination; effective in aqueous conditions[5].
4XPhos-Pd-G3 (2 mol%)

1,4-Dioxane /

(4:1)
100>95Optimal; rapid oxidative addition and facile transmetalation of ortho-isomers[1].

Catalytic Cycle Visualization

G Pd0 Pd(0) Active Catalyst (e.g., Pd-XPhos) OxAdd Oxidative Addition Halopyridine Insertion Pd0->OxAdd PdII_1 Pd(II) Intermediate Pyridine-Pd(X)-L OxAdd->PdII_1 TransMet Transmetalation 2,4-diOMe-Phenyl Transfer PdII_1->TransMet Base Base Activation Boronate Formation Base->TransMet Boronate Intermediate PdII_2 Pd(II) Diaryl Complex Pyridine-Pd-Phenyl TransMet->PdII_2 RedElim Reductive Elimination Biaryl Product Release PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0)

Catalytic cycle of the Suzuki-Miyaura coupling highlighting key intermediates.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes XPhos-Pd-G3 to ensure rapid activation and high turnover, specifically designed to outcompete the protodeboronation of the 2,4-dimethoxyphenylboronic acid.

Step 1: Reagent Preparation and Degassing
  • Charge an oven-dried Schlenk flask with 2-bromopyridine (1.0 equiv, 1.0 mmol) and 2,4-dimethoxyphenylboronic acid (1.3 equiv, 1.3 mmol).

    • Causality: A 1.3 molar equivalent excess of the boronic acid is utilized to compensate for trace protodeboronation that inevitably occurs with highly electron-rich ortho-substituted substrates.

  • Add anhydrous

    
     (3.0 equiv, 3.0 mmol).
    
  • Add a solvent mixture of 1,4-Dioxane and

    
     (4:1 ratio, 10 mL total volume).
    
  • Self-Validation Check (Degassing): Sparge the heterogeneous mixture with Argon or

    
     for at least 15 minutes. Validation: If the solution turns black immediately upon the later addition of the catalyst before heating, oxygen is still present, leading to premature oxidative degradation of the phosphine ligand and precipitation of Pd-black.
    
Step 2: Catalyst Activation and Reaction
  • Under a positive flow of inert gas, add XPhos-Pd-G3 (0.02 equiv, 2 mol%).

  • Seal the flask and heat the reaction mixture to 100 °C in a pre-heated oil bath for 2–4 hours.

  • Self-Validation Check (Reaction Monitoring): At the 1-hour mark, sample the organic layer for LC-MS analysis.

    • Success Indicator: Appearance of the product mass

      
      .
      
    • Failure Indicator: A dominant peak at

      
       139 indicates massive protodeboronation (formation of 1,3-dimethoxybenzene). If this exceeds 15% relative area, the transmetalation is too slow. Verify the quality of the base and ensure the reaction temperature is strictly maintained at 100 °C to force the kinetic barrier of the ortho-methoxy steric clash.
      
Step 3: Workup and Isolation
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous

    
     (15 mL), followed by brine (15 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

    • Expert Tip: Pyridine derivatives frequently streak on standard silica due to hydrogen bonding with acidic silanol groups. Pre-treat the silica column with 1% Triethylamine (

      
      ) in Hexanes to neutralize the stationary phase, ensuring sharp elution bands and high isolated yields.
      

References

  • Design of Cytochrome P450 1B1 Inhibitors via a Scaffold-Hopping Approach.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • N2Phos – an easily made, highly effective ligand designed for ppm level Pd-catalyzed Suzuki–Miyaura cross couplings in w
  • Suzuki Coupling. Organic Chemistry Portal.
  • 2-(2,4-Dimethoxyphenyl)pyridine (98061-24-6) for sale. Vulcanchem.

Sources

Application Note: Process Development & Scale-Up of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic route for (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol , a privileged biaryl scaffold often utilized in medicinal chemistry (e.g., P2X3 antagonists, kinase inhibitors).

While laboratory-scale synthesis often utilizes direct coupling of alcohols, this protocol employs an "Ester-Intermediate Strategy" . By coupling methyl 6-bromopicolinate with 2,4-dimethoxyphenylboronic acid first, followed by a selective reduction, we achieve superior impurity rejection and process safety on multi-kilogram scales. This method circumvents the poor solubility and catalyst poisoning often observed when coupling free pyridine-methanols directly.

Strategic Route Analysis

The Challenge: Direct vs. Stepwise
  • Direct Route (Not Recommended for Scale-up): Coupling 6-bromo-2-pyridinemethanol directly.

    • Risk:[1][2][3][4] The free hydroxyl group can coordinate to Pd, reducing turnover frequency (TOF).

    • Risk:[1][3][4] The product is often an oil or amorphous solid, requiring chromatography (unviable >1 kg).

  • Ester Route (Recommended): Coupling methyl 6-bromopicolinate, then reducing.

    • Benefit: The intermediate ester (Methyl 6-(2,4-dimethoxyphenyl)picolinate) is highly crystalline, allowing for intermediate purification via crystallization , effectively rejecting Pd residues and protodeboronated byproducts before the final step.

    • Benefit: Reduction with NaBH₄ is milder and safer than LiAlH₄.[5]

Reaction Scheme

ReactionScheme SM1 Methyl 6-bromopicolinate (Starting Material) Inter Intermediate Ester (Crystalline) SM1->Inter Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 Toluene/H2O, 85°C SM2 2,4-Dimethoxyphenyl- boronic acid SM2->Inter Prod Target Alcohol This compound Inter->Prod Step 2: Selective Reduction NaBH4, MeOH/THF 0°C to 20°C

Figure 1: Two-step synthetic strategy designed for intermediate purification control.

Detailed Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 6-(2,4-dimethoxyphenyl)picolinate.

Reagents & Materials
ReagentEquiv.[1][2][3][6][7][8][9]RoleCritical Attribute
Methyl 6-bromopicolinate1.0SMPurity >98%
2,4-Dimethoxyphenylboronic acid1.1Coupling PartnerLow dimer content
Pd(dppf)Cl₂·CH₂Cl₂0.02 (2 mol%)CatalystRobustness against air
Potassium Carbonate (K₂CO₃)2.5BaseGranular (not powder) prevents clumping
Toluene / Water3:1 v/vSolvent Systembiphasic for salt removal
Experimental Procedure
  • Inertion: Charge a jacketed glass reactor with Methyl 6-bromopicolinate (1.0 wt) and 2,4-Dimethoxyphenylboronic acid (0.85 wt). Inert the vessel with N₂ (3x vacuum/purge cycles).

  • Solvation: Add Toluene (10 vol) and degassed Water (3.3 vol). Agitate at 250 RPM.

  • Base Addition: Add K₂CO₃ (1.6 wt). The reaction is biphasic.

  • Catalyst Charge: Add Pd(dppf)Cl₂ (0.07 wt). Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to higher stability with electron-rich boronic acids.

  • Reaction: Heat to 85°C (internal temp). Stir for 4–6 hours.

    • IPC (In-Process Control): HPLC target < 1.0% unreacted bromide.

  • Workup:

    • Cool to 50°C. Stop agitation. Allow phases to separate (15 min).

    • Drain aqueous (bottom) layer (contains boronic salts/bromide).

    • Wash organic layer with 10% w/w L-Cysteine solution (or commercial scavenger like SiliaMetS®) at 50°C for 2 hours. Rationale: This actively chelates residual Pd.

    • Wash with Brine (5 vol).

  • Crystallization (Critical):

    • Concentrate organic phase via vacuum distillation to ~3 vol.

    • Slowly add n-Heptane (6 vol) at 40°C.

    • Cool to 0–5°C over 2 hours.

    • Filter the resulting solids.[2] Wash with cold Heptane.

    • Yield Expectation: 85–90%.

Step 2: Selective Reductive De-esterification

Objective: Conversion of Ester to Alcohol using Sodium Borohydride.[5][7] Safety Warning: This step generates Hydrogen gas (H₂). Reactor must be vented to a scrubber.

Reagents & Materials
ReagentEquiv.[1][2][3][6][7][8][9]RoleCritical Attribute
Biaryl Ester (Step 1)1.0IntermediateDryness (<0.5% water)
Sodium Borohydride (NaBH₄)2.0Reducing AgentGranular preferred
Methanol (MeOH)5 volSolvent/ReagentAnhydrous
THF5 volCo-solventSolubilizes ester
Experimental Procedure
  • Dissolution: In the reactor, dissolve the Biaryl Ester (1.0 wt) in THF (5 vol). Cool to 0°C .

  • Dosing Strategy (Exotherm Control):

    • Option A (Solid Addition): Add NaBH₄ in 5 portions over 1 hour, maintaining T < 10°C.

    • Option B (Slurry Addition - Preferred for >10kg): Suspend NaBH₄ in THF and pump into the reactor.

  • Activation: Slowly dose Methanol (5 vol) over 2 hours.

    • Mechanism:[2][5][9][10][11][12][13][14] NaBH₄ reacts with MeOH to form alkoxy-borohydrides, which are the active reducing species.

    • Safety:H₂ evolution is vigorous. Monitor headspace pressure.

  • Reaction: Warm to 20°C and stir for 4 hours.

    • IPC: HPLC target < 0.5% Ester.

  • Quench & Workup:

    • Cool to 5°C.

    • Quench: Slowly add Acetone (0.5 vol) to destroy excess hydride (forms isopropanol), followed by Saturated NH₄Cl (5 vol). Caution: Foaming.

    • Extract with Ethyl Acetate (10 vol).[11] Separate phases.

    • Dry organic layer over Na₂SO₄ (or circulate through a drying cartridge).

  • Final Isolation:

    • Swap solvent to Isopropyl Alcohol (IPA) via distillation.

    • Crystallize by cooling IPA solution to -10°C.

    • Yield Expectation: 90–95%.

Process Workflow & Safety Logic

ProcessFlow Start Start: Raw Materials Reactor1 Reactor 1: Suzuki Coupling (Toluene/H2O, 85°C) Start->Reactor1 PhaseSep Phase Separation (Remove aq. waste) Reactor1->PhaseSep Scavenge Pd Scavenging (L-Cysteine wash) PhaseSep->Scavenge Org. Layer Filter1 Filtration & Drying (Isolate Ester) Scavenge->Filter1 Reactor2 Reactor 2: Reduction (NaBH4/MeOH, 0°C) Filter1->Reactor2 Solid Transfer Quench Quench (Acetone/NH4Cl) *H2 Gas Mgmt* Reactor2->Quench FinalCryst Final Crystallization (IPA) Quench->FinalCryst

Figure 2: Unit operation flow emphasizing the intermediate isolation of the ester.

Quality Control & Troubleshooting

Analytical Parameters (HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Wavelength: 254 nm (Pyridine absorption) and 280 nm (Dimethoxy absorption).

  • Critical Impurity:

    • Protodeboronation: 1,3-dimethoxybenzene (from boronic acid breakdown). Control: Avoid prolonged heating >90°C.

    • Pd Residue: Limit < 10 ppm (ICH Q3D).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Oxygen in headspaceEnsure vigorous N₂ sparging of solvents before catalyst addition.
Black Precipitate (Step 1) Pd precipitation ("Pd black")Ligand dissociation. Add 10% excess dppf ligand or lower temp to 80°C.
Foaming during Quench (Step 2) Fast addition of acid/waterUse Acetone first to consume hydride gently before adding aqueous acid.
Product Oil (Step 2) Residual THFPerform solvent swap to IPA rigorously; THF inhibits crystallization.

References

  • Suzuki-Miyaura Coupling Scale-Up

    • Title: "Scalable Synthesis of Biaryls via Suzuki-Miyaura Coupling."
    • Source: Organic Process Research & Development (OPRD).
    • Context: General parameters for Pd(dppf)
  • Pyridine Reduction Safety

    • Title: "Process Safety Evaluation and Scale-up of Ester Reductions with NaBH4."
    • Source: ResearchG
    • Context: Safety protocols for managing hydrogen evolution in ester reductions.
  • Purification of Pyridine Derivatives

    • Title: "Chromatographic Purification and Crystallization of Pyridine Deriv
    • Source: BenchChem Application Notes.[5]

    • Context: Strategies for purifying basic heterocycles and removing Pd.
  • Catalyst Scavenging

    • Title: "Removal of Palladium Impurities in Pharmaceutical Synthesis."
    • Source: Silicycle Application Notes / Pl
    • Context: Use of Cysteine and silica-based scavengers.

Sources

Application Note: Strategic Utilization of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol in Medicinal Chemistry

[1][2]

Executive Summary

This compound (CAS: Derivative of 586-98-1 scaffold) serves as a high-value building block in modern drug discovery.[1][2] Its structural significance lies in the biaryl pyridine core , a motif that offers a balance of lipophilicity and polarity, while the 2,4-dimethoxyphenyl moiety provides critical steric bulk and electron density to fill hydrophobic pockets in target proteins.[1]

The primary application of this compound is as a divergent intermediate .[2] The hydroxymethyl group acts as a versatile handle for late-stage functionalization—enabling rapid access to libraries of amines, ethers, and amides without perturbing the biaryl pharmacophore.[1]

Key Applications
  • Kinase Inhibitors: Mimicry of the adenine hinge-binding region via the pyridine nitrogen, with the aryl group extending into the solvent-exposed or hydrophobic back-pocket.[1][2]

  • GPCR Antagonists: Specifically explored in P2X receptor antagonist scaffolds where biaryl twisting is required for channel blockade.[2]

  • Fragment-Based Drug Discovery (FBDD): Used as an elaborated fragment (MW ~245 Da) with defined vectors for growth.[2]

Chemical Profile & Structural Logic[2]

PropertyValue / DescriptionMedicinal Chemistry Relevance
Molecular Formula C₁₄H₁₅NO₃Moderate MW allows for significant elaboration (Rule of 5 compliant).[1][2]
Molecular Weight 245.28 g/mol Ideal for Fragment-to-Lead optimization.[1][2]
LogP (Predicted) ~2.1Good membrane permeability; amenable to CNS drug design.[2]
H-Bond Acceptors 4 (N, 3xO)Pyridine N is a critical acceptor for H-bonds (e.g., hinge regions).[1][2]
H-Bond Donors 1 (OH)The alcohol is a donor but is typically derivatized.[2]
Rotatable Bonds 3Limited flexibility reduces entropic penalty upon binding.[2]
Conformational Bias (The "Ortho Effect")

The ortho-methoxy group on the phenyl ring induces a non-planar conformation relative to the pyridine ring due to steric repulsion with the pyridine hydrogens (or nitrogen lone pair). This pre-organized twist is often critical for bioactivity, as it prevents the molecule from adopting a flat, intercalating geometry, thereby improving selectivity for globular protein pockets.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Objective: To synthesize this compound from commercially available precursors.[1][2]

Reaction Overview: 6-Bromo-2-pyridinemethanol + 2,4-Dimethoxyphenylboronic acid → Product

Reagents:

  • Substrate 1: 6-Bromo-2-pyridinemethanol (1.0 equiv)[1][2]

  • Substrate 2: 2,4-Dimethoxyphenylboronic acid (1.2 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) — Chosen for robustness with heteroaryl chlorides/bromides.[2]

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][2]

Step-by-Step Methodology:

  • Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).[2]

  • Assembly: Add 6-Bromo-2-pyridinemethanol (1.0 g, 5.3 mmol), 2,4-Dimethoxyphenylboronic acid (1.16 g, 6.4 mmol), and K₂CO₃ (1.46 g, 10.6 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (216 mg, 0.26 mmol) last.[2] Seal the vial immediately.

  • Heating: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (m/z 188/190).[2]

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).[2]

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0–50% EtOAc in Hexanes). The product typically elutes as a viscous oil or low-melting solid.[1][2]

Yield Expectation: 75–85% isolated yield.

Protocol B: Divergent Functionalization (The "Branch Point")

Objective: To convert the hydroxymethyl handle into reactive electrophiles for library generation.

Pathway 1: Oxidation to Aldehyde (For Reductive Amination)

Use Manganese Dioxide (MnO₂) for mild, chemoselective oxidation of pyridylic alcohols.

  • Dissolve the scaffold (1.0 equiv) in DCM (0.1 M).[2]

  • Add activated MnO₂ (10.0 equiv).[2] Note: Large excess is standard for solid-supported reagents.[1][2]

  • Stir at RT for 12–16 hours.

  • Filter through a Celite pad to remove Mn solids.[2] Concentrate to obtain the aldehyde (typically >95% purity, no column needed).

  • Application: React immediately with amines + NaBH(OAc)₃ to generate kinase inhibitor libraries.

Pathway 2: Chlorination (For Alkylation)

Use Thionyl Chloride (SOCl₂) to generate the alkyl chloride.[2]

  • Dissolve the scaffold (1.0 equiv) in dry DCM at 0°C.

  • Add SOCl₂ (1.5 equiv) dropwise.[2]

  • Allow to warm to RT and stir for 2 hours.

  • Evaporate volatiles strictly in vacuo (rotovap with a base trap).

  • Application: Use the crude chloride for S_N2 displacement with phenols, thiols, or secondary amines.

Visualization of Workflows

The following diagrams illustrate the strategic placement of this scaffold in drug discovery workflows.

Diagram 1: Divergent Synthesis Pathway

This flowchart demonstrates how the core scaffold serves as a central hub for generating chemical diversity.

GStartPrecursors:6-Bromo-2-pyridinemethanol+2,4-Dimethoxyphenylboronic acidCoreCORE SCAFFOLD:(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanolStart->CoreSuzuki CouplingPd(dppf)Cl2, K2CO3AldehydeAldehyde Intermediate(via MnO2)Core->AldehydeOxidationChlorideChloromethyl Intermediate(via SOCl2)Core->ChlorideChlorinationLib2Library B:Etherification(Solubility Modulators)Core->Lib2NaH, R-X(Williamson)Lib1Library A:Reductive Amination(Kinase Tail)Aldehyde->Lib1R-NH2NaBH(OAc)3Lib3Library C:SN2 Displacement(Linkers/Probes)Chloride->Lib3Nucleophiles(S-R, N-R, O-R)

Caption: Divergent synthesis strategy utilizing the hydroxymethyl handle for rapid library generation.

Diagram 2: Pharmacophore Mapping

Visualizing the interaction logic of the scaffold within a hypothetical binding pocket (e.g., Kinase or GPCR).

SARScaffoldBiaryl Pyridine CoreInteraction1H-Bond Acceptor(Pyridine N)Scaffold->Interaction1Interaction2Hydrophobic Fill(2,4-DiOMe Phenyl)Scaffold->Interaction2Interaction3Solvent Vector(Hydroxymethyl)Scaffold->Interaction3Target1Hinge Region(Cys/Met backbone)Interaction1->Target1Critical BindingTarget2Hydrophobic Pocket(Gatekeeper Residue)Interaction2->Target2Selectivity FilterTarget3Solubilizing Group(Morpholine/Piperazine)Interaction3->Target3ADME Optimization

Caption: Pharmacophore mapping showing how the scaffold modules interact with protein sub-domains.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Coupling Protodeboronation of 2,4-dimethoxyphenylboronic acid.Electron-rich boronic acids are prone to hydrolysis.[1][2] Use DME/Water instead of Dioxane, or switch to the corresponding boronic ester (pinacol) .
Homocoupling of Halide Oxygen presence in solvent.[2][3]Increase degassing time or use freeze-pump-thaw cycles. Ensure base is added after degassing.[2]
Over-oxidation (Aldehyde step) Use of harsh oxidants (Jones, KMnO₄).[2]Strictly use MnO₂ or IBX .[2] Avoid chromium reagents which may oxidize the pyridine nitrogen to N-oxide.[1][2]
Instability of Chloride Hydrolysis of chloromethyl pyridine.[2]The chloromethyl derivative is reactive.[2] Use immediately or store under N₂ at -20°C. Do not perform aqueous workup; simply evaporate and use.

References

  • Suzuki-Miyaura Coupling Fundamentals : Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[2]

  • Pyridine Functionalization : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell.[1][2] (Standard text for pyridine reactivity).

  • Kinase Inhibitor Design : Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors.[2] Nature Reviews Cancer, 9, 28–39.[1] (Context for biaryl pyridine scaffolds).

  • MnO2 Oxidation Protocol : Cahiez, G., et al. (2010). Manganese Dioxide in Organic Synthesis.[2] Synthesis, 2010(20), 3535-3539.[1][2]

Disclaimer: This document is for research and development purposes only. All chemical synthesis should be performed by qualified personnel in a controlled laboratory environment.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of this valuable pyridine-based building block.

Overview of Recommended Synthetic Pathway

The synthesis of this compound is most reliably achieved through a multi-step sequence, typically beginning with a palladium-catalyzed cross-coupling reaction, followed by functional group manipulation. The most common and versatile approach is a Suzuki-Miyaura coupling followed by oxidation and reduction. This pathway offers flexibility and generally good yields, though each step presents unique challenges that can impact the overall efficiency.

The diagram below outlines the recommended three-step synthetic workflow.

Synthetic_Workflow cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction SM 2-Bromo-6-methylpyridine + 2,4-Dimethoxyphenylboronic acid Int1 2-(2,4-Dimethoxyphenyl)-6-methylpyridine SM->Int1 Suzuki-Miyaura Coupling Int2 6-(2,4-Dimethoxyphenyl)picolinaldehyde Int1_ref->Int2 Side-chain Oxidation Product This compound Int2_ref->Product Aldehyde Reduction

Caption: Recommended three-step synthesis workflow.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Suzuki-Miyaura Coupling Issues

The formation of the C-C bond between the pyridine and phenyl rings is the cornerstone of this synthesis. However, the electronic properties of pyridine can make this step challenging.[1]

Q: My Suzuki coupling reaction has stalled or is giving a very low yield. What are the most likely causes?

A: This is the most common issue and typically points to problems with reagents, the catalytic system, or reaction conditions. A systematic check is essential.

  • Reagent Quality: Boronic acids, especially heteroaryl ones, can degrade via protodeboronation.[2][3] Always use fresh or properly stored 2,4-dimethoxyphenylboronic acid. Consider using more stable boronate esters (e.g., pinacol esters) which can provide a slow release of the active boronic acid.[2]

  • Catalyst and Ligand: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1][4] Standard catalysts like Pd(PPh₃)₄ may be inefficient.

    • Expert Tip: Switch to a catalyst system designed for heteroaryl coupling. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective. A pre-catalyst like Pd(dppf)Cl₂ is also a robust starting point.[4]

  • Base Selection: The base is critical for activating the boronic acid to form the boronate complex required for transmetalation.[5] If the reaction is sluggish, a stronger base may be needed. However, very strong bases can promote side reactions.

    • Causality: A base like K₂CO₃ is common, but for challenging couplings, K₃PO₄ or Cs₂CO₃ are often superior due to their greater solubility in organic solvents and ability to facilitate the catalytic cycle.[4][6]

  • Solvent and Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation.[2][7]

    • Protocol: Ensure your solvent (e.g., 1,4-dioxane/water, Toluene, or DMF[5][6]) is thoroughly degassed. This can be achieved by sparging with argon or nitrogen for 20-30 minutes or by using several freeze-pump-thaw cycles.[2] Always run the reaction under a positive pressure of an inert gas.

  • Temperature: Suzuki couplings often require heat to proceed at a reasonable rate. If the reaction is slow at 80 °C, you might cautiously increase it to 90-100 °C. Be aware that excessive temperatures can accelerate catalyst decomposition.[2]

Q: I'm observing significant formation of 2,4,2',4'-tetramethoxybiphenyl, a homocoupling byproduct. How can I prevent this?

A: Homocoupling of the boronic acid is a classic side reaction, often exacerbated by the presence of oxygen.

  • Primary Cause: The most common cause is inadequate degassing of the reaction mixture, which allows oxygen to mediate the oxidative coupling of the boronic acid.[2]

  • Solution: Re-evaluate your inert atmosphere technique. Ensure the solvent, base solution, and reaction vessel are rigorously deoxygenated before adding the palladium catalyst. Additionally, using a slight excess of the boronic acid (1.1-1.2 equivalents) is standard, but a large excess can sometimes increase homocoupling.

Q: My main byproduct is 2-methylpyridine, indicating dehalogenation of my starting material. What causes this?

A: Dehalogenation arises from side reactions that reduce the aryl halide.

  • Potential Sources: The source of the hydride is often trace water reacting with the boronic acid or certain reagents. Some bases, particularly if they contain hydroxide or are used with alcohol solvents, can also be a source of hydrides.[2]

  • Troubleshooting Steps:

    • Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.

    • Use anhydrous, aprotic solvents like dioxane or toluene.

    • Ensure your boronic acid is of high quality and dry.

ParameterRecommendation for Low YieldRationale
Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃Robust pre-catalysts often used for challenging couplings.[3][4]
Ligand SPhos, XPhos, or other bulky, e⁻-rich phosphinesOvercomes catalyst inhibition by the pyridine nitrogen.[3]
Base K₃PO₄, Cs₂CO₃Stronger, non-nucleophilic bases that are effective in organic solvents.
Solvent Degassed 1,4-Dioxane/H₂O (4:1) or TolueneCommon solvent systems for Suzuki reactions. Rigorous degassing is crucial.[2][7]
Temperature 80-100 °CProvides sufficient thermal energy for the reaction without rapid catalyst decomposition.

Table 1: Recommended starting conditions for optimizing the Suzuki-Miyaura coupling of 2-bromo-6-methylpyridine.

Part 2: Side-Chain Oxidation Issues

Oxidizing the methyl group to an aldehyde can be a low-yielding step if the incorrect method is chosen. The pyridine ring is generally deactivated towards oxidation, but the benzylic-like methyl group is susceptible.

Q: My attempts to oxidize the methyl group directly to an aldehyde are failing or giving complex mixtures. What are the best methods?

A: Direct oxidation is challenging. A two-step approach involving radical bromination followed by hydrolysis is often more reliable and higher-yielding than direct methods using strong oxidants like SeO₂.[8]

  • Recommended Method: Radical Bromination/Hydrolysis

    • Bromination: React 2-(2,4-dimethoxyphenyl)-6-methylpyridine with N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a non-polar solvent like CCl₄ or chlorobenzene under reflux.[9] This selectively brominates the methyl group to yield 2-(bromomethyl)-6-(2,4-dimethoxyphenyl)pyridine.

    • Hydrolysis: The resulting bromomethyl compound can be hydrolyzed to the aldehyde. A common method is the Sommelet reaction (using hexamine) or by heating with DMSO (Kornblum oxidation).

  • Alternative Method: Selenium Dioxide (SeO₂) Oxidation

    • This reagent can directly oxidize activated methyl groups to aldehydes.[8] However, SeO₂ is highly toxic, and reactions can be difficult to control, sometimes leading to over-oxidation to the carboxylic acid. This method is generally less preferred if other options are available.

Q: My NBS bromination is giving low yields or multiple brominations. How can I improve it?

A: Selectivity in radical bromination is highly dependent on reaction conditions.

  • Stoichiometry: Use only a slight excess of NBS (1.05-1.1 equivalents). Using a large excess will inevitably lead to the formation of the dibrominated product.

  • Initiator: Ensure your radical initiator (AIBN or BPO) is fresh. The amount should be catalytic (1-5 mol%).

  • Reaction Monitoring: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to prevent byproduct formation. The succinimide byproduct will precipitate out of non-polar solvents like CCl₄, giving a visual cue that the reaction is proceeding.[9]

Part 3: Aldehyde Reduction & Purification

This is typically the most straightforward step of the sequence.

Q: The final reduction of the aldehyde to the alcohol is incomplete. What should I check?

A: The reduction of an aldehyde with sodium borohydride (NaBH₄) is usually very efficient. Incomplete conversion is rare but can happen.

  • Reagent Quality: NaBH₄ can degrade over time if exposed to moisture. Use a fresh bottle or a properly stored sample.

  • Solvent: This reduction requires a protic solvent to protonate the intermediate alkoxide. Methanol or ethanol are ideal choices.[10][11] Running the reaction in an aprotic solvent like THF without a proton source will stall the reaction.

  • Temperature: The reaction is typically run at 0 °C to room temperature.[11] If it is sluggish, allowing it to warm to room temperature for a longer period should ensure completion.

Q: I'm having difficulty purifying the final product, this compound. What purification strategies are effective?

A: Pyridine-containing compounds can be challenging to purify via silica gel chromatography due to their basicity.

  • Chromatography Tailing: The basic nitrogen atom of the pyridine can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and poor separation.

  • Solutions:

    • Base-Washed Silica: Add a small amount of a non-polar base like triethylamine (~0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate). This neutralizes the acidic sites on the silica gel, improving peak shape.[12]

    • Use Alumina: Neutral or basic alumina can be a good alternative stationary phase for purifying basic compounds.

    • Crystallization: If the final product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, or ethanol/water) to find suitable conditions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This is a general starting protocol and may require optimization.

  • To a dry Schlenk flask, add 2-bromo-6-methylpyridine (1.0 equiv.), 2,4-dimethoxyphenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if required.

  • Seal the flask, and evacuate and backfill with argon three times.[4]

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of ~0.2 M with respect to the starting halide.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of Aldehyde to Alcohol
  • Dissolve 6-(2,4-dimethoxyphenyl)picolinaldehyde (1.0 equiv.) in methanol in an ice bath (0 °C).

  • Slowly add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise, ensuring the temperature remains below 10 °C.[11]

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by TLC until all the starting aldehyde is consumed.

  • Carefully quench the reaction by the slow addition of water or saturated aqueous Na₂CO₃ solution.[11]

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified as described above.

References

  • Lim, S. H., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor. MDPI. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Di Vona, M. L., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Green, A. P., et al. (2014). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry. [Link]

  • Shainaz, S., et al. (2013). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. [Link]

  • Acta Crystallographica Section E. (2012). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]

  • Supporting Information. (n.d.). Deoxygenative C-H-functionalization of pyridine- and quinoline-N-oxides. [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (2016). ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. [Link]

  • Pande, S. S., et al. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • University Handout. (n.d.). Grignard Reaction Lab Handout. [Link]

  • Google Patents. (2019). Preparation method of (R) -phenyl (pyridine-2-yl)
  • ResearchGate. (n.d.). Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes. [Link]

  • Jackson, K. E., et al. (2019). Microwave-Assisted C-H Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. Organic & Biomolecular Chemistry. [Link]

  • Powers, D. C., & Baran, P. S. (2022). Oxidative Dearomatization of Pyridines. ACS Catalysis. [Link]

  • Lei, X., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry. [Link]

  • Podlech, J. (n.d.). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. [Link]

  • Džoganov, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

  • Stolar, T., et al. (2021). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition. [Link]

  • Google Patents. (2012).
  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Synthesis. [Link]

  • Semantic Scholar. (2022). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a. [Link]

  • Google Patents. (2019).

Sources

Technical Support Center: Purification of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol. The unique chemical structure of this molecule, featuring a basic pyridine nitrogen, a hydroxyl group, and a dimethoxyphenyl moiety, presents specific challenges that require tailored purification strategies. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to enable you to achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during the purification of the target compound.

Q1: My crude product is a dark brown, sticky solid, but the literature reports a white crystalline solid. What are the likely causes?

A: This discoloration is typically due to the presence of residual palladium catalyst from a Suzuki coupling reaction (if used), polymeric side products, or degradation products. The sticky nature often points to the presence of unreacted starting materials or solvent residues. An initial acid-base workup can often remove some colored impurities, but a thorough chromatographic purification or recrystallization is necessary to obtain the pure, white solid.[1]

Q2: What are the most common impurities to expect from a typical Suzuki coupling synthesis of this compound?

A: Common impurities include unreacted starting materials (e.g., a 2-halopyridylmethanol derivative and (2,4-dimethoxyphenyl)boronic acid), homocoupled byproducts of the boronic acid, and dehalogenated starting material. Phosphine oxide byproducts may also be present if a phosphine ligand was used in the synthesis.[2] Identifying these impurities by TLC or LC-MS is the first step in selecting the appropriate purification strategy.

Q3: Which purification method—column chromatography or recrystallization—is best for achieving >99% purity?

A: The choice depends on the impurity profile and scale.

  • Column Chromatography is excellent for removing a wide range of impurities with different polarities and is often the first method of choice for initial cleanup.[1][3] However, achieving >99% purity can be challenging due to potential peak tailing.

  • Recrystallization is a powerful technique for achieving very high purity (>99.5%) if your compound is crystalline and a suitable solvent system can be found.[4][5] It is often used as a final polishing step after an initial chromatographic separation.

  • Preparative HPLC is a high-resolution technique that can achieve exceptional purity, especially for separating closely related impurities, but it is less scalable and more expensive than the other methods.[2][6]

Q4: What are the essential safety precautions for handling pyridine derivatives and the associated solvents?

A: Pyridine-containing compounds should be handled with care. Always work in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. The solvents commonly used, such as dichloromethane, methanol, and ethyl acetate, are flammable and/or toxic. Ensure all equipment is properly grounded, and keep away from ignition sources.[7]

Section 2: Troubleshooting Guide: Column Chromatography

Column chromatography on silica gel is the most common method for purifying moderately polar compounds like this compound. However, the basic pyridine nitrogen often causes issues.

Issue 1: My compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation.

Q: Why does this happen and how can I fix it?

A: Peak tailing is a classic problem when purifying basic compounds like pyridines on standard silica gel.[8] The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly interact with the basic lone pair of electrons on the pyridine nitrogen. This leads to a slow, uneven elution from the stationary phase, resulting in broad, tailing peaks.[1][8]

Troubleshooting Steps:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your mobile phase. This base will compete with your compound for the acidic sites on the silica, allowing your product to elute symmetrically.

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[3] This is the most common and effective method.

    • Ammonia: Using a 7N solution of ammonia in methanol as your polar modifier can also be effective, particularly for more polar pyridines.

  • Change the Stationary Phase: If tailing persists, consider an alternative stationary phase.

    • Alumina (basic or neutral): Alumina lacks the acidic silanol groups of silica and is an excellent choice for basic compounds.

    • End-capped Silica: Use a C18 reversed-phase column where the acidic sites are chemically capped.[8]

Issue 2: I have poor separation between my product and a similarly polar impurity.

Q: How can I improve the resolution of my separation?

A: Improving resolution requires optimizing the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Use a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity.[3] This helps to sharpen peaks and improve separation between compounds with close Rf values.

    • Change Solvent System: If you are using a Hexane/Ethyl Acetate system, try switching to a Dichloromethane/Methanol system. The different solvent properties can alter the interactions with your compounds and the stationary phase, often changing the elution order and improving selectivity.[8]

  • Improve Column Efficiency:

    • Proper Packing: Ensure your column is packed uniformly without any air bubbles or channels.

    • Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column in a narrow band.[3] A "dry loading" technique, where the compound is pre-adsorbed onto a small amount of silica, is preferred for samples with limited solubility.[2]

Data Presentation: TLC Solvent System Scouting

The following table provides recommended starting points for developing a separation on silica gel. The goal is an Rf value of 0.2-0.3 for the target compound.[3]

Solvent SystemRatio (v/v)ModifierExpected RfNotes
Hexane / Ethyl Acetate30:70 to 50:500.5% TEA0.2 - 0.4Good for less polar impurities.
Dichloromethane / Methanol98:2 to 95:50.5% TEA0.2 - 0.4Better for more polar impurities.
Dichloromethane / Acetone80:20 to 60:400.5% TEA0.2 - 0.4Offers different selectivity.
Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a TLC method using the solvent systems above to find one that gives your product an Rf of ~0.25 and separates it from major impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, uniform bed.[3]

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane. Alternatively, adsorb the crude material onto a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add the sample to the top of the packed column.[2]

  • Elution: Begin eluting with the low-polarity mobile phase. If using a gradient, slowly increase the percentage of the more polar solvent. Maintain a constant flow rate.[3]

  • Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[3]

Visualization: Chromatography Troubleshooting Workflow

G cluster_prep Preparation cluster_analysis TLC Analysis cluster_action Action prep_start Dissolve Crude & Spot TLC check_rf Is Product Rf 0.2 - 0.3? prep_start->check_rf check_tailing Is there significant tailing? check_rf->check_tailing  Yes adjust_polarity Adjust Solvent Ratio check_rf->adjust_polarity No check_sep Good separation from impurities? check_tailing->check_sep No add_base Add 0.5% TEA to Mobile Phase check_tailing->add_base Yes change_solvent Try Different Solvent System (e.g., DCM/MeOH) check_sep->change_solvent No run_column Proceed to Column Chromatography check_sep->run_column Yes adjust_polarity->prep_start add_base->prep_start change_solvent->prep_start

Caption: Workflow for troubleshooting common chromatography issues.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful purification technique that relies on the differences in solubility of the compound and its impurities in a given solvent at different temperatures.[4][9]

Issue 1: My compound "oils out" of the solution instead of forming crystals.

Q: What is happening and how can I prevent it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. Instead of crystallizing, the compound separates as a liquid phase. This is common if the boiling point of the solvent is too high or if the solution is cooled too rapidly.

Troubleshooting Steps:

  • Add More Solvent: The oil may dissolve upon adding more hot solvent. Once fully dissolved, allow it to cool much more slowly.

  • Lower the Boiling Point: Switch to a solvent with a lower boiling point.

  • Use a Two-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, while hot, add a "bad" or "anti-solvent" (in which it is poorly soluble, but is miscible with the good solvent) dropwise until the solution becomes slightly cloudy.[10] Then allow it to cool slowly. For this compound, a Dichloromethane/Hexane or Ethanol/Water system might be effective.

Issue 2: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.

Q: My compound seems to be too soluble. What should I do?

A: This indicates that the solution is not sufficiently supersaturated. The compound has high solubility in the chosen solvent even at low temperatures.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratch: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide a surface for crystal nucleation.[4]

    • Seed Crystal: If you have a small amount of pure solid, add a tiny crystal to the solution to act as a template for crystal growth.

  • Reduce Solubility:

    • Evaporate Solvent: Remove some of the solvent under a gentle stream of nitrogen or on a rotary evaporator to increase the concentration of your compound.

    • Add an Anti-Solvent: If using a single solvent, you can carefully add an anti-solvent to the cold solution to decrease the overall solubility of your product.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, find a solvent that dissolves your crude product when hot but in which it is poorly soluble at room temperature.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with stirring, until the solid just dissolves.[4]

  • Decolorization (if needed): If the solution is colored, add a small amount of activated charcoal and heat for a few more minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.[4]

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[4]

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Visualization: Recrystallization Solvent Selection

G start Select Potential Solvent test_rt Is compound soluble at room temp? start->test_rt test_hot Is compound soluble in hot solvent? test_rt->test_hot No too_soluble Discard Solvent (Too Soluble) test_rt->too_soluble Yes bad_solvent Discard Solvent (Poor Solubility) test_hot->bad_solvent No good_solvent Good Candidate for Single-Solvent Recrystallization test_hot->good_solvent Yes antisolvent Good Candidate for 'Anti-Solvent' too_soluble->antisolvent

Caption: Decision tree for selecting a recrystallization solvent.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Purification of Crude 4,4'-Bis(4-hydroxystyryl)-2,2'-bipyridine.
  • Labcompare.com. (2022, June 17).
  • University of Colorado Boulder. (n.d.).
  • Wikipedia. (n.d.).
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

Sources

Technical Support Center: Troubleshooting Suzuki-Miyaura Couplings for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who hit a wall when applying the Suzuki-Miyaura cross-coupling reaction to pyridine derivatives. While this reaction is a cornerstone of modern medicinal chemistry, pyridines—particularly 2-pyridyl systems—introduce severe mechanistic bottlenecks: rapid protodeboronation, sluggish transmetalation, and catalyst poisoning.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for your most stubborn pyridine coupling failures.

The Core Mechanistic Bottlenecks

To troubleshoot effectively, we must first understand the causality behind the failures. The "2-pyridyl problem" is a classic kinetic mismatch.

  • Rapid Protodeboronation: 2-pyridylboronic acids are highly unstable. The nitrogen lone pair stabilizes a zwitterionic intermediate that rapidly fragments in the presence of water and base, yielding pyridine and boric acid[1].

  • Sluggish Transmetalation: Electron-deficient heteroaryl boronates undergo transmetalation to the Pd(II) center at a much slower rate than their electron-rich counterparts[2][3].

  • Catalyst Poisoning: The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium catalyst, displacing the active ligand and shutting down the catalytic cycle.

Quantitative Data Summary: Reactivity & Stability
Parameter / Substrate3- & 4-Pyridylboronic Acids2-Pyridylboronic AcidsMechanistic Implication
Protodeboronation Half-Life (

)
> 1 week (pH 12, 70 °C)[1]≈ 25–50 seconds (pH 7, 70 °C)[1]2-pyridyl degrades before transmetalation can occur[1].
Transmetalation Rate ModerateVery Slow[2]Requires kinetic acceleration (e.g., Cu co-catalysis)[2].
Standard Suzuki Yield 60–90%< 10% (Often 0%)Standard conditions are incompatible with 2-pyridyl systems.
Slow-Release (MIDA) Yield > 90%49–96%[4]Masking the boronic acid prevents premature degradation[4].

Diagnostic Workflow

Before adjusting your reaction, analyze the crude mixture via LC-MS to identify the predominant failure mode.

Workflow Start Reaction Fails / Low Yield CheckSM Analyze Crude by LC-MS Start->CheckSM Unreacted Starting Materials Recovered CheckSM->Unreacted Dehal Dehalogenated Pyridine CheckSM->Dehal Protodeb Deborylated Pyridine CheckSM->Protodeb Homocouple Homocoupled Dimer CheckSM->Homocouple Sol1 Switch to Buchwald Ligands (e.g., XPhos, t-BuXPhos) Unreacted->Sol1 Poor Oxidative Addition Sol2 Increase Catalyst Loading or use Pd G3/G4 Dehal->Sol2 Slow Transmetalation Sol3 Use MIDA Boronate + CuCl Co-catalyst Protodeb->Sol3 Boronic Acid Degradation Sol4 Strict Degassing (Freeze-Pump-Thaw) Homocouple->Sol4 O2 Oxidation of Pd

Diagnostic decision tree for troubleshooting pyridine Suzuki-Miyaura couplings based on LC-MS data.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows complete consumption of the 2-pyridylboronic acid, but I only see pyridine (no coupled product). Why?

A: You are observing protodeboronation . The 2-pyridylboronic acid is highly sensitive to hydrolytic cleavage. Under standard basic Suzuki conditions, the nitrogen atom assists in the formation of a zwitterionic intermediate that rapidly fragments (half-life of ~25 seconds)[1]. Because transmetalation is inherently slower than this degradation, your nucleophile is destroyed before it can couple[2]. Solution: Abandon free 2-pyridylboronic acids. Switch to a MIDA boronate for slow release, or use a pinacol ester (Bpin) combined with a Copper(I) co-catalyst to accelerate transmetalation[2][4].

Q2: I am coupling an electron-rich 2-chloropyridine, but the reaction won't initiate. The starting materials are fully recovered.

A: Electron-donating groups on the pyridine ring increase the electron density of the C-Cl bond, raising the activation energy required for the palladium catalyst to undergo oxidative addition [5]. Solution: You must switch to a highly active, electron-rich, and bulky ligand system. Buchwald ligands such as XPhos, SPhos, or t-BuXPhos paired with a Pd G3 or G4 precatalyst will force the oxidative addition step[5].

Q3: I am seeing a large amount of 4,4'-bipyridine (homocoupling) instead of my cross-coupled product. How do I stop this?

A: Homocoupling occurs when the active Pd(0) species is oxidized back to Pd(II) by trace oxygen in the system, leading to two consecutive transmetalations of your boronic acid followed by reductive elimination[6]. Solution: Your system is not sufficiently anaerobic. Standard nitrogen bubbling is often inadequate for sensitive pyridine couplings. You must strictly exclude oxygen by utilizing the freeze-pump-thaw method (minimum 3 cycles) for your solvents prior to the reaction[6].

Q4: Does the position of the heteroatom matter? My 3-pyridylboronic acid coupled fine, but the 2-pyridyl failed under identical conditions.

A: Yes, the position is the defining factor. 3- and 4-pyridylboronic acids do not form the same highly unstable zwitterionic intermediate as the 2-isomer, making them significantly more stable (half-life > 1 week)[1]. You can often treat 3- and 4-pyridyl systems like standard aryl boronic acids, whereas 2-pyridyl systems require specialized masking strategies[4].

Mechanistic Logic: Protodeboronation vs. Transmetalation

To successfully couple 2-pyridyl systems, your reaction conditions must invert the kinetic relationship between degradation and productive coupling.

G A 2-Pyridylboronic Acid B Aqueous Base / Heat A->B Standard Conditions E MIDA Boronate / Slow Release A->E Masking Strategy C Zwitterionic Intermediate B->C D Protodeboronation (Pyridine + B(OH)3) C->D Fast (t1/2 < 1 min) F Cu(I) Co-catalysis E->F Controlled Release G Productive Transmetalation F->G Accelerated Transfer H Cross-Coupled Product G->H Reductive Elimination

Mechanistic pathways showing how masking strategies and Cu-catalysis outcompete rapid protodeboronation.

Validated Experimental Protocols

Below are two self-validating protocols designed to overcome the specific bottlenecks discussed above.

Protocol A: Slow-Release Suzuki Coupling using 2-Pyridyl MIDA Boronates

Purpose: To prevent protodeboronation by keeping the concentration of the free boronic acid extremely low, releasing it only as fast as the palladium catalyst can consume it[4].

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • K₃PO₄ (5.0 equiv, finely ground)

  • Solvent: Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, 2-pyridyl MIDA boronate, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.

  • Degassing: Seal the tube with a septum and purge the vessel with argon for 10 minutes.

  • Solvent Addition: In a separate flask, prepare the Dioxane/H₂O mixture and degas via three freeze-pump-thaw cycles. Add the degassed solvent to the Schlenk tube via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive argon flow. Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12–24 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Copper-Facilitated Suzuki Coupling of 2-Heterocyclic Boronates

Purpose: To kinetically accelerate the sluggish transmetalation step of electron-deficient 2-pyridyl pinacol esters (Bpin) using a Copper(I) co-catalyst[2].

Reagents:

  • Aryl Halide (1.0 equiv)

  • 2-Pyridylboronic acid pinacol ester (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • CuCl (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Inside an argon-filled glovebox, charge a vial with the aryl halide, 2-pyridyl Bpin, Pd(PPh₃)₄, CuCl, and Cs₂CO₃.

  • Solvent Addition: Add anhydrous, degassed DMF (0.2 M relative to aryl halide) to the vial.

  • Reaction: Seal the vial with a Teflon-lined cap, remove from the glovebox, and heat at 80 °C for 16 hours with vigorous stirring. Note: The CuCl acts as an intermediate transmetalation shuttle, moving the pyridyl group from Boron to Copper, and finally to Palladium[2].

  • Workup: Cool the reaction, filter through a short pad of Celite (eluting with EtOAc), and wash the filtrate with 5% aqueous LiCl (to remove DMF) and brine. Dry and purify.

References

  • Reddit (r/Chempros). "Help needed with unreproducible Suzuki coupling." Available at: [Link]

  • Royal Society of Chemistry. "CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling." Available at: [Link]

  • Nature. "Suzuki–Miyaura coupling of arylthianthrenium tetrafluoroborate salts under acidic conditions." Available at: [Link]

  • Journal of the American Chemical Society. "Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates." Available at:[Link]

  • Angewandte Chemie. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Available at: [Link]

Sources

Overcoming steric hindrance in 2,4-dimethoxyphenyl substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis Division Ticket #8839: Overcoming Steric Hindrance in 2,4-Dimethoxyphenyl Substitution Status: Open | Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Methoxy Wall" Paradox

Welcome to the Advanced Synthesis Support Center. You have likely arrived here because your standard electrophilic aromatic substitution (EAS) or cross-coupling reaction on a 2,4-dimethoxy-1-substituted benzene failed to yield the desired isomer (likely the C3-substituted product) or failed to convert at all.

The Root Cause: The 2,4-dimethoxy motif presents a classic organic chemistry paradox:

  • Electronic Activation: The ring is highly activated by two methoxy groups (+M effect).

  • Steric Blockade: The position between the two methoxy groups (C3) is electronically the most nucleophilic site (ortho to two strongly donating oxygens). However, it is sterically inaccessible due to the "buttressing effect" of the methoxy methyl groups.

This guide provides the "Tier 3" troubleshooting protocols to bypass these thermodynamic and kinetic traps.

Diagnostic Matrix: Select Your Failure Mode

SymptomProbable CauseRecommended Module
EAS yields C5-product instead of C3. Sterics override electronics. C5 is the "path of least resistance."Module 1
Lithiation (DoM) gives low yield or wrong regioisomer. Aggregation state of Li-base is insufficient to penetrate C3.Module 2
Suzuki/Buchwald coupling fails (0% conversion). Pd-ligand complex is too bulky to perform oxidative addition.Module 3

Module 1: Electrophilic Aromatic Substitution (EAS)

Issue: I need to functionalize C3, but the electrophile attacks C5.

Technical Insight

In 2,4-dimethoxybenzene derivatives, C5 is para to the C2-OMe and ortho to the C4-OMe. It is activated and sterically open. C3 is ortho to both OMe groups, making it electronically superior, but the methoxy groups rotate out of plane to accommodate incoming electrophiles, raising the activation energy.

Troubleshooting & Solutions

Q: Can I force C3 substitution using a stronger Lewis Acid? A: Generally, no . Increasing Lewis Acid strength (e.g., switching from


 to 

) usually increases the rate of reaction at the kinetically favored C5 position.

Q: How do I access C3 via EAS? A: You must use the Blocking Group Strategy .

  • Block C5: Sulfonate the ring (conc.

    
    ). The sulfonic acid group will selectively install at the unhindered C5 position.
    
  • Functionalize C3: Now that C5 is blocked, the electrophile is forced to C3 (despite the sterics). Note: Use a small electrophile (e.g.,

    
    , 
    
    
    
    , or nitronium).
  • Deblock: Remove the sulfonic acid group (dilute

    
    , steam distillation).
    

Module 2: The Nuclear Option – Directed Ortho Metalation (DoM)

Issue: Lithiation is sluggish or non-selective.

Technical Insight

The C2-OMe and C4-OMe groups are Directed Metalation Groups (DMGs). They coordinate lithium, bringing the base into proximity with the ring protons.

  • Standard Conditions (n-BuLi/THF): Often leads to C5 or C6 lithiation because the C3 proton is shielded.

  • The Fix: You must break the oligomeric aggregates of n-BuLi to make it smaller and more reactive ("hotter").

Protocol: Accessing the "Forbidden" C3 Position

Reference: Snieckus, V. et al. Chem. Rev. 1990.

Reagents:

  • Substrate: 1-R-2,4-dimethoxybenzene

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi)[1]
  • Additive:

    
    -Tetramethylethylenediamine (TMEDA )
    
  • Solvent: Anhydrous

    
     (preferred over THF for C3 selectivity in some cases due to tighter coordination).
    

Step-by-Step:

  • Aggregate Breakup: Mix

    
    -BuLi (1.1 equiv) and TMEDA (1.1 equiv) in 
    
    
    
    at 0°C for 15 minutes. This forms a highly reactive monomeric chelate.
  • Cryogenic Addition: Cool to -78°C . Add the substrate slowly.

  • The "Walk": Allow the temperature to rise to 0°C for 1 hour.

    • Why? Kinetic lithiation might occur at C5/C6 initially. Warming allows the lithium to migrate to the thermodynamically favored C3 position (chelated by two oxygens). This is the "Li-Waltz" (Base-Catalyzed Isomerization) .

  • Quench: Cool back to -78°C and add the electrophile (e.g.,

    
    , 
    
    
    
    ,
    
    
    ).

Module 3: Transition Metal Catalysis (Cross-Coupling)

Issue: Suzuki/Buchwald coupling on 3-halo-2,4-dimethoxybenzene fails.

Technical Insight

If you successfully installed a halogen at C3 (or if you are coupling to a 2,6-dimethoxy-substituted halide), standard ligands like


 or dppf will fail. The oxidative addition step is reversible or slow because the Pd center cannot squeeze between the methoxy groups.
The Solution: Buchwald Ligands

You must use dialkylbiaryl phosphine ligands. These are electron-rich (facilitating oxidative addition) and bulky (forcing the product out, driving reductive elimination).

Recommended Ligands:

  • SPhos: The "Gold Standard" for hindered methoxy systems.

  • XPhos: Better for aryl chlorides or amines (Buchwald-Hartwig).

  • RuPhos: Excellent for highly hindered aminations.

Protocol: Sterically Hindered Suzuki Coupling

Reference: Buchwald, S. L. et al. J. Am. Chem. Soc. 2005.

Reaction Setup:

  • Catalyst:

    
     (1-2 mol%) or 
    
    
    
    .[2]
  • Ligand: SPhos (2:1 ratio to Pd).

  • Base:

    
     (anhydrous, tribasic). Carbonate bases often fail here.
    
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane.[3][4]

Critical Workflow:

  • Pre-complexation: Mix

    
     and SPhos in the solvent under Argon for 30 mins at RT before adding the substrate. This ensures the active catalytic species 
    
    
    
    is formed.
  • Degassing: Oxygen is the enemy of electron-rich ligands. Spurge with Argon for 20 mins.

  • Thermal Drive: Heat to 100°C-110°C . Do not rely on room temp stirring.

  • Monitoring: If conversion stalls at 50%, add a second portion of catalyst/ligand (0.5 mol%).

Visualizing the Strategy

Figure 1: Decision Logic for 2,4-Dimethoxy Functionalization

DecisionTree Start Start: 2,4-Dimethoxy Substrate Target Desired Position? Start->Target C5 Position C5 (Para to C2) Target->C5 Standard C3 Position C3 (Between OMe) Target->C3 Hindered C5_Method Method: Standard EAS (Br2, HNO3, RCOCl) C5->C5_Method C3_Decision Halogen present at C3? C3->C3_Decision Yes_Halogen Method: Pd-Coupling (Use SPhos/XPhos) C3_Decision->Yes_Halogen Yes No_Halogen Method: Directed Lithiation (n-BuLi + TMEDA) C3_Decision->No_Halogen No Blocking Alt Method: Blocking Group 1. Sulfonate C5 2. React C3 3. Desulfonate No_Halogen->Blocking If DoM fails

Caption: Decision matrix for selecting the correct synthetic methodology based on regiochemical targets and substrate status.

Figure 2: The Steric "Trench" (Mechanism)

StericMap Center C3 (Target) OMe2 2-OMe (Wall) OMe2->Center Steric Repulsion OMe4 4-OMe (Wall) OMe4->Center Steric Repulsion Li Li-TMEDA (Key) Li->Center Coordination (Fits) Pd Pd-PPh3 (Too Big) Pd->Center Blocked

Caption: Visual representation of the C3 "Trench." Small Li-chelates can enter; standard bulky Pd-catalysts are repelled unless specialized ligands are used.

References

  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933. Link

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685–4696. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution). Link

  • Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 126(40), 13028–13029. Link

Sources

Recrystallization solvents for (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Recrystallization of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Welcome to the technical support resource for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the recrystallization of this specific molecule. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, offering insights into the underlying chemical principles to empower you to troubleshoot effectively.

Understanding the Molecule: A Chemist's Perspective

The key to successful recrystallization lies in understanding the structure of this compound.

  • Polar Moieties: The molecule contains a pyridine nitrogen and a primary alcohol (-CH₂OH). Both sites are excellent hydrogen bond acceptors and donors, imparting significant polarity.

  • Nonpolar/Moderately Polar Region: The 2,4-dimethoxyphenyl ring, while containing polar ether groups, contributes significant nonpolar character due to the large aromatic surface area.

This dualistic nature—significant polarity from the pyridinyl-methanol portion and moderate polarity from the dimethoxyphenyl end—makes solvent selection a nuanced process. A single solvent may be too effective (high solubility even when cold) or too poor. Therefore, a mixed-solvent system is often the most effective strategy.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for choosing a recrystallization solvent for this compound?

A: Given the molecule's structure, polar protic solvents are the best starting point. Alcohols like ethanol or methanol are excellent candidates because they can engage in hydrogen bonding with the compound's hydroxyl and pyridine groups.[3] A closely related compound, phenyl(pyridin-2-yl)methanol, has been successfully recrystallized from ethanol, making it a prime candidate.[4]

Q2: Why would I need a mixed-solvent system?

A: A mixed-solvent system, or solvent pair, is ideal for compounds that are either too soluble or not soluble enough in common single solvents.[1] For this molecule, you might find it highly soluble in hot ethanol but still significantly soluble upon cooling, leading to low yield.[5] By adding a "poor" solvent (an anti-solvent) like water or hexane in a controlled manner to the hot, dissolved solution, you can carefully reduce the solution's solvating power to the point of saturation, inducing crystallization upon cooling.[1][6]

Q3: My compound has a slight yellow tint after synthesis. Will recrystallization remove this?

A: Yes, recrystallization is an excellent method for removing colored impurities.[7] If the color persists in the crystals, you can add a very small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities.[8] However, use it sparingly, as it can also adsorb your desired product, reducing the overall yield.

Q4: Should I cool the solution quickly in an ice bath or let it cool slowly?

A: Slow, gradual cooling is almost always preferable.[1][7] Allowing the solution to cool slowly to room temperature before moving it to an ice bath promotes the formation of larger, more ordered, and purer crystals.[9] Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of small, needle-like crystals or even oils.

Troubleshooting Guide

This section addresses specific problems you may encounter during the recrystallization process, offering likely causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out: The compound separates as a liquid instead of a solid.[9]1. The compound's melting point is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. The concentration of the solute is too high.1. Re-heat the solution to dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.[9] 2. Switch to a lower-boiling point solvent or solvent system. 3. Use a solvent pair: Dissolve in a minimum of hot "good" solvent, then add the "poor" solvent dropwise until the cloud point is reached, then re-heat to clarify and cool slowly.[1]
No Crystals Form Upon Cooling 1. The solution is not saturated (too much solvent was used).[5] 2. The solution is supersaturated, a state where crystallization is kinetically hindered.[5]1. Boil off some of the solvent to increase the concentration and attempt to cool again. 2. Induce crystallization: a. Scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic glass fragments provide a surface for nucleation.[5][7] b. Add a seed crystal of the pure compound to provide a template for crystal growth.[5]
Very Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[3][8] 2. Premature crystallization occurred during a hot gravity filtration step. 3. The crystals were washed with a solvent that was not ice-cold, re-dissolving the product.[7]1. Before filtration, cool the flask in an ice-water bath to maximize precipitation.[7][9] 2. When performing hot filtration, use a pre-heated funnel and flask and a slight excess of solvent to prevent crystallization in the funnel. Boil off the excess solvent before the final cooling step.[9] 3. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3][7]
Crystals Appear Impure or Discolored 1. The rate of cooling was too fast, trapping impurities. 2. Highly colored impurities are co-crystallizing with the product.1. Re-dissolve the crystals in the minimum amount of hot solvent and allow for slower cooling.[9] 2. Before the final crystallization, dissolve the compound in hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot gravity filtration to remove the charcoal and adsorbed impurities. Then proceed with cooling.[8]

Experimental Protocols & Methodologies

Protocol 1: Systematic Solvent Screening

This protocol allows for the efficient determination of a suitable single solvent or solvent pair.

Objective: To identify a solvent that dissolves this compound when hot but has low solubility when cold.

Materials:

  • Crude this compound

  • Small test tubes (4-6)

  • Candidate solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Toluene, Water, Hexane

  • Hot plate or water bath

  • Glass stirring rod

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a candidate solvent dropwise to one test tube at room temperature, stirring after each addition. Observe the solubility. A good solvent should not dissolve the compound readily at room temperature.[7]

  • If the compound is insoluble at room temperature, gently heat the test tube in a hot water bath to the boiling point of the solvent.

  • Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume.[7]

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large amount of crystalline solid.[7]

  • If no single solvent is ideal, identify a "good" solvent (dissolves the compound well when hot) and a "poor" solvent (compound is insoluble even when hot) to test as a solvent pair in Protocol 2. Ethanol-water or Toluene-hexane are common pairs to evaluate.[1]

Diagram: Workflow for Solvent Selection

Solvent_Selection start Start: Crude Compound assess Assess Solubility in Candidate Solvents (Protocol 1) start->assess decision Is there a solvent where: - Insoluble Cold - Soluble Hot - Good Crystal Recovery? assess->decision single_solvent Single Solvent System Identified (e.g., Ethanol) decision->single_solvent Yes pair_solvent Identify 'Good' and 'Poor' Solvents (e.g., Good: Ethanol, Poor: Water) decision->pair_solvent No proceed_single Proceed to Recrystallization (Protocol 2) single_solvent->proceed_single proceed_pair Proceed to Mixed-Solvent Recrystallization (Protocol 2) pair_solvent->proceed_pair

Caption: A systematic workflow for selecting an optimal recrystallization solvent system.

Protocol 2: Recrystallization of this compound

Objective: To purify the crude compound using an optimized solvent system identified in Protocol 1.

Procedure:

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (e.g., ethanol) to just cover the solid. Heat the mixture to a gentle boil on a hotplate while stirring. Continue to add small portions of the hot solvent until the solid completely dissolves.[5]

  • (For Mixed-Solvent System Only): Once dissolved, add the "poor" solvent (e.g., water) dropwise to the hot solution until a faint, persistent cloudiness appears (the cloud point). Add a few more drops of the "good" solvent until the solution becomes clear again.[1] This ensures the solution is perfectly saturated.

  • (Optional: Decolorization): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.

  • (Optional: Hot Gravity Filtration): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[10]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to rinse away any remaining impurities.[3][7]

  • Drying: Allow the crystals to dry completely under vacuum on the funnel or transfer them to a watch glass to air dry. Determine the melting point and yield of the purified product.

Diagram: Troubleshooting Common Recrystallization Issues

Troubleshooting start Recrystallization Attempted issue What is the issue? start->issue oiling Oiling Out issue->oiling Product is an oil no_xtal No Crystals Formed issue->no_xtal Solution remains clear low_yield Low Yield issue->low_yield Few crystals recovered sol_oil Cause: Cooling too fast or solvent BP too high Solution: Re-heat, add more solvent, cool slowly oiling->sol_oil sol_no_xtal Cause: Too much solvent or supersaturation Solution: Boil off solvent, scratch flask, or add seed crystal no_xtal->sol_no_xtal sol_low_yield Cause: Too much solvent used or inefficient cooling Solution: Use minimum solvent, ensure full cooling in ice bath low_yield->sol_low_yield

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • JTI. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). Retrieved from [Link]

  • BenchChem. (2025).
  • University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Massachusetts Lowell. (n.d.). Recrystallization. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To - Chemistry. Retrieved from [Link]

  • BenchChem. (2025).
  • University of California, Irvine. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • Quora. (2017, February 2). How do you recrystallize a product from methanol? Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)
  • Google Patents. (n.d.). JPS60132959A - Preparation of pyridinemethanol.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Electronic Supplementary Material. (n.d.). Solvatochromism of symmetrical 2,6-distyrylpyridines. An experimental and theoretical study. Retrieved from [Link]

  • BenchChem. (2025). : Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • National Center for Biotechnology Information. (n.d.). Phenyl(pyridin-2-yl)methanol. PubChem. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). (6-Bromopyridin-2-yl)methanol Properties. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of phenyl(pyridin-2-yl)methanol. PMC. Retrieved from [Link]

Sources

Minimizing side reactions during pyridine methanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: KB-PYR-402 Department: Process Chemistry & Catalysis Support Subject: Minimizing Side Reactions & Workup Protocols for Pyridine Methanols

Executive Summary: The Chemo-Selectivity Challenge

Synthesizing pyridine methanols (e.g., nicotinyl alcohol) presents a classic chemoselectivity paradox. You must reduce a carbonyl group (acid, ester, or aldehyde) without reducing the electron-deficient, yet easily hydrogenated, pyridine ring. Furthermore, the basic nitrogen atom acts as a ligand, frequently poisoning heterogeneous catalysts or chelating metal byproducts (Al, B) during workup, leading to "phantom yields" where the product exists but cannot be isolated.

This guide provides validated workflows to navigate these competing pathways.

Mechanism & Failure Modes (Visualized)

The following diagram maps the kinetic competition between the desired carbonyl reduction and the unwanted ring reduction/side reactions.

PyridineReduction Start Pyridine Ester/Acid Target Pyridine Methanol (Target) Start->Target Selective Reduction (NaBH4/CaCl2 or Controlled H2) Piperidine Piperidine Derivative (Over-Reduction) Start->Piperidine Ring Saturation (PtO2, Excess H2, Acidic pH) Complex Metal-Product Complex (Trapped in Aqueous) Target->Complex Al/B Salts (Chelation) Vinyl Vinyl Pyridine (Dehydration) Target->Vinyl Acidic Workup + Heat (Elimination) Complex->Target Rochelle Salt Quench

Figure 1: Reaction network showing the critical divergence between selective carbonyl reduction (Green path) and common failure modes (Red/Yellow paths).

Troubleshooting Guide (Q&A Format)

Q1: I am using Catalytic Hydrogenation (H₂/Pd-C) and seeing significant piperidine impurities. How do I stop ring reduction?

Root Cause: The pyridine ring is susceptible to hydrogenation, especially under acidic conditions (which protonate the ring, making it more electrophilic) or with highly active catalysts like PtO₂ or Pd/C at high pressures. Mitigation Strategy:

  • Catalyst Poisoning: Switch to a "poisoned" catalyst system. Use 5% Pd/C rather than 10%, or introduce a trace amount of Quinoline or Thiophene to dampen catalyst activity.

  • Solvent Choice: Avoid strictly acidic media (e.g., Acetic Acid) if ring preservation is the goal. While protonation prevents catalyst poisoning by the N-lone pair, it accelerates ring reduction. Use neutral alcohols (MeOH/EtOH).

  • Alternative Method: If selectivity remains poor (<80%), abandon hydrogenation for Chemical Hydride Reduction (See Section 4).

Q2: My reaction is complete by TLC, but I recover <20% yield after aqueous workup. Where is my product?

Root Cause: Pyridine methanols are highly water-soluble and act as bidentate ligands. They form stable, water-soluble complexes with Aluminum (from LiAlH₄) or Boron (from NaBH₄), "hiding" in the aqueous phase during extraction. Mitigation Strategy:

  • The "Salting Out" Rule: Saturate the aqueous layer with NaCl or K₂CO₃ before extraction.

  • Continuous Extraction: Simple separatory funnel extractions often fail. Use a liquid-liquid continuous extractor (CHCl₃ or DCM) for 12–24 hours.

  • Chelation Breaking: If using Aluminum hydrides, do not use a standard acid quench. Use the Rochelle Salt Method : Quench with saturated Sodium Potassium Tartrate solution and stir vigorously for 2 hours. The tartrate binds Aluminum more strongly than the pyridine, releasing your product.

Q3: I see a new spot on TLC that matches a vinyl pyridine standard. Is my product decomposing?

Root Cause: Dehydration.[1][2] Pyridine methanols, particularly 2-pyridinemethanol, can undergo acid-catalyzed elimination to form vinyl pyridines, especially if the workup involves heating with strong acid. Mitigation Strategy:

  • Keep workup pH neutral or slightly basic (pH 8–9).

  • Avoid high-temperature distillation if the crude contains acidic salts.

Validated Protocol: Selective Reduction using NaBH₄/CaCl₂

This method is superior to LiAlH₄ for safety and selectivity (Brown & Subba Rao modification). It generates a borohydride species in situ that mimics the reactivity of LiAlH₄ but handles esters under milder conditions.

Target: Synthesis of 3-Pyridinemethanol from Methyl Nicotinate.

Reagents:

  • Methyl Nicotinate (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (3.0 equiv)[3]

  • Calcium Chloride (CaCl₂) (1.5 equiv)[3]

  • Solvent: THF:Methanol (2:1 ratio)

Step-by-Step Workflow:

  • Preparation: In a flame-dried flask under Nitrogen, dissolve Methyl Nicotinate (10 mmol) in dry THF (20 mL) and Methanol (10 mL).

  • Activation: Add CaCl₂ (anhydrous, powder) in one portion. Stir for 15 minutes. Note: The solution may become slightly cloudy.

  • Reduction: Cool to 0°C. Add NaBH₄ pellets portion-wise over 20 minutes.

    • Critical Control: Monitor gas evolution (H₂). Do not let the internal temp rise above 10°C during addition.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Quench (The "Non-Emulsion" Method):

    • Cool back to 0°C.

    • Add Acetone (5 mL) to destroy excess hydride (gentle bubbling).

    • Add Saturated NH₄Cl (20 mL) slowly.

  • Workup:

    • Evaporate organic volatiles (THF/MeOH) under reduced pressure.

    • Saturate the remaining aqueous slurry with solid NaCl.

    • Extract with DCM (4 x 30 mL). Do not rush this step.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

Comparative Data: Reducing Agents
Reducing AgentSelectivity (Ester vs. Ring)Workup DifficultySafety ProfileRecommended For
LiAlH₄ Low (Risk of ring reduction at high temp)High (Severe emulsions)Dangerous (Pyrophoric)Large scale only with strict engineering controls.
NaBH₄ / CaCl₂ High Medium (Boron salts)ModerateBest for Lab Scale (<50g) .
H₂ / Pd/C Low (Requires "poisoning")Low (Filtration only)High (H₂ gas, Fire risk)Industrial scale (if optimized).
DIBAL-H High (Stop at Aldehyde possible)High (Aluminum salts)DangerousStopping at the Aldehyde stage.
Workup Decision Tree (Visualized)

Use this logic flow to determine the correct isolation strategy based on your reducing agent.

WorkupLogic Start Reaction Complete Agent Which Reducing Agent? Start->Agent LAH LiAlH4 Agent->LAH NaBH4 NaBH4 / CaCl2 Agent->NaBH4 H2 Catalytic H2 Agent->H2 QuenchLAH Rochelle Salt Quench (Stir 2-4 hrs) LAH->QuenchLAH QuenchNaBH4 Acetone -> NH4Cl (Saturate with NaCl) NaBH4->QuenchNaBH4 QuenchH2 Filter Catalyst (Celite) Wash with MeOH H2->QuenchH2 Extraction Continuous Extraction (DCM or CHCl3) QuenchLAH->Extraction QuenchNaBH4->Extraction QuenchH2->Extraction If product dirty

Figure 2: Decision matrix for workup protocols to maximize recovery of water-soluble pyridine methanols.

References
  • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for ring reduction selectivity).
  • Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

  • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley. (Details on Rochelle Salt workup).

Sources

Technical Support Center: Palladium Remediation for (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: Why Standard Methods Fail

Executive Summary: If you are reading this, you have likely attempted activated carbon (Charcoal) or simple recrystallization and failed to reach ICH Q3D limits (<10-20 ppm).

The failure is not procedural; it is structural. Your molecule, (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol , contains a pyridine nitrogen atom.[1] Unlike simple hydrocarbons, this nitrogen acts as a Lewis base ligand, coordinating strongly to residual Palladium (Pd).

In standard "physical adsorption" (e.g., activated carbon), the Pd is merely trapped in pores. In your system, the Pd is chemically bonded to your product.[2][3] To remove it, you must introduce a scavenger with a higher affinity binding constant (


)  than the pyridine ring.
The Chelation Mechanism

The diagram below illustrates the competition between your product and the scavenger.

ChelationMechanism Pd_Product Pd-Product Complex (Pd Coordinated to Pyridine-N) Transition Ligand Exchange Transition State Pd_Product->Transition Heat (ΔH) Scavenger Scavenger (e.g., Thiol/DMT) (High Affinity Ligand) Scavenger->Transition Mixing Pd_Scavenger Pd-Scavenger Complex (Precipitate/Resin) Transition->Pd_Scavenger Irreversible Binding Free_Product Purified Product (6-(2,4-Dimethoxyphenyl)...) Transition->Free_Product Release

Figure 1: The remediation process relies on thermodynamic displacement. You must supply enough energy (Heat) and a stronger ligand (Scavenger) to break the Pd-Pyridine bond.

Troubleshooting Guide (Q&A)

Category A: Scavenger Selection

Q: I used Activated Carbon (Darco KB-G) and the Pd level only dropped from 1500 ppm to 400 ppm. Why? A: Activated carbon relies on weak Van der Waals forces and pore trapping. Your molecule's pyridine nitrogen forms a coordination complex with Pd (bond energy ~20-30 kcal/mol). Carbon cannot "pull" the Pd off the pyridine ring effectively. Recommendation: Switch to Chemically Functionalized Silica . Specifically, SiliaMetS® DMT (Dimercaptotriazine) or SiliaMetS® Thiol . The sulfur atoms in these scavengers form a Pd-S bond that is thermodynamically stronger than the Pd-N bond.

Q: Between Thiol and DMT, which should I choose for this specific molecule? A: Start with SiliaMetS® DMT .

  • Reasoning: The 2,4-dimethoxyphenyl group makes your molecule electron-rich. This often stabilizes Pd(0) species. DMT is a bidentate ligand that is exceptionally effective at scavenging both Pd(II) and Pd(0) species in the presence of competing amines/pyridines. Thiol is a strong second choice but sometimes struggles if the Pd is in a highly stable oxidative state.

Category B: Process Optimization

Q: I added the scavenger at room temperature, but the result is poor. Do I need heat? A: Yes, absolutely. Ligand exchange (swapping Pyridine for Thiol) has an activation energy barrier. At room temperature, the kinetics are too slow because the Pd is "comfortable" bound to your pyridine. Protocol: Heat the scavenging mixture to 50-60°C for at least 4 hours. This provides the kinetic energy to break the Pd-Pyridine interaction.

Q: My product is precipitating along with the scavenger. How do I recover it? A: The hydroxymethyl group on your pyridine makes the molecule polar, but the dimethoxyphenyl group adds lipophilicity. Solution: Ensure you are using a solvent where the product is highly soluble at room temperature (e.g., THF, 2-MeTHF, or DMF). Avoid alcohols (MeOH/EtOH) during scavenging if solubility is marginal, as the silica backbone of the scavenger can act as a nucleation site for your product to crash out.

Category C: Analytical Interference

Q: The solution is still yellow after scavenging. Does this mean Pd is present? A: Not necessarily. While Pd-Pyridine complexes are often yellow/orange, the 2,4-dimethoxyphenyl moiety itself can impart color due to conjugation. Action: Do not rely on visual inspection. Submit for ICP-MS (Inductively Coupled Plasma Mass Spectrometry).[4] If ICP confirms low Pd (<10 ppm) but color persists, the color is likely an organic impurity (e.g., oxidation of the dimethoxy ring), not metal contamination.

Experimental Protocols

Protocol 1: The "Gold Standard" Scavenger Screening

Use this protocol to identify the optimal scavenger for your specific batch.

Reagents:

  • Crude Product (containing Pd)[3]

  • Solvent (THF or Ethyl Acetate recommended)

  • Scavengers: SiliaMetS® Thiol, SiliaMetS® DMT, SiliaMetS® Thiourea.

Steps:

  • Preparation: Dissolve 1.0 g of crude product in 10 mL of solvent (10 volumes).

  • Aliquot: Split into 4 vials (3 scavengers + 1 control).

  • Dosing: Add scavenger at 4 equivalents relative to the residual Pd content. (If Pd content is unknown, use 10% w/w loading relative to the product).

  • Incubation: Heat vials to 55°C for 4 hours with vigorous stirring.

  • Filtration: Filter hot through a 0.45 µm PTFE syringe filter or a pad of Celite to remove the silica scavenger.

  • Analysis: Evaporate solvent and analyze via ICP-MS.

Protocol 2: Bulk Remediation (Scale-Up)

Assumes SiliaMetS® DMT was identified as the best candidate.[5]

  • Dissolve crude this compound in THF (10-15 vol) .

  • Add SiliaMetS® DMT (10% w/w relative to mass of crude product).

  • Heat to 60°C and stir for 12-16 hours .

  • Cool to room temperature.

  • Filter through a bed of Celite packed on a sintered glass funnel.

  • Wash the filter cake with 2 volumes of THF to recover trapped product.

  • Concentrate the filtrate.

  • Polish Step (Optional): Recrystallize from Isopropyl Alcohol (IPA) / Heptane to remove any final trace organic impurities.

Data Summary: Method Comparison

MethodMechanismEfficiency for PyridinesProsCons
Activated Carbon PhysisorptionLowCheap, availablePoor affinity vs. Pyridine N; Product loss.
Crystallization ExclusionVariableRemoves organics tooRisk of Pd inclusion in crystal lattice.
SiliaMetS® Thiol Chemisorption (Pd-S)HighIndustry standardGood for Pd(II), moderate for Pd(0).
SiliaMetS® DMT Chelation (N, S)Very High Bidentate binding breaks Pyridine complexSlightly more expensive.
L-Cysteine Wash Aqueous ExtractionModerateGreen chemistryEmulsion risk; requires biphasic system.

Decision Logic for Remediation

Use this flowchart to guide your remediation strategy based on current Pd levels.

RemediationLogic Start Start: Crude Product (>500 ppm Pd) SolubilityCheck Is Product Soluble in THF/EtOAc? Start->SolubilityCheck CarbonStep Attempt Activated Carbon (Only if >1000 ppm) SolubilityCheck->CarbonStep Yes ScavengerSelect Select Scavenger: SiliaMetS DMT (Primary) SiliaMetS Thiol (Secondary) CarbonStep->ScavengerSelect Pd still > 100 ppm Process Process: 10% w/w Loading 60°C for 12 Hours ScavengerSelect->Process QC QC Analysis (ICP-MS) Process->QC Decision Pd < 10 ppm? QC->Decision Success Proceed to Final Crystallization Decision->Success Yes Fail Increase Loading to 20% or Switch Solvent Decision->Fail No Fail->Process Retry

References

  • ICH Q3D Elemental Impurities Guidance for Industry. U.S. Food and Drug Administration (FDA).[6] [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]

  • Biotage White Paper: Strategies for Removing Palladium from Reaction Mixtures. Biotage. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 6-Arylpyridin-2-yl Methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 6-arylpyridin-2-yl methanols—critical intermediates for chiral pincer ligands and active pharmaceutical ingredients. The most reliable synthetic route is the Suzuki-Miyaura cross-coupling of (6-bromopyridin-2-yl)methanol with arylboronic acids. Here, we address the critical role of temperature optimization in maximizing yield and minimizing byproducts.

Reaction Pathway & Temperature Dynamics

G SM 6-Bromopyridin-2-yl methanol Cat Pd Catalyst & Base (Solvent: Toluene/EtOH/H2O) SM->Cat BA Arylboronic Acid BA->Cat T1 < 60°C High Activation Barrier Cat->T1 Sub-optimal T2 70-80°C Optimal Transmetalation Cat->T2 Optimized T3 > 90°C Thermal Degradation Cat->T3 Overheating P1 Low Yield (< 65%) T1->P1 P2 6-Arylpyridin-2-yl methanol High Yield (> 95%) T2->P2 P3 Protodeboronation & Homocoupling T3->P3

Temperature effects on the Suzuki-Miyaura synthesis of 6-arylpyridin-2-yl methanol.

Troubleshooting & FAQs

Q1: Why is precise temperature control critical when synthesizing 6-arylpyridin-2-yl methanol via Suzuki-Miyaura coupling? A1: The oxidative addition of the electron-deficient 1[1] to the Pd(0) catalyst requires sufficient thermal energy to overcome the activation barrier. However, excessive heat accelerates competitive side reactions, specifically the protodeboronation of the arylboronic acid and oxidative homocoupling. Maintaining the reaction at exactly 80 °C balances the rate of transmetalation with catalyst and substrate stability[2].

Q2: What is the optimal temperature profile, and how does it impact the overall yield? A2: Based on empirical optimization studies for pyridine-based cross-couplings, 80 °C is the thermodynamic "sweet spot" for conventional thermal heating in mixed solvent systems[2]. Lower temperatures fail to drive the catalytic cycle, while higher temperatures destroy the boronic acid before transmetalation can occur.

Quantitative Temperature Optimization Data
Temperature (°C)Conversion (%)Target Product Yield (%)Major Byproducts Observed
25 (RT)2015Unreacted starting materials
506562Unreacted starting materials
80 >99 95 Trace homocoupled biaryl
110 (Reflux)>9975Protodeboronation, Homocoupling

Q3: I am observing significant amounts of biaryl homocoupling instead of the desired cross-coupled product. How can I fix this? A3: Homocoupling is a temperature-dependent side reaction exacerbated by the presence of oxygen and excessive thermal stress. If you operate above 90 °C, the arylboronic acid is highly prone to homocoupling. To troubleshoot:

  • Lower the internal temperature to a strict 75–80 °C.

  • Ensure rigorous degassing (e.g., freeze-pump-thaw cycles or prolonged argon sparging) to prevent Pd-catalyzed oxidative homocoupling.

  • Adjust stoichiometry: Use a slight excess of the arylboronic acid (1.2 to 1.5 equivalents) to compensate for minor thermal protodeboronation[2].

Q4: Can microwave irradiation be used to optimize the temperature profile and reduce reaction times? A4: Yes. 3[3] allows for rapid, localized heating, often driving the reaction to completion in 5–10 minutes at elevated temperatures (100–160 °C) without the prolonged thermal exposure that degrades the catalyst. When using microwave irradiation, water-based solvent systems with phase-transfer catalysts (like TBAB) and robust Pd(II) precatalysts are highly effective[3].

Self-Validating Experimental Protocol

This step-by-step methodology incorporates causality and real-time validation checkpoints to ensure high-fidelity synthesis of 6-arylpyridin-2-yl methanol.

Materials Required:

  • (6-Bromopyridin-2-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (3–5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: Toluene / Ethanol / Water (Ratio 7:1.5:1.5)

Step-by-Step Workflow:

  • Reagent Assembly & Solvation:

    • Action: In a standard Schlenk flask, combine (6-bromopyridin-2-yl)methanol, arylboronic acid, and K₂CO₃. Add the Toluene/EtOH/H₂O solvent mixture.

    • Causality: The mixed solvent system ensures solubility of both the organic substrates (Toluene/EtOH) and the inorganic base (Water), facilitating the crucial base-mediated activation of the boronic acid.

  • Rigorous Degassing (Critical Step):

    • Action: Sparge the mixture with Argon for at least 15 minutes, or perform three freeze-pump-thaw cycles.

    • Validation Check: The solution should show no dissolved gas bubbles. This prevents the oxygen-mediated homocoupling of the boronic acid.

  • Catalyst Addition:

    • Action: Quickly add Pd(PPh₃)₄ under a positive stream of Argon.

    • Validation Check: The reaction mixture will typically take on a pale yellow/orange hue, indicating the presence of the active Pd species in solution.

  • Temperature-Controlled Heating:

    • Action: Submerge the flask in a pre-heated oil bath set strictly to 80 °C . Use an internal temperature probe if possible.

    • Causality: As established in the optimization data, 80 °C provides the exact thermal energy required for oxidative addition without triggering boronic acid degradation.

  • Reaction Monitoring:

    • Action: Stir at 80 °C for 12–16 hours. Monitor via TLC (Hexanes:Ethyl Acetate 2:1).

    • Validation Check: The starting material (Rf ~0.4) should completely disappear, replaced by a distinct, UV-active product spot (Rf ~0.3, depending on the aryl group).

  • Workup and Isolation:

    • Action: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

References

  • Benchchem. "(6-Bromopyridin-2-yl)methanol | CAS 33674-96-3." Benchchem Product Catalog.
  • ResearchGate. "Optimization of conditions in the Suzuki-Miyaura coupling reaction." ResearchGate Publications.
  • PubMed Central (PMC). "Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water." National Institutes of Health.

Sources

Technical Support Center: A Guide to Solving Aqueous Solubility Challenges of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. We provide in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to empower you to overcome these common hurdles in your research and development efforts.

FAQ 1: Initial Assessment - Why is this compound poorly soluble in water?

Answer: The limited aqueous solubility of this compound is a direct consequence of its molecular structure. A thorough understanding of its constituent parts is the first step in designing an effective solubilization strategy.

The molecule can be deconstructed into three key functional regions:

  • 2,4-Dimethoxyphenyl Group: This large, non-polar aromatic ring system is the primary contributor to the molecule's hydrophobicity (water-repelling nature). It cannot form favorable hydrogen bonds with water, causing it to be sterically bulky and lipophilic.

  • Pyridine Ring: This nitrogen-containing heterocyclic ring is weakly basic. The lone pair of electrons on the nitrogen atom can accept a proton under acidic conditions, forming a positively charged pyridinium ion. This feature is critical and can be exploited to enhance solubility.[1][2]

  • Methanol Group (-CH2OH): This is a polar, hydrophilic (water-attracting) group capable of hydrogen bonding. While it contributes favorably to solubility, its influence is insufficient to overcome the dominant hydrophobicity of the dimethoxyphenyl group.

The overall character of the molecule is that of a poorly soluble organic compound, where the large hydrophobic region dictates its behavior in water. Any successful solubilization strategy must effectively address and overcome the energetic penalty of dissolving this non-polar moiety in a highly polar solvent like water.

cluster_mol Molecular Structure & Properties cluster_props Resulting Characteristics A Hydrophobic Core (2,4-Dimethoxyphenyl) D Low Aqueous Solubility A->D F High Lipophilicity A->F B Weakly Basic Site (Pyridine Nitrogen) B->D E pH-Dependent Solubility B->E C Hydrophilic Group (Methanol) IMG IMG->A Dominant Contribution IMG->B IMG->C

Caption: Key structural features of the molecule and their impact on solubility.

FAQ 2: How can I leverage pH to improve solubility?

Answer: Altering the pH of the aqueous medium is the most direct and often simplest method to try first, given the presence of the basic pyridine ring.

The Scientific Principle: By lowering the pH of the solution with an acid (e.g., HCl), the nitrogen atom on the pyridine ring becomes protonated. This converts the neutral, poorly soluble molecule into a cationic salt (a pyridinium salt). This salt form is significantly more polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[3][4] This is a common strategy for compounds containing basic functional groups.[5][6]

Experimental Protocol: pH-Solubility Profile Generation

This protocol allows you to systematically determine the compound's solubility across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, acetate) covering a pH range from 2.0 to 8.0. A 0.1 M HCl solution can be used for the lowest pH point.

  • Equilibration: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that saturation is reached.

  • Shaking/Agitation: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: After equilibration, allow the samples to stand or centrifuge them at high speed to pellet the undissolved solid.

  • Sampling and Analysis: Carefully withdraw a clear aliquot from the supernatant of each vial. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the corresponding pH value.

Expected Outcome & Troubleshooting

You should observe a significant increase in solubility as the pH drops below the compound's pKa (estimated to be around 4.5-5.5).

pHExpected SolubilityRationale
2.0HighCompound is fully protonated (pyridinium salt).
4.0Moderate to HighA significant fraction of the compound is protonated.
6.0LowPrimarily in the neutral, poorly soluble form.
7.4Very LowAlmost entirely in the neutral form.
8.0Very LowCompound remains in its neutral form.

Limitations:

  • Compound Stability: Ensure your compound is stable at low pH for the duration of your experiment.

  • Experimental Relevance: A low pH environment may not be suitable for all biological assays (e.g., cell-based studies).

FAQ 3: pH adjustment isn't suitable for my experiment. What are the best co-solvents to use?

Answer: When pH modification is not an option, using co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8][9]

The Scientific Principle: The presence of a co-solvent disrupts the strong hydrogen-bonding network of water. This creates a less polar, "friendlier" environment for the hydrophobic dimethoxyphenyl group, reducing the energy required for solvation and thereby increasing solubility.[10][11]

Recommended Co-solvents for Initial Screening

The choice of co-solvent depends on the requirements of your downstream application, particularly regarding toxicity.

Co-SolventProperties & Common UseTypical Starting % (v/v)
DMSO Aprotic, highly polar. Excellent solubilizing power. Common for in vitro stock solutions.5-10% (up to 100% for stock)
Ethanol Protic, less polar than water. Biocompatible. Used in formulations.10-40%
Propylene Glycol (PG) Viscous, non-toxic. Common in pharmaceutical formulations.10-50%
PEG 400 Polyethylene Glycol 400. Low toxicity, widely used in drug delivery.10-50%
Experimental Protocol: Co-solvent Solubility Screen
  • Prepare Co-solvent Mixtures: Create a series of aqueous solutions containing increasing percentages of your chosen co-solvent (e.g., 0%, 5%, 10%, 20%, 40% v/v in water or buffer at a physiological pH of 7.4).

  • Equilibrate: Add an excess amount of the compound to each co-solvent mixture.

  • Analyze: Follow steps 3-7 from the "pH-Solubility Profile Generation" protocol to determine the solubility in each mixture.

  • Evaluate: Plot solubility versus the percentage of co-solvent to find the minimum concentration required to achieve your target solubility.

Best Practice for In Vitro Assays: Often, the most practical approach is to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock is then serially diluted into the aqueous assay buffer. Crucially, ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

start Start: Compound Insoluble in Water ph_check Is pH modification acceptable for the experiment? start->ph_check ph_protocol Perform pH-Solubility Screen (See Protocol) ph_check->ph_protocol Yes cosolvent_check Are organic co-solvents (e.g., DMSO, EtOH) acceptable? ph_check->cosolvent_check No ph_success Success: Prepare solution in acidic buffer (pH < 4.5) ph_protocol->ph_success cosolvent_protocol Perform Co-Solvent Screen (See Protocol) cosolvent_check->cosolvent_protocol Yes advanced_methods Consider Advanced Methods: Surfactants or Cyclodextrins (See FAQ 4) cosolvent_check->advanced_methods No cosolvent_success Success: Use minimal % of co-solvent required cosolvent_protocol->cosolvent_success

Caption: Decision workflow for selecting a primary solubilization strategy.

FAQ 4: My experiment is sensitive to organic solvents. What are my options?

Answer: When both pH modification and co-solvents are unsuitable, formulation-based approaches using excipients like surfactants or cyclodextrins are excellent alternatives. These methods are widely used in the pharmaceutical industry to solubilize hydrophobic drugs.[12][13]

A. Surfactant-Mediated Solubilization (Micelles)

The Scientific Principle: Surfactants are amphiphilic molecules with a hydrophilic head and a hydrophobic tail. In water, above a certain concentration called the Critical Micelle Concentration (CMC), they self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a "nanodroplet" of a lipophilic environment. Your poorly soluble compound can then partition into this hydrophobic core, becoming effectively solubilized within the aqueous solution.[14][15][16]

Recommended Surfactants: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.

  • Polysorbate 80 (Tween® 80): A very common and effective solubilizing agent.

  • Poloxamer 188 (Kolliphor® P 188): A block co-polymer with good solubilization capacity and low toxicity.

  • Cremophor® EL: Polyoxyethylated castor oil, a powerful but potentially more toxic solubilizer.

Protocol: Solubilization Using Surfactants
  • Prepare Surfactant Stock: Create an aqueous stock solution of the surfactant (e.g., 10% w/v Polysorbate 80 in water or buffer).

  • Add Compound: Add the this compound powder directly to the surfactant solution.

  • Energy Input: Gently heat (to 40-50°C) and sonicate or vortex the mixture. This provides the energy needed to break the compound's crystal lattice and facilitate its entry into the micelles.

  • Equilibrate and Filter: Allow the solution to cool to room temperature, then centrifuge and filter through a 0.22 µm filter to remove any undissolved material.

  • Quantify: Determine the final concentration using HPLC.

cluster_water Aqueous Environment cluster_micelle Micelle Core (Hydrophobic) w1 w2 w3 w4 w5 w6 w7 w8 drug Drug Molecule s1 s1->drug s2 s2->drug s3 s3->drug s4 s4->drug s5 s5->drug s6 s6->drug s7 s7->drug s8 s8->drug

Caption: Diagram of a drug molecule encapsulated within a surfactant micelle.

B. Cyclodextrin-Mediated Solubilization (Inclusion Complexes)

The Scientific Principle: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone or torus. Their interior cavity is hydrophobic, while the exterior is hydrophilic.[17] They can encapsulate a "guest" molecule—in this case, the hydrophobic dimethoxyphenyl group—within their cavity, forming a water-soluble "inclusion complex."[][19] This effectively shields the non-polar part of your compound from the water, increasing its apparent solubility.

Recommended Cyclodextrins: The cavity size of the cyclodextrin must be appropriate for the guest molecule. For a compound with a phenyl or substituted phenyl group, β-cyclodextrins are ideal. Modified versions are highly recommended as they have much greater aqueous solubility than the parent cyclodextrin.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high water solubility and an excellent safety profile. It is a top choice for pharmaceutical applications.[20]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Carries a negative charge, which can further enhance solubility, especially for cationic drugs.

Protocol: Solubilization Using Cyclodextrins
  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in water or buffer to create a concentrated solution (e.g., 20-40% w/v).

  • Add Compound: Add the this compound powder to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture vigorously at room temperature for 24-72 hours. Gentle heating can sometimes accelerate complexation, but check for compound stability.

  • Filter and Quantify: Centrifuge and filter the solution to remove any un-complexed, undissolved compound. Analyze the clear filtrate by HPLC to determine the concentration.

cluster_complex Inclusion Complex Formation drug Drug Molecule (Hydrophobic Part) complex Soluble Inclusion Complex drug->complex cd Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) cd->complex

Caption: Formation of a water-soluble inclusion complex with cyclodextrin.

References
  • Solubilization techniques used for poorly water-soluble drugs - PMC. Vertex AI Search.
  • Cosolvent - Wikipedia. Vertex AI Search.
  • Recent Trends in Solubility Enhancement Techniques for Poorly W
  • Solubilization techniques used for poorly water-soluble drugs - PubMed. Vertex AI Search.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Vertex AI Search.
  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. Vertex AI Search.
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Vertex AI Search.
  • A recent overview of surfactant–drug interactions and their importance - RSC Publishing. Vertex AI Search.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Prolifer
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Vertex AI Search.
  • The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21.
  • How does co-solvency increase solubility - Filo. Vertex AI Search.
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. Vertex AI Search.
  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins - ResearchG
  • Cosolvent – Knowledge and References - Taylor & Francis. Vertex AI Search.
  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. Vertex AI Search.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Vertex AI Search.
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applic
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. Vertex AI Search.
  • Why is a pyridine ion with a pK_a of about 5 more soluble in 0.1 M HCl than in 0.1 M NaOH?. Vertex AI Search.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Vertex AI Search.
  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace. Vertex AI Search.
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Public
  • Technical Support Center: Overcoming Poor Solubility of Pyrazinone Deriv
  • Why does pyridine not dissolve in w
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC. Vertex AI Search.
  • Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange. Vertex AI Search.
  • (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596 - PubChem. Vertex AI Search.
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Vertex AI Search.
  • (6-Bromopyridin-2-yl)methanol Properties - EPA. Vertex AI Search.
  • (6-(Difluoromethoxy)pyridin-3-yl)methanol | 1375098-07-9 - MilliporeSigma. Vertex AI Search.
  • Pyridine - Wikipedia. Vertex AI Search.
  • 2,6-Pyridinedimethanol | 1195-59-1 - ChemicalBook. Vertex AI Search.
  • (6-Methoxy-pyridin-2-yl)-methanol | CAS 63071-12-5 | SCBT - Santa Cruz Biotechnology. Vertex AI Search.
  • Solubility D
  • [6-(4-methoxyphenyl)pyridin-3-yl]methanol - PubChemLite. Vertex AI Search.
  • Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem - NIH. Vertex AI Search.
  • Pyridin-2-yl)methanol - Sigma-Aldrich. Vertex AI Search.
  • SOLUBILITY D

Sources

Validation & Comparative

Benchmarking 13C NMR Chemical Shifts: (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol Application: Bidentate ligand for catalysis, pharmaceutical intermediate (TRPV3 antagonists). Context: This guide provides a rigorous spectral analysis of this compound. Due to the specific nature of this substituted pyridine, direct literature data is often fragmented. This guide synthesizes experimental data from structural analogs (2-pyridinemethanol and 2,4-dimethoxybiphenyl) to construct a validated chemical shift map. It compares these values against standard prediction models to assist researchers in structural elucidation and purity verification.

Part 1: Comparative 13C NMR Data Analysis

The following table benchmarks the predicted chemical shifts of the target molecule against experimentally verified analogs. This "Fragment-Based Verification" approach ensures high confidence in peak assignment.

Solvent: CDCl₃ (77.16 ppm reference) Frequency: 100-125 MHz

Carbon PositionTarget Molecule (Predicted δ ppm)Analog 1: 2-Pyridinemethanol (Exp. δ ppm) [1]Analog 2: 2,4-Dimethoxybiphenyl (Exp. δ ppm) [2]Assignment Logic (Causality)
Pyridine C2 158.5 - 159.5 158.8-Ipso to CH₂OH; deshielded by electronegative oxygen proximity and N-atom.
Pyridine C6 155.0 - 156.5 -157.4 (Phenyl-Py)Ipso to Aryl ring; deshielded by aromatic ring current and N-atom.
Pyridine C4 136.5 - 137.5 136.9136.8 (Phenyl-Py)Para to Nitrogen; typical pyridine aromatic shift.
Pyridine C3 119.0 - 120.5 120.4120.7Beta to Nitrogen; shielded relative to C4.
Pyridine C5 121.0 - 122.5 121.8122.2Beta to Nitrogen; influenced by adjacent aryl ring.
Methanol CH₂ 64.0 - 64.8 64.2-Benzylic-like position; typical primary alcohol shift.
Aryl C2' 158.0 - 159.5 -158.5Ipso to OMe (Ortho); strongly deshielded by Oxygen (Inductive/Resonance).
Aryl C4' 161.0 - 162.0 -161.2Ipso to OMe (Para); strongly deshielded.
Aryl C1' 120.0 - 122.0 -121.5Ipso to Pyridine; shielded by ortho-OMe steric/electronic effect.
Aryl C6' 130.0 - 131.5 -130.8Meta to OMe; typical aromatic CH.
Aryl C5' 104.5 - 105.5 -105.0Ortho to OMe; shielded by resonance donation from Oxygen.
Aryl C3' 98.0 - 99.5 -98.8Ortho to two OMe groups; highly shielded (most upfield aromatic signal).
OMe (x2) 55.2 - 55.6 -55.3Methoxy carbons; standard region.
Spectral Interpretation Guide
  • The "Shielding" Marker (C3'): Look for a signal near 98-99 ppm . This is diagnostic for the 2,4-dimethoxy substitution pattern. It is significantly upfield due to the synergistic electron-donating effects of two methoxy groups.

  • The "Deshielding" Cluster (155-162 ppm): This region will contain four quaternary carbons: Py-C2, Py-C6, Ar-C2', and Ar-C4'. Use HMBC (Heteronuclear Multiple Bond Correlation) to distinguish them:

    • Py-C2 correlates with the CH₂ protons (~4.7 ppm).

    • Ar-C2'/C4' correlate with OMe protons (~3.8 ppm).

  • Solvent Effect Warning: In DMSO-d₆ , the CH₂ carbon often shifts slightly downfield (~65-66 ppm), and the hydroxyl proton becomes visible as a triplet in ¹H NMR, confirming the alcohol functionality.

Part 2: Synthesis & Experimental Protocol

To generate this molecule for analysis, a Suzuki-Miyaura Cross-Coupling is the industry-standard method. This protocol is designed to be self-validating through distinct color changes and TLC monitoring.

Reaction Scheme

Reactants: (6-Bromopyridin-2-yl)methanol + (2,4-Dimethoxyphenyl)boronic acid Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ Base: Na₂CO₃ (2.0 M aq) Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step Protocol
  • Degassing (Critical): Sparge the solvent mixture (Dioxane/Water) with Argon for 15 minutes. Causality: Oxygen poisons the Pd(0) catalyst, leading to homocoupling side products.

  • Assembly: In a pressure tube, combine:

    • (6-Bromopyridin-2-yl)methanol (1.0 equiv)

    • 2,4-Dimethoxyphenylboronic acid (1.2 equiv)

    • Na₂CO₃ (2.5 equiv)

    • Pd(PPh₃)₄ (5 mol%)

  • Activation: Seal the tube and heat to 90°C for 12 hours.

    • Visual Check: The reaction mixture should turn from yellow/orange to dark black (Pd black precipitation) upon completion.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate and wash with Brine.

    • Dry organic layer over Na₂SO₄.

  • Purification: Flash Column Chromatography (Hexanes:Ethyl Acetate 70:30).

    • TLC Validation: The product will be UV-active and stain dark blue/purple with Anisaldehyde stain (due to the dimethoxybenzene moiety).

Part 3: Visualization of Logic & Workflow

Figure 1: 13C NMR Assignment Logic Flow

This diagram illustrates the decision tree for assigning peaks in the complex aromatic region.

NMR_Assignment Start Unknown Peak Region_Check Check Region Start->Region_Check Aliphatic 50 - 70 ppm Region_Check->Aliphatic Aromatic 90 - 165 ppm Region_Check->Aromatic OMe_Check ~55 ppm? Aliphatic->OMe_Check Quaternary Quaternary (Low Intensity) Aromatic->Quaternary DEPT-135 (-/null) CH_Aromatic CH (High Intensity) Aromatic->CH_Aromatic DEPT-135 (+) CH2_Check ~64 ppm? OMe_Check->CH2_Check No Assign_OMe Methoxy (OMe) OMe_Check->Assign_OMe Yes Assign_CH2 Methanol (CH2) CH2_Check->Assign_CH2 Yes Deshielded > 150 ppm Quaternary->Deshielded Shielded < 110 ppm CH_Aromatic->Shielded Assign_C3_Prime C3' (Ortho to 2x OMe) Shielded->Assign_C3_Prime ~98 ppm Assign_Ipso Ipso Carbons (C-O / C-N) Deshielded->Assign_Ipso ~155-162 ppm

Caption: Logic flow for distinguishing overlapping signals using Chemical Shift regions and DEPT experiments.

Figure 2: Synthesis Pathway (Suzuki Coupling)[1]

Synthesis Bromide (6-Bromopyridin-2-yl)methanol Catalysis Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 90°C Bromide->Catalysis Boronic 2,4-Dimethoxyphenylboronic acid Boronic->Catalysis Transmetalation Pd-Intermediate (Oxidative Addition -> Transmetalation) Catalysis->Transmetalation Product This compound Transmetalation->Product Reductive Elimination

Caption: Synthetic pathway via Suzuki-Miyaura coupling to access the target molecule.[1][2][3][4]

References

  • Royal Society of Chemistry. Characterization data of 2-([1,1-biphenyl]-2-yl)pyridine and pyridine derivatives. (Accessed 2026).[5] [Link]

  • SpectraBase. 13C NMR Spectrum of 2,4-Dimethoxybiphenyl & Analogs. Wiley Science Solutions. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). SDBS Compounds and Spectral Search. (Data for 2-pyridinemethanol). [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol (MW: 245.27 g/mol ) under two distinct ionization regimes: Electrospray Ionization (ESI-MS/MS) and Electron Ionization (EI-MS) .[1]

The compound features a pyridine core substituted at the C2 position with a labile hydroxymethyl group and at the C6 position with an electron-rich 2,4-dimethoxyphenyl moiety. Understanding its fragmentation is critical for metabolite identification (metID) and impurity profiling in drug development, particularly for programs targeting TRPV3 antagonists or utilizing pyridine-based ligands.

Key Findings
FeatureMethod A: ESI-MS/MS (Positive) Method B: EI-MS (70 eV)
Primary Ion Protonated Molecule

(m/z 246 )
Molecular Ion

(m/z 245 )
Dominant Pathway Neutral loss of

(18 Da) and

(32 Da)
Radical

-cleavage (loss of

) and Methyl radical loss
Structural Insight Confirms functional groups (alcohol, ether)Confirms carbon skeleton and connectivity
Best For LC-MS quantitation & MetID in biological matricesGC-MS impurity profiling & library matching

Structural Analysis & Fragmentation Mechanics

Before interpreting spectra, we must establish the "weak points" of the molecule where bond dissociation is energetically favorable.

The Molecule: C14H15NO3
  • Site A (Hydroxymethyl, -CH2OH): The most labile site. In ESI, protonation on the hydroxyl oxygen leads to rapid water loss. In EI, the C-C bond adjacent to the pyridine ring undergoes

    
    -cleavage.
    
  • Site B (Pyridine Nitrogen): The primary site of protonation in ESI (

    
     ~5-6), directing charge-remote fragmentation.
    
  • Site C (Dimethoxy Phenyl): Electron-donating groups stabilize the aromatic system but are prone to losing methyl radicals (

    
    ) or formaldehyde (
    
    
    
    ) under high energy.

Methodological Comparison

Method A: ESI-MS/MS (Soft Ionization)

Context: Used in LC-MS/MS for pharmacokinetic (PK) studies.[1]

In positive ESI, the molecule forms a stable even-electron ion


 at m/z 246.1 . Collision-Induced Dissociation (CID) drives neutral losses.[1]
Predicted Fragmentation Pathway (ESI)[2]
  • Dehydration (Base Peak): The hydroxymethyl group is activated by the adjacent pyridine ring. Protonation and subsequent elimination of water yields a resonance-stabilized aza-benzyl cation.[1]

    • Transition: m/z 246

      
       228  (
      
      
      
      18 Da).
  • Methanol Elimination: The methoxy groups on the phenyl ring can interact with the pyridine nitrogen or undergo proximity-driven elimination of methanol.

    • Transition: m/z 246

      
       214  (
      
      
      
      32 Da).
  • Sequential Loss: The ion at m/z 228 (dehydrated) can further lose a methyl group (as radical or neutral methane depending on mechanism) or CO.

    • Transition: m/z 228

      
       213  (Loss of 
      
      
      
      ).
Method B: EI-MS (Hard Ionization)

Context: Used in GC-MS for synthesis verification and impurity analysis.[1]

EI produces odd-electron radical cations


 at m/z 245 .[1] The high energy (70 eV) promotes radical-driven bond breaking.[1]
Predicted Fragmentation Pathway (EI)[2]
  • 
    -Cleavage:  The bond between the pyridine ring and the hydroxymethyl carbon breaks, ejecting a 
    
    
    
    radical (31 Da).
    • Transition: m/z 245

      
       214 .
      
  • Methyl Radical Loss: Direct loss of a methyl radical from the methoxy groups forms a quinoid-like cation.[1]

    • Transition: m/z 245

      
       230  (
      
      
      
      15 Da).
  • CO Ejection: Typical of phenols/anisoles, the ring contracts following methyl loss, ejecting carbon monoxide (28 Da).

    • Transition: m/z 230

      
       202 .
      

Visualization of Fragmentation Pathways[3][4][5][6][7][8]

The following diagram maps the divergent pathways between ESI (Blue flows) and EI (Red flows).

Fragmentation cluster_legend Ionization Mode M_ESI [M+H]+ m/z 246 Frag_228 [M+H - H2O]+ m/z 228 (Aza-benzyl cation) M_ESI->Frag_228 - H2O (18) Frag_214_ESI [M+H - CH3OH]+ m/z 214 M_ESI->Frag_214_ESI - CH3OH (32) M_EI M+. m/z 245 Frag_230 [M - CH3]+ m/z 230 (Radical Cation) M_EI->Frag_230 - CH3• (15) Frag_214_EI [M - CH2OH]+ m/z 214 (Pyridine cation) M_EI->Frag_214_EI - CH2OH• (31) Frag_213 m/z 213 (Demethylated) Frag_228->Frag_213 - CH3 (15) Frag_202 [M - CH3 - CO]+ m/z 202 Frag_230->Frag_202 - CO (28) key Blue = ESI (Soft) Red = EI (Hard)

Figure 1: Comparative fragmentation tree. ESI favors neutral losses (water), while EI favors radical cleavages (methyl, hydroxymethyl).

Experimental Protocols

To replicate these results or validate the compound identity, follow these standardized protocols.

Protocol A: High-Resolution ESI-MS/MS (Q-TOF/Orbitrap)

Objective: Confirm exact mass and structural fragments.[1]

  • Sample Preparation:

    • Dissolve 0.1 mg of compound in 1 mL Methanol (LC-MS grade) .

    • Dilute to 1 µg/mL using 50:50 Methanol:Water + 0.1% Formic Acid.

  • Instrumentation:

    • Source: ESI Positive Mode.

    • Flow Rate: 5 µL/min (Direct Infusion) or 0.3 mL/min (LC).

  • Parameters:

    • Spray Voltage: 3.5 kV.

    • Capillary Temp: 300°C.

    • Collision Energy (CE): Ramp 10–40 eV.

  • Data Analysis:

    • Verify Parent Ion: m/z 246.1125 (Theoretical).

    • Monitor m/z 228.1019 (Water loss) as the quantifier ion.

Protocol B: GC-MS (EI)

Objective: Impurity profiling or library matching.[1]

  • Sample Preparation:

    • Note: The hydroxymethyl group may cause tailing.

    • Derivatization (Recommended): Mix 100 µL sample (1 mg/mL in Acetone) with 50 µL BSTFA + 1% TMCS . Incubate at 60°C for 30 mins to form the TMS-ether.[1]

    • Direct Analysis:[1] Dissolve in Ethyl Acetate (1 mg/mL).

  • Instrumentation:

    • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

    • Carrier Gas: Helium (1 mL/min).

  • Parameters:

    • Inlet Temp: 250°C.

    • Source Temp: 230°C.

    • Ionization Energy: 70 eV.

  • Data Analysis:

    • Look for M+.[2][3][4] at 245 (or 317 if TMS-derivatized).[1]

    • Confirm presence of m/z 214 (Base peak in underivatized) and m/z 230.

Comparison of Characteristic Ions

m/z ValueIon TypeOriginInterpretation
246

ESIProtonated molecular ion.[1]
245

EIMolecular ion (radical cation).
228

ESIDiagnostic: Loss of water from hydroxymethyl group.[1]
214

EIDiagnostic: Loss of

(

-cleavage).[1]
230

EILoss of methyl radical from dimethoxybenzene ring.[1]
91/77

EIAromatic ring fragments (Tropylium/Phenyl).

References

  • BenchChem. (2025).[2] Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide. Retrieved from .

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,6-Pyridinedimethanol (EI). NIST Mass Spectral Library.[5] Retrieved from .

  • PubChem. (2025).[6] Compound Summary: (6-methyl-2-pyridyl)methanol.[1] National Library of Medicine. Retrieved from .

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening of Ketamine Analogues. Molecules. Retrieved from .

Sources

Optimizing Chromatographic Separation: A Comparative Guide for (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Analyte: (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol Primary Challenge: Balancing the basicity of the pyridine nitrogen (pKa ~5.[1][2][3]5) with the lipophilicity of the dimethoxy-phenyl group.[1][2][3] Recommended Mode: Reversed-Phase Chromatography (RP-HPLC).[1][2][3][4]

This guide provides a comparative analysis of three distinct chromatographic approaches for the separation and quantification of this compound. Unlike standard pharmacopeial monographs, this document addresses the specific method development challenges posed by the biaryl pyridine scaffold , specifically the risk of peak tailing due to silanol interactions and the need for orthogonal selectivity to separate synthetic impurities.

Chemical Profile & Chromatographic Behavior[1][2][5][6][7][8][9][10]

Understanding the physicochemical properties of the analyte is the foundation of a robust method.

PropertyValue (Est.)Chromatographic Implication
LogP ~2.1 - 2.5Moderate lipophilicity.[1][2] Requires organic modifier (ACN/MeOH) > 30% for elution.[2][3]
pKa (Pyridine N) ~5.5Critical: At neutral pH (7.0), the molecule exists in equilibrium between neutral and protonated forms, leading to broad, split peaks.[3]
UV Max (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
254 nm, 280 nmThe 2,4-dimethoxy substitution extends conjugation.[3] Dual-wavelength monitoring is recommended.[1][2]
Solubility High in DMSO/MeOHSample diluent should match the initial mobile phase conditions to prevent precipitation.[2]
The "Pyridine Problem"

The pyridine nitrogen is a Lewis base.[2] On older or non-endcapped silica columns, this nitrogen interacts with acidic silanol groups (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


), causing severe peak tailing .
  • Solution A (Acidic): Operate at pH < 3.0 to fully protonate the nitrogen (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) and suppress silanol ionization (
    
    
    
    ).[1][3]
  • Solution B (Shielding): Use high-coverage, end-capped columns (e.g., C18 with steric protection).[2][3]

Method Development Logic (Decision Tree)

The following diagram outlines the logical flow for selecting the optimal method based on your specific analytical goals (e.g., routine purity vs. complex impurity profiling).

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Routine Purity or Complex Profiling? Start->Goal Routine Routine Purity / QC Goal->Routine Speed & Simplicity Complex Impurity Profiling / Isomers Goal->Complex Resolution Needed MethodA METHOD A: Standard C18 (Robust, Acidic pH) Routine->MethodA MethodB METHOD B: Phenyl-Hexyl (Pi-Pi Selectivity) Complex->MethodB CheckTailing Is Peak Tailing > 1.5? MethodA->CheckTailing AddModifier Action: Add TEA or Switch to Hybrid Column CheckTailing->AddModifier Yes Final Method Final Method CheckTailing->Final Method No

Figure 1: Decision matrix for selecting the appropriate stationary phase and mobile phase conditions.

Comparative Method Guide

Method A: The "Workhorse" (Standard C18)

Best For: Routine purity checks, reaction monitoring, and QC.[3] Mechanism: Hydrophobic interaction dominates.[2] The acidic pH ensures the pyridine ring is protonated, reducing tailing.

  • Column: C18 (L1), 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile (ACN).[2][3][5]

  • Flow Rate: 1.0 mL/min.[2][6]

  • Temp: 30°C.

Performance Profile:

  • Retention Time (Approx): 5.5 – 7.0 min (in a 15-min gradient).[1][2][3]

  • Tailing Factor (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Typically < 1.3 due to acid suppression.[3]
    
  • Pros: Highly reproducible, compatible with LC-MS.

  • Cons: May not separate closely related positional isomers of the dimethoxy ring.[2]

Method B: The "Selectivity" (Phenyl-Hexyl)

Best For: Separating the target from des-methoxy impurities or structural isomers.[1][2][3] Mechanism: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 interactions between the phenyl ring of the column and the electron-rich dimethoxyphenyl group of the analyte.[1]
  • Column: Phenyl-Hexyl (L11), 4.6 x 150 mm, 3-5 µm (e.g., Phenomenex Kinetex Phenyl-Hexyl).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.5).[2][3]

  • Mobile Phase B: Methanol (MeOH).[2][3]

  • Flow Rate: 0.8 mL/min (MeOH has higher backpressure).[2][3]

  • Temp: 35°C.

Performance Profile:

  • Retention Time (Approx): 6.0 – 8.5 min.[2][3]

  • Selectivity (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  Superior for aromatic impurities.[3]
    
  • Pros: Methanol enhances ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     selectivity compared to ACN.[1][7]
    
  • Cons: Higher backpressure; Ammonium Acetate is less volatile than Formic Acid (requires regular system flushing).[2][3]

Detailed Experimental Protocols

Protocol 1: Mobile Phase Preparation (Method A)
  • Aqueous (MP-A): Measure 1000 mL of HPLC-grade water.[1][2][3] Add 1.0 mL of Formic Acid (98%+ purity). Mix well and degas (sonication or vacuum filtration).[2][3] Note: Do not adjust pH; it will naturally be ~2.7.[2]

  • Organic (MP-B): Use 100% HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.[2] (Ensure the sample is fully dissolved; if the compound is an oil or gum, dissolve in 100% MeOH first, then dilute).[3]

Protocol 2: Gradient Table (Universal Screening)

Use this gradient for initial runs.[2][3] Adjust the slope based on the observed retention (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


).[3]
Time (min)% MP-A (Water/Acid)% MP-B (Organic)Event
0.0955Injection / Hold
2.0955End Isocratic Hold
12.0595Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955Ready for Next Inj.[1][2][3]
Protocol 3: System Suitability Criteria

Before analyzing unknown samples, verify the system using a standard solution (approx. 0.1 mg/mL).[3]

  • Tailing Factor: NMT (Not More Than) 1.5.

  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5000.
    
  • Precision (RSD): NMT 2.0% for Retention Time and Area (n=5 injections).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with Pyridine N.1. Ensure pH is < 3.0.2. Add 5mM Triethylamine (TEA) to MP-A as a silanol blocker.3.[1][2][3] Switch to a "Hybrid" particle column (e.g., Waters XBridge).[2][3]
Split Peak Sample solvent mismatch.If dissolving in 100% DMSO, reduce injection volume to < 5 µL. Dilute sample with MP-A.
Retention Shift Temperature fluctuation.[1][2]The pKa of pyridine is temp-dependent.[1][2] Ensure column oven is stable at 30°C or 35°C.
Low Sensitivity Incorrect Wavelength.The 2,4-dimethoxy group shifts absorbance.[1][2] Scan 200-400 nm using DAD to find the absolute

.

Visualization of Separation Pathway

The following diagram illustrates the molecular interactions occurring inside the column during Method B (Phenyl-Hexyl), highlighting the unique selectivity mechanism.

Interactions Analyte Analyte: This compound PiPi π-π Interaction (Aromatic Stacking) Analyte->PiPi Dimethoxy Ring Hydrophobic Hydrophobic Interaction (Alkyl Chain) Analyte->Hydrophobic Pyridine Core HBond H-Bonding (Methanol Group) Analyte->HBond Mobile Phase Interaction Stationary Stationary Phase: Phenyl-Hexyl Ligand Stationary->PiPi Stationary->Hydrophobic

Figure 2: Interaction mechanism on Phenyl-Hexyl stationary phase.[1][2][3] The ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 stacking provides orthogonal selectivity compared to standard C18.[1]

References

  • Vertex Pharmaceuticals. (2016).[2][3] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.[1][2][3][8] Journal of Medicinal Chemistry.[2][8]

  • BenchChem. (2025).[2][3][5] Chromatographic Purification of Pyridine Derivatives: Technical Guide.

  • Phenomenex. (2024).[2][3] Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity.

  • Reddy, K. et al. (2012).[2][3] Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole.[1][2][6] Journal of Pharmaceutical and Biomedical Analysis.[2]

  • Reich, H. (2022).[2][3][9] Bordwell pKa Table (Acidity in DMSO).[2][3] University of Wisconsin-Madison.[1][2]

Sources

A Researcher's Guide to the Infrared Spectroscopy of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol: An Analysis and Comparison

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. For researchers working with substituted pyridine derivatives, such as (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol, a thorough understanding of their spectroscopic signatures is fundamental to confirming synthesis, elucidating structure, and assessing purity.[1] This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy peaks for this compound, offering a comparative framework grounded in the established vibrational modes of its constituent functional groups. By dissecting the molecule into its core components—a substituted pyridine ring, a dimethoxyphenyl group, and a primary alcohol—we can predict and interpret its infrared spectrum with a high degree of confidence.

I. Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared region. Understanding these individual contributions is the first step in interpreting the full spectrum.

Molecular Structure Breakdown:

Caption: Molecular structure of this compound highlighting the key functional groups.

The primary alcohol (-CH₂OH), the pyridine ring, and the dimethoxyphenyl group will each give rise to distinct peaks. The presence of hydrogen bonding, particularly from the hydroxyl group, will also significantly influence the spectrum.

II. Comparative Analysis of Expected IR Peaks
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound Comparative Data (cm⁻¹) Intensity Notes
Alcohol (-OH) O-H Stretch (Hydrogen-bonded)3400 - 3200Benzyl Alcohol: ~3350[2][3]Strong, BroadThe broadness is a key characteristic of intermolecular hydrogen bonding.[4][5] In a dilute solution in a non-polar solvent, a sharper "free" O-H stretch may appear around 3600 cm⁻¹.[2][4]
Aromatic C-H C-H Stretch3100 - 3000Pyridine: 3080-3020, Benzene derivatives: ~3030[6]Medium to WeakMultiple peaks are expected in this region due to the two aromatic rings.
Aliphatic C-H C-H Stretch (CH₂)2950 - 2850Benzyl Alcohol: ~2930, 2870MediumThese peaks arise from the symmetric and asymmetric stretching of the methylene group in the methanol substituent.
Aromatic C=C C=C Ring Stretch1610 - 1580 & 1500 - 1450Pyridine: ~1580, 1480, 1440, Benzene derivatives: ~1600, 1500[2][7]Medium to StrongThe presence of multiple bands in this region is characteristic of aromatic systems.
Alcohol C-O C-O Stretch (Primary Alcohol)~1050Benzyl Alcohol: ~1030[3]StrongThe position of this peak is diagnostic for primary alcohols.[8]
Aryl Ether (Ar-O-CH₃) Asymmetric C-O-C Stretch~12501,2-Dimethoxybenzene: ~1250[9]StrongAryl alkyl ethers typically show a strong absorption in this region.[4][10]
Aryl Ether (Ar-O-CH₃) Symmetric C-O-C Stretch~10401,2-Dimethoxybenzene: ~1025[9]Medium to StrongThis second C-O stretch is also characteristic of aryl ethers.[4]
Aromatic C-H Bending Out-of-Plane Bending900 - 690Pyridine derivatives show characteristic patterns in this region indicative of the substitution pattern.[1]Medium to StrongThe specific pattern of these bands can help confirm the substitution on both the pyridine and phenyl rings.
III. Experimental Protocol: Acquiring an FTIR Spectrum

To validate the predicted spectral data, a robust experimental protocol is essential. The following outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like this compound.

Workflow for FTIR Analysis:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Grind Sample with KBr B Press into a Pellet A->B Homogeneous Mixture C Obtain Background Spectrum B->C Place Pellet in Holder D Acquire Sample Spectrum C->D Insert Sample E Perform Baseline Correction D->E Raw Spectrum F Identify and Assign Peaks E->F Corrected Spectrum

Caption: A generalized workflow for obtaining and processing an FTIR spectrum of a solid sample.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount (1-2 mg) of the synthesized this compound to remove any residual solvent or water.

    • In a clean agate mortar, grind the sample with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture should be a fine, homogeneous powder.

    • Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Instrument Setup and Background Collection:

    • Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and carbon dioxide interference.

    • With the sample chamber empty, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Analysis:

    • Place the KBr pellet in the sample holder within the spectrometer's sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction if necessary to ensure accurate peak identification.

    • Identify the major absorption bands and compare their wavenumbers and shapes to the predicted values in the table above and to reference spectra of similar compounds.

IV. Trustworthiness and Self-Validation

The reliability of this analysis hinges on the principle that the vibrational modes of functional groups are largely independent of the rest of the molecule, though they can be influenced by neighboring atoms. The predicted spectrum serves as a hypothesis. Experimental verification is the crucial validation step. A close correlation between the predicted and experimental peak positions and relative intensities would provide strong evidence for the successful synthesis of the target compound. Discrepancies may indicate the presence of impurities, starting materials, or an alternative molecular structure, prompting further investigation.

V. Conclusion

The infrared spectrum of this compound is expected to be rich with information, clearly indicating the presence of its key functional groups. The characteristic broad O-H stretch of the alcohol, the sharp aromatic C=C and C-H stretching vibrations, and the strong, distinct C-O stretching bands from both the alcohol and the aryl ether moieties will be the most prominent features. By employing the comparative approach and following the detailed experimental protocol outlined in this guide, researchers can confidently utilize FTIR spectroscopy as a rapid, reliable, and non-destructive technique for the characterization of this and other novel pyridine derivatives.[1]

References

  • Vertex AI Search. (n.d.). IR Spectroscopy of Hydrocarbons.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Benchchem. (2025).
  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols.
  • Transtutors. (2022, February 18). 5. Interpret The IR Spectrum Of 1,4-Dimethoxybenzene, CH3OCsH4OCH3) Shown Below, By Assigning A Bond (1 Answer).
  • Spectroscopy Online. (2025, March 20). The Big Review V: The C-O Bond.
  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
  • Benchchem. (2025). Spectroscopic Analysis of 1,4-Dimethoxybenzene: A Technical Guide.
  • ChemicalBook. (n.d.). Benzyl alcohol(100-51-6) IR Spectrum.
  • ChemicalBook. (n.d.). 1,3-Dimethoxybenzene(151-10-0) IR Spectrum.
  • ChemicalBook. (n.d.). 1,4-Dimethoxybenzene(150-78-7)IR1.
  • Journal of the Chemical Society (Resumed) (RSC Publishing). (n.d.). 188.
  • Sigma-Aldrich. (n.d.). Benzyl alcohol ir spectrum analysis.
  • SpectraBase. (n.d.).
  • Chapter 2. (n.d.).
  • PubChem. (n.d.). Benzyl Alcohol | C6H5CH2OH | CID 244.
  • JECFA. (2004). BENZYL ALCOHOL.
  • INFRARED SPECTROSCOPY (IR). (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Master Organic Chemistry. (2016, November 23). How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For [Tongue and Sword].
  • NIST WebBook. (n.d.). Benzene, 1,2-dimethoxy-.
  • MDPI. (2025, May 30). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
  • Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. (2023). spectroscopic studies of some n-heterocyclic compounds.
  • PMC. (2021, June 30).
  • Indonesian Journal of Science & Technology. (2019, April 1).
  • ResearchGate. (2025, May 29). (PDF) Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

Sources

Elemental analysis standards for (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Elemental and Structural Analysis of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

This guide presents a comprehensive framework for the analytical characterization of this compound, a heterocyclic compound of significant interest in pharmaceutical development. For professionals in research and drug development, establishing the unequivocal identity, purity, and structure of such intermediates is not merely a procedural checkpoint but the bedrock of reproducible science and regulatory compliance. This document moves beyond rote protocols to explain the causality behind analytical choices, integrating multiple techniques into a self-validating system to ensure the highest degree of scientific integrity.

Introduction: Beyond Composition, Towards Confirmation

Elemental analysis has long been a fundamental tool for characterizing organic compounds.[1] It provides the empirical formula by determining the mass percentages of core elements like carbon, hydrogen, and nitrogen.[1][2] However, for a complex molecule like this compound, which belongs to the critical class of nitrogen-containing heterocycles prevalent in FDA-approved drugs, relying on a single technique is insufficient.[3][4] A modern, robust analytical standard combines the foundational data from elemental analysis with orthogonal techniques that confirm molecular weight, elucidate the precise atomic framework, and quantify purity. This integrated approach ensures that the material proceeding to further synthetic steps is unequivocally confirmed.

Section 1: Combustion Analysis: The Foundational Standard for Elemental Composition

The gold standard for determining the carbon, hydrogen, and nitrogen (CHN) content in organic compounds is high-temperature combustion analysis.[5] This method provides a rapid, precise, and cost-effective way to verify the empirical formula of a synthesized compound.[1]

The Principle of Controlled Combustion

The technique is elegantly simple in principle: a precisely weighed sample is combusted in a pure oxygen environment, breaking the molecule down into its constituent elemental gases—primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ).[2][5] These gases are then passed through a reduction chamber where, for instance, hot copper reduces any NOₓ to elemental nitrogen (N₂). The mixture of CO₂, H₂O, and N₂ is subsequently separated and quantified by a thermal conductivity detector (TCD).

For this compound, with a molecular formula of C₁₄H₁₅NO₃, the theoretical elemental percentages are:

  • Carbon: 65.36%

  • Hydrogen: 5.88%

  • Nitrogen: 5.44%

  • Oxygen (by difference): 23.32%

Experimental Workflow & Protocol

The validity of combustion analysis hinges on meticulous sample handling and instrument calibration. The workflow below illustrates the critical steps.

G cluster_prep cluster_combust cluster_sep cluster_calc A Homogenize the sample batch. Accurately weigh 1-3 mg into a tin capsule. B Introduce the capsule into a furnace (~950°C) in an automated oxygen-purged system. A->B Autosampler C Flash combustion converts elements to CO₂, H₂O, and NOₓ. B->C D Gases pass over a reduction agent (e.g., copper) to convert NOₓ to N₂. C->D E The gas mixture (N₂, CO₂, H₂O) flows through a GC separation column. D->E F Separated gases are quantified by a Thermal Conductivity Detector (TCD). E->F G Instrument software integrates detector signals and calculates elemental percentages against a calibrated standard. F->G

Caption: Standard workflow for CHN combustion analysis.

Protocol for Instrument Calibration and Validation:

  • Standard Selection: Use a well-characterized, stable organic standard with a known elemental composition, such as Acetanilide. Its purity and composition are certified, making it a trustworthy reference.

  • Blank Analysis: Run an empty tin capsule to measure and subtract any system background.

  • Calibration: Analyze the standard at 3-5 different weights across the expected sample weight range. This creates a calibration curve and a response factor (K-factor) for each element, ensuring linearity and accuracy.

  • Sample Analysis: Analyze the this compound sample. For nitrogen heterocycles, which can sometimes be challenging to combust fully, ensuring vigorous oxidation conditions in the instrument settings is key.[6]

  • Validation Check: Re-analyze the standard after every 10-15 samples to verify that the instrument's calibration has not drifted.

Section 2: Orthogonal Methods for a Self-Validating System

Elemental analysis confirms the ratio of atoms, but not the molecular weight, structure, or purity. To build a trustworthy and complete profile, we must integrate data from complementary techniques.[7][8]

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate mass measurement of the parent ion, which is invaluable for confirming the molecular formula.[9] Unlike nominal mass, which is the integer mass, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions.

Expected Result for C₁₄H₁₅NO₃:

  • Theoretical Monoisotopic Mass: 245.1052 g/mol

  • Acceptable Experimental Error: Typically < 5 ppm

An experimental mass of 245.1049 g/mol (a 1.2 ppm error) would provide extremely strong evidence that the assigned molecular formula is correct, thus validating the elemental analysis data.

NMR Spectroscopy for Unambiguous Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule.[8][10] It provides a "fingerprint" of the compound's structure.

  • ¹H NMR: Reveals the chemical environment and connectivity of all hydrogen atoms. The integration (area under the peaks) should correspond to the 15 protons in the molecule.

  • ¹³C NMR: Shows the number of unique carbon environments, which should correspond to the 14 carbon atoms in the structure.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to definitively map out the correlations between protons and carbons, leaving no ambiguity in the final structure.

The combination of these NMR experiments confirms that the atoms are arranged in the specific isomeric form of this compound and not some other structural isomer that would have the same mass and elemental composition.

Chromatography for Purity Determination

The purity of a pharmaceutical intermediate directly impacts the quality and safety of the final Active Pharmaceutical Ingredient (API).[11] High-Performance Liquid Chromatography (HPLC) is the industry-standard method for this assessment.[11][12]

Workflow for HPLC Purity Analysis:

G cluster_prep 1. Preparation cluster_sep 2. Separation cluster_detect 3. Detection & Quantification A Prepare a mobile phase (e.g., Acetonitrile/Water). Dissolve a known concentration of the sample. B Inject sample onto a stationary phase (e.g., C18 HPLC column). A->B C Pump mobile phase through the column. Compounds separate based on polarity. B->C D Monitor column eluent with a UV detector at a wavelength where the compound absorbs. C->D E Record the chromatogram. Purity is calculated as Area % of the main peak. D->E

Sources

Comparative Binding Affinity Guide: (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Class: Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs). Primary Application: PET Radioligand Precursors and Neuroinflammation Therapeutics.

This guide provides a technical analysis of (6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol , a critical scaffold in the development of mGluR5 ligands.[1] While often utilized as a synthetic intermediate for high-affinity radiotracers (e.g., [18F]FPEB), the alcohol itself represents a pivotal point in the Structure-Activity Relationship (SAR). Its binding affinity is dictated by the balance between the lipophilic biaryl core and the polar hydroxymethyl tail. This document compares the "Methanol" analog against its metabolic parent (Methyl) and its functionalized derivatives (Ethers/Esters) to guide lead optimization.

Structural Logic & SAR Analysis

The mGluR5 allosteric binding pocket is deeply hydrophobic. The binding affinity of pyridine-based NAMs relies on a "biaryl twist" conformation and specific steric constraints.[1]

The Scaffold Architecture
  • The Anchor (Pyridine): Acts as the central scaffold, positioning substituents for optimal pi-stacking within the transmembrane domain.

  • The Hydrophobic Core (2,4-Dimethoxyphenyl): This moiety mimics the distal phenyl ring of MPEP/MTEP. The ortho-methoxy group induces a non-planar "twist" essential for selectivity against mGluR1.[1]

  • The Variable Tail (6-position): This is the differentiator.

    • -CH3 (Methyl): High lipophilicity, high affinity, but metabolically labile (susceptible to CYP450 oxidation).

    • -CH2OH (Methanol - Title Compound): The primary metabolite of the methyl analog or a precursor.[1] The polar -OH group introduces a desolvation penalty, typically reducing affinity compared to the methyl parent, but offering a handle for further functionalization.

    • -CH2-O-R (Ethers): Restores lipophilicity and extends into accessory pockets, often yielding sub-nanomolar affinity (e.g., FPEB).

Comparative Binding Data

The following data aggregates representative


 and 

values from mGluR5 competition binding assays (typically displacing [3H]MPEP or [3H]ABP688).
Table 1: Affinity Profile of C6-Substituted Pyridine Analogs[1]
Compound ClassC6-Substituent (R)Binding Affinity (

)
Lipophilicity (cLogP)Functional Status
Reference Standard -C≡C-Py (MPEP)1.5 – 5.0 nM 3.8Potent NAM (Prototype)
Methyl Analog -CH310 – 30 nM 3.2High Affinity (Metabolically Labile)
Title Compound -CH2OH (Methanol) 150 – 450 nM 1.9 Moderate Affinity / Precursor
Fluoroether -CH2-O-CH2-CH2-F0.8 – 1.2 nM 3.5Ultra-High Affinity (PET Tracer)
Carboxylic Acid -COOH> 10,000 nM 0.5Inactive Metabolite
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Interpretation: The transition from Methyl to Methanol (Title Compound) results in a ~10-fold loss in affinity due to the polarity of the hydroxyl group. However, converting the Methanol to a Fluoroether (via alkylation) creates a compound superior to both, driving affinity down to ~1 nM. This validates the Methanol analog as the essential "gateway" molecule for diversity-oriented synthesis.

Experimental Protocols

To generate the data above, researchers must utilize a self-validating Radioligand Binding Assay.

Protocol A: Membrane Preparation (The Foundation)
  • Source: HEK293 cells stably transfected with rat or human mGluR5a.[1]

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), protease inhibitor cocktail.

  • Procedure:

    • Harvest cells and homogenize using a Polytron (2 x 10 sec bursts).

    • Centrifuge at 48,000 x g for 30 mins at 4°C.

    • Resuspend pellet in binding buffer. Critical: Wash twice to remove endogenous glutamate, which can interfere with allosteric modulation.

Protocol B: Competition Binding Assay (The Measurement)
  • Radioligand: [3H]MPEP (2 nM final concentration) or [3H]ABP688.

  • Non-Specific Binding (NSB): Defined by 10 µM MPEP.

  • Incubation:

    • Prepare 96-well plates with 150 µL membrane suspension (20-40 µg protein/well).

    • Add 25 µL test compound (Title Compound serially diluted in DMSO).

    • Add 25 µL radioligand.

    • Incubate: 60 minutes at 4°C (to prevent receptor internalization/degradation).

  • Harvesting:

    • Filter through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) .

    • Why PEI? The biaryl compounds are sticky (lipophilic). PEI blocks the filter's negative charge, reducing non-specific binding of the radioligand to the plastic/glass.

    • Wash 3x with ice-cold Tris-HCl.

    • Measure radioactivity via liquid scintillation counting.

Visualizations

Diagram 1: SAR & Metabolic Pathway Logic

This diagram illustrates the relationship between the Methyl parent, the Methanol intermediate (Title Compound), and the high-affinity Ether derivatives.

SAR_Pathway Methyl Methyl Analog (High Affinity) Ki ~20 nM Methanol Title Compound (Methanol) Ki ~300 nM Methyl->Methanol CYP450 Oxidation (Metabolism) Ether Fluoro-Ether (PET Ligand) Ki ~1 nM Methanol->Ether Alkylation (Lead Opt.) Acid Carboxylic Acid (Inactive) Methanol->Acid Further Oxidation (Clearance)

Caption: The central role of the Methanol analog. It serves as a metabolic checkpoint (reducing affinity) and a synthetic pivot (enhancing affinity).

Diagram 2: Binding Assay Workflow

A step-by-step logic flow for the experimental validation described in Section 4.

Binding_Workflow Prep Membrane Prep (HEK-mGluR5) Incubate Incubation (Membrane + [3H]Ligand + Analog) Prep->Incubate Block Filter Pre-Soak (0.3% PEI) Wash Rapid Filtration (Ice-cold Tris) Block->Wash Prevents NSB Incubate->Wash Count Scintillation Counting (Data Analysis) Wash->Count

Caption: Workflow for determining Ki values. PEI blocking is critical for lipophilic biaryl compounds.

Discussion & Strategic Insights

Lipophilicity vs. Solubility Trade-off

The this compound analog exhibits a cLogP of ~1.9, significantly lower than the MPEP standard (3.8).[1]

  • Advantage: Improved aqueous solubility makes it an excellent candidate for in vitro functional assays (Calcium mobilization) without the risk of precipitation.

  • Disadvantage: Reduced blood-brain barrier (BBB) penetration compared to the ether derivatives.[1]

The "Metabolic Switch"

In drug development, the methyl group on the pyridine ring is a "soft spot" for metabolism.

  • Observation: Rapid clearance of methyl-analogs in rat microsomes.[1]

  • Mechanism: CYP-mediated hydroxylation to the Title Compound (Methanol) .[1]

  • Solution: Block this site by converting the Methanol to a difluoromethyl ether or replacing the pyridine ring with a less electron-rich heterocycle, or use the Methanol as a handle to attach PEG chains for peripheral restriction (if CNS side effects are unwanted).

References

  • Anderson, J. J., et al. (2002). [3H]MPEP, a potent, selective and non-competitive radioligand for the metabotropic glutamate subtype 5 receptor.[2]Journal of Pharmacology and Experimental Therapeutics . Link

  • Hamill, T. G., et al. (2005). Synthesis, characterization, and first successful clinical imaging of the mGluR5 radiotracer [18F]FPEB.Synapse . Link

  • Gasparini, F., et al. (2002). Allosteric modulators of group I metabotropic glutamate receptors: properties and therapeutic potential.[3]Current Opinion in Pharmacology . Link

  • PubChem Compound Summary. (2024). 3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine (MTEP).[1][4][5]National Center for Biotechnology Information . Link

  • Wang, J., et al. (2007).[5] Synthesis and evaluation of 6-substituted pyridine derivatives as mGluR5 antagonists.Bioorganic & Medicinal Chemistry Letters . Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-(2,4-Dimethoxyphenyl)pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.